molecular formula C30H52O7P2 B1230923 presqualene diphosphate CAS No. 29849-75-0

presqualene diphosphate

Cat. No.: B1230923
CAS No.: 29849-75-0
M. Wt: 586.7 g/mol
InChI Key: ATZKAUGGNMSCCY-VYCBRMPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Presqualene diphosphate (PSDP) is a cyclopropylcarbinyl intermediate essential for the biosynthesis of sterols in both prokaryotes and eukaryotes . This compound is synthesized by the enzyme squalene synthase via the condensation of two molecules of farnesyl pyrophosphate (FPP), representing the first committed step in the cholesterol biosynthesis pathway . The conversion of PSPP to squalene involves a complex, NADPH-dependent rearrangement catalyzed by squalene synthase, making PSPP a critical molecule for studying enzyme mechanisms and catalytic site interactions . Research into PSPP is fundamental for understanding the isoprenoid biosynthesis pathway. Its role as a precursor to squalene, and subsequently to cholesterol and other steroids, positions it as a key target for metabolic studies . Furthermore, PSPP is a substrate for specific phosphatases, such as PPAPDC2, which converts it to presqualene monophosphate (PSMP), a bioactive lipid implicated in neutrophil activation and innate immune response . This product is intended for research purposes only and is not approved for use in humans or in clinical diagnostics.

Properties

CAS No.

29849-75-0

Molecular Formula

C30H52O7P2

Molecular Weight

586.7 g/mol

IUPAC Name

[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1

InChI Key

ATZKAUGGNMSCCY-VYCBRMPGSA-N

SMILES

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C

physical_description

Solid

Synonyms

presqualene diphosphate
presqualene pyrophosphate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Presqualene Diphosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presqualene diphosphate (B83284) (PSPP) biosynthesis pathway, a critical juncture in the intricate network of isoprenoid metabolism. As the committed step in sterol biosynthesis, the enzyme squalene (B77637) synthase (SQS), which catalyzes the formation of PSPP and its subsequent conversion to squalene, represents a key regulatory node and a significant target for therapeutic intervention, particularly in the context of hypercholesterolemia. This document details the enzymatic reaction, kinetic parameters, and regulatory mechanisms governing this pathway. Furthermore, it offers detailed experimental protocols for the expression, purification, and activity assessment of squalene synthase, alongside analytical methods for the quantification of key metabolites. The logical and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the core concepts.

Introduction to the Isoprenoid Biosynthesis Pathway

Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. In eukaryotes, archaea, and some bacteria, the biosynthesis of these essential molecules proceeds via the mevalonate (B85504) (MVA) pathway, which begins with acetyl-CoA.[1] An alternative route, the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, is utilized by most bacteria, green algae, and in the plastids of higher plants.[2][3] Both pathways converge on the production of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Subsequent head-to-tail condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). FPP serves as a crucial branch-point intermediate, directing carbon flux towards the synthesis of various vital molecules, including sterols, dolichols, and ubiquinone.[4] The synthesis of presqualene diphosphate from FPP marks the first committed step towards sterol biosynthesis.[5]

The Core Reaction: Farnesyl Diphosphate to Squalene

The central enzyme in the formation of this compound and its conversion to squalene is farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, more commonly known as squalene synthase (SQS) or farnesyl-diphosphate farnesyltransferase (FDFT1).[4][6] SQS is a bifunctional enzyme localized to the membrane of the endoplasmic reticulum.[4] It catalyzes a two-step reductive dimerization of two molecules of FPP to form one molecule of squalene, a C30 isoprenoid.[4][7] This reaction consumes one molecule of NADPH as a reducing agent.[4]

The overall reaction can be summarized as:

2 FPP + NADPH + H⁺ → Squalene + 2 PPi + NADP⁺[8]

This process occurs in two distinct half-reactions that take place within a large central channel of the enzyme:[9]

  • Condensation: Two molecules of FPP condense in a head-to-head fashion to form the stable cyclopropylcarbinyl diphosphate intermediate, this compound (PSPP). This step involves the release of one molecule of pyrophosphate (PPi). In the absence of NADPH, PSPP can accumulate.[8][9]

  • Rearrangement and Reduction: PSPP undergoes a series of carbocation rearrangements, followed by a reduction utilizing NADPH as a hydride donor, to yield the final product, squalene.[4][9] This second half-reaction is thought to occur in a more enclosed pocket of the enzyme to protect the reactive intermediates.[9]

The formation of squalene is the first committed step in the biosynthesis of all sterols, including cholesterol in mammals.[4][10]

Quantitative Data

Enzyme Kinetics of Squalene Synthase

The kinetic parameters of squalene synthase have been determined for the enzyme from various species. These values provide insight into the enzyme's affinity for its substrate (FPP) and its catalytic efficiency.

SpeciesEnzyme SourceKm for FPP (µM)kcat (s⁻¹)Reference
Saccharomyces cerevisiaeRecombinant (soluble truncated)403.3[11]
Trypanosoma cruziRecombinant (truncated)1.05 (for FPP)1.29 (for NADPH)[12]

Note: The kcat values for Trypanosoma cruzi were reported for FPP and NADPH separately.

Inhibition of Squalene Synthase

Squalene synthase is a major target for cholesterol-lowering drugs. A number of potent inhibitors have been identified, with their inhibitory constants (Ki) determined.

InhibitorKi (nM)Target Organism/Enzyme SourceReference
Zaragozic acid A< 1.6 (competitive)Not specified[10]
3-(biphenyl-4-yl) quinuclidine (B89598) (BPQ)12 (apparent)Not specified[10]
3-(biphenyl-4-yl)-3-hydroxyquinuclidine (BPQ-OH)15 (apparent)Not specified[10]

Experimental Protocols

Expression and Purification of Recombinant Squalene Synthase

This protocol describes the expression of a soluble, truncated form of squalene synthase in E. coli and its subsequent purification, adapted from methodologies described for yeast SQS.[11]

4.1.1. Gene Truncation and Cloning

  • The gene encoding squalene synthase is modified by polymerase chain reaction (PCR) to remove the C-terminal hydrophobic domain, which anchors the native enzyme to the endoplasmic reticulum membrane.[11]

  • The amplified open reading frame for the truncated protein is then cloned into a suitable bacterial expression vector (e.g., pET series).

4.1.2. Protein Expression

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Harvest the cells by centrifugation.

4.1.3. Purification

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (B142953) (DTT), protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • The soluble recombinant squalene synthase can be purified using a two-step chromatography process:[11]

    • Hydroxyapatite (B223615) Chromatography: Load the clarified lysate onto a hydroxyapatite column equilibrated with a low phosphate buffer. Elute the bound protein using a linear gradient of increasing phosphate concentration.

    • Phenyl-Superose Chromatography: Pool the fractions containing SQS activity, adjust the salt concentration (e.g., with ammonium (B1175870) sulfate), and load onto a phenyl-Superose column. Elute the protein with a decreasing salt gradient.

  • Assess the purity of the final protein preparation by SDS-PAGE. The purified truncated squalene synthase is typically monomeric.[11]

Squalene Synthase Activity Assays

4.2.1. Radiometric Assay

This method, adapted from Amin et al. (1992) as described in a later study, directly measures the incorporation of a radiolabeled substrate into the product.[13]

  • Reaction Mixture: Prepare a 1 ml reaction mixture in a glass screw-cap tube containing:

    • 50 mM phosphate buffer, pH 7.4

    • 10 mM MgCl₂

    • 0.5 mM NADPH

    • 12 µg of microsomal protein preparation (or purified enzyme)

    • The compound to be tested or vehicle (e.g., DMSO)

  • Pre-incubation: Equilibrate the reaction mixture for 10 minutes at 37°C.

  • Initiation: Start the reaction by adding 50 nM [³H]-FPP (specific activity ~0.045 Ci/mmol).

  • Incubation: Incubate for a further 10 minutes at 37°C.

  • Termination: Stop the reaction by adding 1 ml of 15% KOH in ethanol.

  • Saponification: Incubate the tubes at 65°C for 30 minutes.

  • Extraction: Add 5 ml of petroleum ether and shake for 10 minutes.

  • Phase Separation: Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

  • Quantification: Transfer 1.5 ml of the upper organic phase to a scintillation vial, add 3 ml of scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.

4.2.2. Spectrophotometric (Fluorescent) Assay

This high-throughput amenable assay monitors the consumption of NADPH, which is stoichiometric with the formation of squalene.[2]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Farnesyl diphosphate (FPP)

    • NADPH

    • Squalene synthase (purified or as a microsomal preparation)

    • Magnesium ions (as a cofactor)

    • The compound being tested for inhibitory or promotional activity (optional)

  • Measurement: Monitor the decrease in NADPH concentration over time by measuring the decrease in fluorescence. NADPH fluoresces when excited by UV light, while NADP⁺ does not.

    • Excitation wavelength: ~340 nm

    • Emission wavelength: ~460 nm

  • Data Analysis: The rate of decrease in fluorescence is directly proportional to the squalene synthase activity.

Quantification of Squalene and Pathway Intermediates

4.3.1. Squalene Quantification by Gas Chromatography (GC)

GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a standard method for the quantitative analysis of squalene.[4][5]

  • Sample Preparation:

    • Extract lipids from the sample using an appropriate organic solvent (e.g., hexane (B92381) or a mixture of acetone (B3395972) and petroleum ether).[4][14]

    • For complex matrices like olive oil, a preliminary purification step such as solid-phase extraction (SPE) on a silica (B1680970) cartridge may be necessary.[15]

  • Internal Standard: Add a known amount of an internal standard, such as squalane, to the extract for accurate quantification.[5]

  • GC Analysis:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., TRB-5).[15]

    • Use a temperature program to separate the components.

    • Detect and quantify the squalene peak relative to the internal standard.

4.3.2. Isoprenoid Intermediate Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the direct detection and quantification of phosphorylated isoprenoid intermediates like FPP.[1]

  • Sample Preparation:

    • Homogenize cells or tissues and extract the metabolites.

  • Chromatographic Separation:

    • Separate the isoprenoid intermediates using UPLC with a suitable column and mobile phase gradient.

  • Mass Spectrometric Detection:

    • Detect and quantify the specific intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This technique provides high specificity and sensitivity.

Mandatory Visualizations

Signaling Pathways

Presqualene_Diphosphate_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP SQS Squalene Synthase (SQS) FPP->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) SQS->PSPP Step 1 Squalene Squalene PSPP->Squalene Step 2 (Reduction) Sterols Sterols (e.g., Cholesterol) Squalene->Sterols NADP NADP+ Squalene->NADP NADPH NADPH NADPH->Squalene

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflows

SQS_Activity_Assay_Workflow cluster_radiometric Radiometric Assay cluster_spectrophotometric Spectrophotometric Assay Mix_Radio Prepare Reaction Mix (Buffer, MgCl2, NADPH, Enzyme, Inhibitor) Preinc_Radio Pre-incubate at 37°C Mix_Radio->Preinc_Radio Start_Radio Add [3H]-FPP Preinc_Radio->Start_Radio Incubate_Radio Incubate at 37°C Start_Radio->Incubate_Radio Stop_Radio Stop with KOH/Ethanol Incubate_Radio->Stop_Radio Saponify Saponify at 65°C Stop_Radio->Saponify Extract_Radio Extract with Petroleum Ether Saponify->Extract_Radio Quantify_Radio Quantify Radioactivity Extract_Radio->Quantify_Radio Mix_Spectro Prepare Reaction Mix (FPP, NADPH, Enzyme, Mg2+, Inhibitor) Monitor Monitor NADPH Fluorescence Decrease (Ex: 340nm, Em: 460nm) Mix_Spectro->Monitor

Caption: Experimental workflows for squalene synthase activity assays.

Logical Relationships

SQS_Regulation_Logic LowSterols Low Cellular Sterol Levels SREBP SREBP Activation LowSterols->SREBP Induces HighSterols High Cellular Sterol Levels HighSterols->SREBP Inhibits SQS_Gene SQS Gene Transcription SREBP->SQS_Gene Upregulates SQS_Activity SQS Enzyme Activity SQS_Gene->SQS_Activity Leads to increased Inhibitors SQS Inhibitors (e.g., Zaragozic Acid) Inhibitors->SQS_Activity Directly Inhibits

Caption: Logical relationships in the regulation of squalene synthase.

References

The Discovery of Presqualene Diphosphate: A Cornerstone in Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of squalene (B77637), a C30 isoprenoid, represents a critical juncture in the intricate roadmap of cellular metabolism. It is the first committed step in the pathway leading to the synthesis of all sterols, including cholesterol in animals and ergosterol (B1671047) in fungi. For decades, the precise mechanism by which two C15 farnesyl diphosphate (B83284) (FPP) molecules undergo a "head-to-head" condensation to form the symmetrical squalene molecule was a subject of intense scientific inquiry. The complexity of this transformation, catalyzed by the enzyme squalene synthase (SQS), strongly suggested the existence of a stable intermediate.[1] This guide delves into the pivotal discovery and characterization of this intermediate, presqualene diphosphate (PSPP), a finding that illuminated a novel enzymatic mechanism and provided a new focal point for therapeutic intervention.

The Quest for an Intermediate: A Logical Unraveling

The journey to identify PSPP was driven by mechanistic necessity. Early studies of squalene biosynthesis using microsomal squalene synthetase revealed a complex process that could not be explained by a single, direct condensation-reduction reaction.[1] This led researchers to hypothesize the existence of one or more intermediates.

A breakthrough came when experiments were conducted under conditions of reduced pyridine (B92270) nucleotide (NADPH) starvation.[2] In the absence of this essential cofactor for the final reductive step, a novel, pyrophosphorylated C30 compound accumulated. This compound was isolated and subsequently identified as the key intermediate.[3][4] Crucially, later work demonstrated that this intermediate was not an artifact of NADPH deprivation but was also formed in the presence of NADPH in intact rat liver and yeast microsomal systems, confirming its role as a true precursor in the pathway.[2] The time course of its synthesis and subsequent conversion to squalene firmly established a precursor-product relationship.[2]

discovery_logic A Observation: Two FPP molecules + NADPH → Squalene (C30) B Hypothesis: A direct condensation is mechanistically complex and unlikely. A->B C Experimental Design: Starve the system of the reductant (NADPH). B->C D Result: Accumulation of a novel C30 diphosphate compound. C->D E Identification: The accumulated compound is This compound (PSPP). D->E F Validation: PSPP is detected in NADPH-replete systems and shows a precursor-product relationship with squalene. E->F G Conclusion: PSPP is the obligate intermediate in squalene biosynthesis. F->G

Caption: Logical workflow leading to the discovery of PSPP.

The Squalene Synthase Reaction: A Two-Act Play

The discovery of PSPP established that squalene synthase (SQS, EC 2.5.1.21), an enzyme localized to the endoplasmic reticulum membrane, is a bifunctional catalyst that performs two distinct chemical transformations.[5][6]

  • Condensation: The first half-reaction involves the head-to-head condensation of two molecules of FPP to form the stable cyclopropylcarbinyl intermediate, this compound. This step does not require NADPH.[7][8]

  • Rearrangement and Reduction: The second half-reaction involves a complex, NADPH-dependent rearrangement of PSPP, followed by a reduction to yield squalene.[5][8]

Kinetic and isotope-trapping studies have shown that under normal catalytic conditions, the PSPP intermediate is channeled directly from the first active site to the second without dissociating from the enzyme.[9]

SQS_Pathway cluster_MEV Mevalonate Pathway cluster_Sterol Sterol Synthesis HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate ... ... Mevalonate->... FPP Farnesyl Diphosphate (FPP) (x2) ...->FPP Lanosterol Lanosterol ...->Lanosterol Cholesterol Cholesterol ...->Cholesterol PSPP This compound (PSPP) FPP->PSPP Squalene Synthase (Step 1) - PPi Squalene Squalene PSPP->Squalene Squalene Synthase (Step 2) + NADPH - PPi Squalene->... Lanosterol->...

Caption: Role of PSPP in the sterol biosynthesis pathway.

Mechanistic Insights from Structural and Isotopic Studies

The structure of PSPP was elucidated by the pioneering work of Rilling, Poulter, and Epstein, who identified it as a C30-substituted cyclopropylcarbinyl pyrophosphate.[1][3][10] Further mechanistic studies, particularly by C. Dale Poulter's group, provided profound insights into the rearrangement step. By incubating recombinant squalene synthase with FPP and an unreactive analogue of NADPH, they were able to trap key reaction byproducts.[11] The isolation and characterization of a cyclopropylcarbinyl alcohol, named rillingol, provided strong evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl cationic rearrangement mechanism during the conversion of PSPP to squalene.[11]

SQS_Mechanism cluster_step1 Step 1: Condensation to PSPP cluster_step2 Step 2: Rearrangement and Reduction FPP1 FPP (Molecule 1) Carbocation Allylic Carbocation Intermediate FPP1->Carbocation - PPi FPP2 FPP (Molecule 2) PSPP This compound (PSPP) FPP2->PSPP + H+ abstraction Carbocation->PSPP + H+ abstraction PSPP_ion Cyclopropylcarbinyl Cation PSPP->PSPP_ion - PPi Rearrangement Cationic Rearrangements PSPP_ion->Rearrangement Squalene_cation Tertiary Cation + NADPH Rearrangement->Squalene_cation Squalene Squalene Squalene_cation->Squalene Hydride Transfer

Caption: The two-step mechanism of squalene synthase.

Data Presentation: Kinetic Parameters

The efficiency of squalene synthase has been characterized in various organisms. The kinetic parameters, including the Michaelis constant (Km) for the substrates FPP and NADPH, and the catalytic rate (kcat), provide quantitative measures of the enzyme's activity. These values are crucial for comparative studies and for the development of enzyme inhibitors.

Organism/SourceSubstrateKm (μM)Vmax (nmol·min⁻¹·mg⁻¹)kcat (s⁻¹)Reference(s)
Trypanosoma cruzi (recombinant, truncated)FPP5.251428.561.05[12]
NADPH23.341853.241.29[12]
Thermosynechococcus elongatus (recombinant)FPP0.97 ± 0.10N/A1.74 ± 0.04[13]
Human (recombinant)FPP0.49 ± 0.04N/A0.23 ± 0.01[14]
NADPH15.3 ± 1.1N/A0.25 ± 0.01[14]
Yeast (S. cerevisiae) (recombinant)FPP0.44 ± 0.04N/A0.58 ± 0.02[14]
NADPH24.0 ± 2.0N/A0.60 ± 0.02[14]

N/A: Not available in the cited abstract.

Experimental Protocols

The characterization of squalene synthase and the discovery of PSPP were enabled by robust biochemical assays. Below are detailed methodologies for key experimental procedures.

Protocol 1: Radiometric Squalene Synthase Activity Assay

This protocol is a classic method used to measure SQS activity by quantifying the incorporation of a radiolabeled substrate into a lipid-soluble product.

Materials:

  • Enzyme source: Purified recombinant SQS or liver microsomes.[15]

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 10 mM MgCl₂.[15]

  • Cofactor: 0.5 mM NADPH.[15]

  • Substrate: [³H]-Farnesyl Diphosphate ([³H]-FPP), e.g., 50 nM at 0.045 Ci/mmol.[15]

  • Stop Solution: 1 M KOH in 90% ethanol.

  • Extraction Solvent: Petroleum ether or n-hexane.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a glass screw-cap tube, combine 12 µg of human liver microsomes (or an appropriate amount of recombinant enzyme) with the assay buffer and 0.5 mM NADPH. If testing inhibitors, add the compound or vehicle (e.g., DMSO) at this stage. The total volume is typically 1 mL.[15]

  • Pre-incubation: Equilibrate the tubes at 37°C for 10 minutes.[15]

  • Initiation: Start the reaction by adding 50 nM [³H]-FPP and incubate for a further 10 minutes at 37°C.[15]

  • Termination and Saponification: Stop the reaction by adding 1 mL of 15% KOH in ethanol. This step also serves to saponify lipids. Incubate at 65°C for 30 minutes.[8][15]

  • Extraction: After cooling, add 5 mL of petroleum ether and shake vigorously for 10 minutes to extract the non-saponifiable lipids, including the [³H]-squalene product.[15]

  • Phase Separation: Freeze the aqueous phase (e.g., in a dry ice/acetone bath) and decant the upper organic phase into a clean tube.

  • Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.[15]

Protocol 2: Spectrophotometric/Fluorometric SQS Activity Assay

This continuous assay measures SQS activity by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm or a decrease in fluorescence (Excitation ~340 nm, Emission ~460 nm).[6][16]

Materials:

  • Enzyme source: Purified recombinant SQS.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[16]

  • Cofactor: NADPH (initial concentration typically 50-100 μM).

  • Substrate: Farnesyl Diphosphate (FPP).

  • UV-transparent 96-well plate or cuvette.

  • Spectrophotometer or fluorometer capable of kinetic measurements.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, SQS enzyme solution, and the test compound (inhibitor) or vehicle control.[16]

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[16]

  • Initiation: Start the reaction by adding a solution containing both FPP and NADPH.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm or the decrease in NADPH fluorescence over time (e.g., readings every 30 seconds for 15-30 minutes).[16]

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic trace. Enzyme activity is proportional to the rate of NADPH consumption (ΔAbsorbance/min or ΔFluorescence/min).[6]

experimental_workflow cluster_assays Assay Type cluster_radio Radiometric cluster_spectro Spectrophotometric start Start reagents Prepare Reagents (Buffer, SQS, FPP, NADPH, Test Compound) start->reagents setup Set up Reaction Mix (SQS + Buffer + Compound) reagents->setup preincubate Pre-incubate (e.g., 10 min @ 37°C) setup->preincubate initiate Initiate Reaction (Add Substrate + Cofactor) preincubate->initiate incubate_radio Incubate (e.g., 10 min @ 37°C) initiate->incubate_radio measure Kinetic Measurement (ΔAbs @ 340nm) initiate->measure stop Stop & Saponify incubate_radio->stop extract Extract with Solvent stop->extract count Scintillation Counting extract->count analyze Analyze Data (Calculate Rates / IC50) count->analyze measure->analyze end End analyze->end

Caption: General experimental workflow for SQS inhibition assays.

Conclusion and Implications for Drug Development

The discovery of this compound was more than the identification of a missing link; it was a fundamental advance in our understanding of isoprenoid biosynthesis. It revealed a complex and elegant two-step catalytic mechanism housed within a single enzyme, squalene synthase. This enzyme's position as the first committed step in sterol biosynthesis makes it an attractive target for therapeutic intervention.[17] By inhibiting SQS, the entire downstream pathway is blocked, reducing the production of cholesterol and other sterols. This strategy is of significant interest for developing cholesterol-lowering drugs (as an alternative to statins, which target HMG-CoA reductase) as well as antifungal and antiparasitic agents, as many of these organisms rely on unique sterols essential for their survival. The detailed knowledge of the PSPP intermediate and the SQS reaction mechanism continues to guide the rational design of potent and specific inhibitors for use in medicine and agriculture.

References

An In-depth Technical Guide to the Stereochemistry of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSDP) is a pivotal, short-lived intermediate in the biosynthesis of sterols and hopanoids. Formed via the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), this C30 cyclopropylcarbinyl diphosphate represents the first committed step in the pathway leading to squalene (B77637) and, subsequently, to a vast array of essential molecules such as cholesterol. The unique stereochemical arrangement of PSDP is critical for the precise enzymatic rearrangement and reduction to squalene, catalyzed by squalene synthase. This guide provides a comprehensive overview of the stereochemistry of PSDP, including its absolute configuration, the stereochemical course of its biosynthesis, and the experimental methodologies employed in its characterization.

Core Concepts: The Stereochemistry of Presqualene Diphosphate

The stereochemical integrity of this compound is fundamental to its biological function. Early and elegant studies, primarily by the research groups of Rilling and Poulter, established the absolute configuration of naturally occurring PSDP.

Absolute Configuration

This compound is an optically active molecule possessing three contiguous chiral centers on its cyclopropane (B1198618) ring. The absolute configuration of these stereocenters has been unequivocally determined to be (1R, 2R, 3R).[1] This specific arrangement is crucial for the subsequent enzymatic steps, ensuring the correct folding and cyclization cascade that ultimately yields squalene.

Biosynthetic Pathway and Stereochemical Course

The formation of PSDP is catalyzed by squalene synthase (also known as farnesyl-diphosphate farnesyltransferase), a key enzyme in the isoprenoid pathway. The reaction proceeds through a fascinating and stereochemically controlled mechanism. In the absence of the reducing cofactor NADPH, squalene synthase catalyzes the condensation of two molecules of FPP to form PSDP, which then accumulates.[2]

The overall transformation involves the following key stereochemical events:

  • Condensation of Two Farnesyl Diphosphate Molecules: The reaction is initiated by the ionization of one molecule of FPP to form an allylic carbocation. This is followed by an attack from the double bond of a second FPP molecule.

  • Formation of the Cyclopropane Ring: A subsequent intramolecular rearrangement and cyclization lead to the formation of the characteristic cyclopropylcarbinyl structure of PSDP. This process is highly stereospecific, resulting in the exclusive formation of the (1R, 2R, 3R) isomer.

  • Reductive Rearrangement to Squalene: In the presence of NADPH, PSDP undergoes a complex rearrangement involving cyclopropylcarbinyl-cyclopropylcarbinyl cation intermediates, ultimately leading to the formation of squalene with a defined stereochemistry at the newly formed single bond.[3]

Data Presentation

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Saccharomyces cerevisiae (recombinant, truncated)FPP403.3[4]
Trypanosoma cruzi (recombinant, truncated)FPP5.251.05
Trypanosoma cruzi (recombinant, truncated)NADPH23.341.29

Experimental Protocols

The elucidation of the stereochemistry of this compound has relied on a combination of enzymatic synthesis, chemical degradation, and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Expression and Purification of Recombinant Squalene Synthase

The enzymatic synthesis of PSDP requires a purified and active squalene synthase. Recombinant expression systems are commonly employed to produce sufficient quantities of the enzyme.

Objective: To produce soluble and active squalene synthase.

Materials:

  • Expression vector containing the squalene synthase gene (e.g., pET vector)

  • Escherichia coli expression host (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into the E. coli host strain.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged squalene synthase with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for proper protein folding.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Synthesis of this compound

With purified squalene synthase, PSDP can be synthesized from FPP.

Objective: To synthesize this compound enzymatically.

Materials:

  • Purified recombinant squalene synthase

  • Farnesyl diphosphate (FPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., methanol (B129727) or ethanol)

  • C18 solid-phase extraction (SPE) cartridge

  • Ammonium (B1175870) acetate (B1210297) buffer

Procedure:

  • Set up the enzymatic reaction in a suitable volume of reaction buffer.

  • Add FPP to the desired final concentration.

  • Initiate the reaction by adding the purified squalene synthase. Crucially, omit NADPH from the reaction mixture to allow for the accumulation of PSDP. [2]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Quench the reaction by adding a volume of cold organic solvent like methanol.

  • Purify the PSDP from the reaction mixture using a C18 SPE cartridge.

  • Wash the cartridge to remove salts and unreacted FPP.

  • Elute the PSDP with a suitable solvent system, such as a gradient of ammonium acetate in water/methanol.

  • Analyze the fractions for the presence of PSDP using techniques like thin-layer chromatography (TLC) or mass spectrometry.

Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

The determination of the absolute and relative stereochemistry of PSDP has been a significant achievement, relying heavily on NMR spectroscopy of PSDP itself or its derivatives (like presqualene alcohol).

Objective: To determine the stereochemical configuration of the cyclopropane ring of PSDP.

Materials:

  • Purified this compound (or presqualene alcohol)

  • Deuterated NMR solvent (e.g., D2O or CD3OD)

  • High-field NMR spectrometer

Procedure:

  • Dissolve the purified PSDP sample in the appropriate deuterated solvent.

  • Acquire a standard one-dimensional 1H NMR spectrum to identify the proton signals of the cyclopropane ring.

  • Acquire a 13C NMR spectrum to identify the carbon signals.

  • Perform two-dimensional NMR experiments to establish connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify the protons on the cyclopropane ring and their immediate neighbors.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For PSDP, specific NOE cross-peaks between the protons on the cyclopropane ring and the adjacent methylene (B1212753) groups of the farnesyl chains would be used to deduce their relative stereochemistry. For instance, the observation of NOEs between specific protons would indicate that they are on the same face of the cyclopropane ring.

  • Interpretation: The pattern of coupling constants (J-values) and the presence or absence of specific NOE cross-peaks are carefully analyzed to determine the relative stereochemistry of the three chiral centers. The absolute configuration was ultimately established through a combination of these NMR studies on deuterated analogs and chemical degradation studies.[5]

Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The formation of this compound is a critical juncture in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis cluster_SQS Squalene Synthase FPP1 Farnesyl Diphosphate (FPP) PSDP This compound (PSDP) FPP1->PSDP Condensation FPP2 Farnesyl Diphosphate (FPP) FPP2->PSDP Squalene Squalene PSDP->Squalene Rearrangement & Reduction (+ NADPH) Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Cholesterol Biosynthesis Pathway Highlighting PSDP Formation.

Experimental Workflow: Stereochemical Determination of PSDP

This diagram outlines the logical flow of experiments to determine the stereochemistry of this compound.

Stereochemistry_Workflow start Start expression Expression & Purification of Recombinant Squalene Synthase start->expression synthesis Enzymatic Synthesis of PSDP (FPP as substrate, no NADPH) expression->synthesis purification Purification of PSDP (e.g., SPE) synthesis->purification nmr NMR Spectroscopic Analysis (1D & 2D NMR) purification->nmr interpretation Data Interpretation: - Coupling Constants - NOE Correlations nmr->interpretation stereochemistry Determination of (1R, 2R, 3R) Stereochemistry interpretation->stereochemistry

Caption: Experimental Workflow for PSDP Stereochemical Elucidation.

Conclusion

The stereochemistry of this compound is a testament to the precision of biological catalysis. The (1R, 2R, 3R) absolute configuration is a direct consequence of the highly evolved active site of squalene synthase, which orchestrates a complex condensation and cyclization reaction. Understanding the stereochemical intricacies of PSDP is not only of fundamental biochemical importance but also holds significant implications for the design of novel inhibitors of squalene synthase, which are of interest as potential cholesterol-lowering drugs and as antimicrobial agents. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and crucial biosynthetic intermediate.

References

An In-Depth Technical Guide to the Presqualene Diphosphate Synthase Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of presqualene diphosphate (B83284) synthase, more commonly known as squalene (B77637) synthase (SQS). SQS is a critical enzyme in the isoprenoid biosynthetic pathway and represents a key therapeutic target for managing hypercholesterolemia and other diseases.[1][2] This document details the enzyme's catalytic action, presents quantitative kinetic data, and outlines detailed experimental protocols for its study.

Introduction to Squalene Synthase

Squalene synthase (EC 2.5.1.21) is an endoplasmic reticulum-associated enzyme that catalyzes the first committed step in sterol biosynthesis.[1] It facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] This process is a reductive dimerization that occurs in two distinct steps, with presqualene diphosphate (PSPP) as a stable intermediate.[1][3][4] The reaction is dependent on the presence of NADPH as a reductant and a divalent metal ion, typically Mg2+, as a cofactor.[3][5]

The overall reaction catalyzed by SQS is as follows:

2 FPP + NADPH + H+ → Squalene + NADP+ + 2 PPi

Due to its pivotal role in cholesterol biosynthesis, SQS is a significant target for drug development.[1]

The Catalytic Mechanism of Squalene Synthase

The conversion of FPP to squalene by SQS is a two-part process that occurs within a large central channel of the enzyme.[3][6][7] The first half-reaction takes place at the cytosolic opening of this channel, while the second half-reaction occurs in a deep, hydrophobic pocket.[6][7]

First Half-Reaction: Formation of this compound (PSPP)

The initial step involves the condensation of two FPP molecules to form the cyclopropylcarbinyl intermediate, this compound (PSPP).[3][4]

Step-by-step mechanism:

  • Pyrophosphate Elimination: One molecule of FPP binds to the active site, and its pyrophosphate group is eliminated. This process is facilitated by a conserved tyrosine residue (Tyr-171 in the human enzyme) acting as a general base.[3]

  • Electrophilic Attack: The resulting farnesyl carbocation is then attacked by the second FPP molecule.[3]

  • Deprotonation and Ring Formation: The same tyrosine residue (Tyr-171) acts as a base to deprotonate the intermediate, leading to the formation of the stable cyclopropyl (B3062369) ring of PSPP.[3]

In the absence of NADPH, PSPP can accumulate as it is a stable intermediate.[3]

Second Half-Reaction: Conversion of PSPP to Squalene

The second phase of the reaction involves the rearrangement and reduction of PSPP to form squalene. This process is dependent on the presence of NADPH.[3]

Step-by-step mechanism:

  • Heterolysis and Rearrangement: The pyrophosphate group of PSPP is cleaved, and the molecule undergoes a series of rearrangements, including 1,2-sigmatropic shifts, to form cyclobutyl and then a second cyclopropyl intermediate.[3]

  • Hydride Transfer: A hydride ion is transferred from NADPH to one of the cyclopropyl intermediates.[3]

  • Ring Cleavage and Squalene Formation: The transfer of the hydride leads to the cleavage of the cyclopropyl group, resulting in the formation of the linear hydrocarbon squalene.[3]

Under normal catalytic conditions, PSPP does not dissociate from the enzyme during the synthesis of squalene.[4] High concentrations of FPP have been shown to inhibit the formation of squalene but not PSPP.[3]

Structural Insights

The crystal structure of human squalene synthase reveals a single domain composed primarily of α-helices.[1] A large central channel houses the active sites for both half-reactions.[6][7] This channel is lined with conserved aspartate and arginine residues crucial for FPP binding.[6][7] One end of the channel is exposed to the solvent, while the other forms a secluded hydrophobic pocket where the second half-reaction is believed to occur.[6][7]

SQS_Structure_and_Mechanism FPP1 FPP (1) First_Half_Reaction First_Half_Reaction FPP1->First_Half_Reaction Binds FPP2 FPP (2) FPP2->First_Half_Reaction Binds PSPP PSPP Second_Half_Reaction Second_Half_Reaction PSPP->Second_Half_Reaction Translocates NADPH NADPH NADPH->Second_Half_Reaction Reduces Squalene Squalene NADP NADP+ PPi 2 PPi First_Half_Reaction->PSPP Forms First_Half_Reaction->PPi Releases Second_Half_Reaction->Squalene Releases Second_Half_Reaction->NADP Releases

Caption: Conceptual flow of substrates and products through the active site of Squalene Synthase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of squalene synthase have been determined for the enzyme from various organisms. A summary of these parameters is presented below.

OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Trypanosoma cruziFPP5.251428.561.05
Trypanosoma cruziNADPH23.341853.241.29
Saccharomyces cerevisiaeFPP40-3.3[8]
Botryococcus braunii (LOS)GGPP70-0.0114[9]
Botryococcus braunii (LOS)FPP130-0.0205[9]
Botryococcus braunii (LOS)PPP110-0.00116[9]

Note: The values for Botryococcus braunii are for the lycopaoctaene synthase (LOS), a squalene synthase-like enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study squalene synthase.

Expression and Purification of Recombinant Squalene Synthase

A common method for producing soluble and active SQS for in vitro studies involves the expression of a truncated form of the enzyme in Escherichia coli. The C-terminal hydrophobic domain, which anchors the enzyme to the endoplasmic reticulum, is typically removed to improve solubility.

Protocol:

  • Gene Truncation and Cloning: The gene encoding SQS is modified by PCR to remove the C-terminal transmembrane domain. The truncated gene is then cloned into an appropriate E. coli expression vector, often with an N-terminal His-tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with an appropriate inducer (e.g., IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Purification:

    • Immobilized Metal Affinity Chromatography (IMAC): The clarified cell lysate is loaded onto a Ni-NTA or other suitable IMAC resin. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged SQS is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

    • Size-Exclusion Chromatography (SEC): For further purification and to ensure the protein is in a monomeric state, the eluted fractions from IMAC can be subjected to SEC using a column calibrated with molecular weight standards.

Purification_Workflow Start Start: E. coli culture with SQS expression vector Induction Induce protein expression (e.g., IPTG) Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (sonication or homogenization) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification IMAC IMAC Purification (e.g., Ni-NTA) Clarification->IMAC Elution Elute with high imidazole IMAC->Elution SEC Size-Exclusion Chromatography (optional) Elution->SEC Pure_Protein Pure, soluble SQS SEC->Pure_Protein

Caption: General workflow for the expression and purification of recombinant squalene synthase.

Squalene Synthase Activity Assay

The activity of SQS can be measured using various methods, including radiochemical and spectrophotometric assays.

Radiochemical Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), NADPH, and the purified SQS enzyme.

  • Initiation: Start the reaction by adding the radiolabeled substrate, [³H]FPP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) and a carrier (e.g., squalene). The lipids, including the newly synthesized [³H]squalene, are then extracted with an organic solvent (e.g., hexane (B92381) or petroleum ether).

  • Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting. The amount of product formed is calculated based on the specific activity of the [³H]FPP.

Spectrophotometric Assay Protocol:

This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing assay buffer, FPP, and the purified SQS enzyme.

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism of SQS.

General Protocol:

  • Primer Design: Design complementary oligonucleotide primers (forward and reverse) containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center, have a GC content of at least 40%, and terminate in one or more G or C bases.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SQS expression plasmid as the template and the mutagenic primers. The PCR program typically involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein is then expressed, purified, and its activity is assayed to determine the effect of the mutation.

Key Conserved Residues Identified Through Mutagenesis:

  • Tyr-171: Essential for the first half-reaction, acting as a general acid/base.[1]

  • Aspartate-rich motifs (e.g., DXXXD): Two such motifs are crucial for binding the pyrophosphate groups of the FPP substrates via a magnesium ion bridge.[5]

  • Aromatic residues (Tyr, Phe): Postulated to stabilize the carbocation intermediates formed during both half-reactions.[10]

SDM_Logic Hypothesize Hypothesize function of a residue (e.g., Tyr-171 in catalysis) Design_Primers Design mutagenic primers Hypothesize->Design_Primers PCR Perform PCR with high-fidelity polymerase Design_Primers->PCR Digest Digest parental plasmid with DpnI PCR->Digest Transform Transform into E. coli Digest->Transform Sequence Sequence verify the mutation Transform->Sequence Express_Purify Express and purify the mutant protein Sequence->Express_Purify Assay Assay enzyme activity Express_Purify->Assay Analyze Analyze results (compare with wild-type) Assay->Analyze Conclusion Draw conclusion about the residue's role Analyze->Conclusion

Caption: Logical workflow for investigating the function of specific amino acid residues in squalene synthase.

Conclusion

The mechanism of this compound synthase is a complex and fascinating example of enzyme catalysis. Through a combination of structural biology, kinetic analysis, and molecular biology techniques, a detailed understanding of its two-step reaction has been achieved. This knowledge is crucial for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and its role in health and disease.

References

An In-depth Technical Guide to Squalene Synthase Reaction Intermediates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Squalene (B77637) synthase (SQS), a key enzyme in the isoprenoid biosynthetic pathway, catalyzes the first committed step in sterol biosynthesis. This enzyme orchestrates a complex two-part reaction involving the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This process proceeds through a series of fascinating and highly reactive intermediates, making SQS a compelling target for drug development, particularly for cholesterol-lowering therapies. This technical guide provides a comprehensive overview of the squalene synthase reaction, with a focus on its intermediates. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying the enzyme, and visualizations of the key pathways and workflows.

The Squalene Synthase Reaction: A Two-Act Play

The conversion of two C15 farnesyl pyrophosphate (FPP) molecules into a single C30 squalene molecule is a pivotal juncture in isoprenoid metabolism.[1] The reaction, catalyzed by squalene synthase, is a reductive dimerization that occurs in two distinct half-reactions, both taking place within the active site of the enzyme, which is localized to the membrane of the endoplasmic reticulum.[1][2]

First Half-Reaction: Formation of Presqualene Diphosphate (B83284) (PSPP)

The initial step involves the condensation of two FPP molecules to form the stable cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate (PSPP).[3][4] This reaction begins with the ionization of one FPP molecule, facilitated by a tyrosine residue (Tyr-171), to generate an allylic carbocation.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring and the release of one molecule of pyrophosphate. In the absence of the reducing cofactor NADPH, PSPP can be accumulated, which has been crucial for its characterization.[3][4]

Second Half-Reaction: Rearrangement and Reduction to Squalene

The second half of the reaction is a complex cascade of events that begins with the cleavage of the diphosphate group from PSPP, generating a cyclopropylcarbinyl cation.[3] This highly reactive intermediate undergoes a series of rearrangements, including a 1,2-sigmatropic shift to form a cyclobutyl cation, followed by another rearrangement to a second cyclopropylcarbinyl cation.[3] Finally, a hydride ion transfer from NADPH reduces this cation, leading to the opening of the cyclopropane ring and the formation of the linear hydrocarbon squalene.[3]

Quantitative Analysis: Kinetic Parameters of Squalene Synthase

The efficiency of the squalene synthase reaction has been characterized in various organisms. The following table summarizes key kinetic parameters for the substrates FPP and NADPH. Understanding these parameters is critical for designing enzyme inhibitors and for modeling metabolic flux through the sterol biosynthetic pathway.

SpeciesEnzyme SourceSubstrateKm (μM)Vmax (nmol·min-1·mg-1)kcat (s-1)Reference
Trypanosoma cruziRecombinant truncatedFPP5.251428.561.05[5]
Trypanosoma cruziRecombinant truncatedNADPH23.341853.241.29[5]
Homo sapiensRecombinantFPP0.5--[6]
Rattus norvegicusMicrosomalFPP0.4--[6]
Saccharomyces cerevisiaeMicrosomalFPP1.2--[6]

Note: Vmax and kcat values are often dependent on the specific assay conditions and the purity of the enzyme preparation. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of squalene synthase activity and for the screening of potential inhibitors. Below are methodologies for key experiments related to the investigation of squalene synthase reaction intermediates.

Synthesis of this compound (PSPP)

The chemical synthesis of PSPP is crucial for detailed kinetic and structural studies of the second half-reaction of squalene synthase.

Methodology:

  • Enantioselective Synthesis of (+)-Presqualene Alcohol (PSOH): The synthesis starts from farnesol (B120207) and proceeds in seven steps. A key step is the enantioselective rhodium-catalyzed intramolecular cyclopropanation of farnesyl diazoacetate.[7]

  • Phosphorylation of PSOH: Pure PSPP is reliably prepared via a two-step phosphorylation process.[7]

    • Monophosphorylation: PSOH is first treated with 1.2 equivalents of tetra-n-butylammonium dihydrogen phosphate (B84403) (TBADP) in the presence of excess trichloroacetonitrile. The resulting monophosphorylated product is purified using hydrophobic LH-20 Sephadex column chromatography.[7]

    • Diphosphorylation: The monophosphate is then condensed with diphenylchlorophosphate, followed by treatment with TBADP. The final product, PSPP, is purified by chromatography on an LH-20 Sephadex column.[7]

  • Cation Exchange: For enzymatic studies, the tetrabutylammonium (B224687) cation is replaced with NH4+ by cationic exchange chromatography. The final pure (+)-(1R,2R,3R)-PSPP is obtained after preparative-scale reversed-phase HPLC.[7]

Squalene Synthase Activity Assays

Two common methods for assaying squalene synthase activity are the radiometric assay and the continuous spectrophotometric assay.

3.2.1. Radiometric Assay

This discontinuous assay measures the incorporation of a radiolabeled substrate, such as [3H]-FPP, into the final product, squalene.

Materials:

  • Enzyme source: Purified recombinant squalene synthase or microsomal preparations.

  • Substrate: [3H]-Farnesyl pyrophosphate ([3H]-FPP).

  • Cofactor: NADPH.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.

  • Quenching solution: e.g., 1 M HCl.

  • Extraction solvent: e.g., Hexane.

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the enzyme solution.

  • Initiation: Start the reaction by adding [3H]-FPP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the lipid-soluble squalene from the aqueous reaction mixture using the extraction solvent.

  • Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of squalene produced based on the specific activity of the [3H]-FPP.

3.2.2. Continuous Spectrophotometric Assay

This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

Materials:

  • Enzyme source: Purified recombinant squalene synthase or microsomal preparations.

  • Substrate: Farnesyl pyrophosphate (FPP).

  • Cofactor: NADPH.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, FPP, and the enzyme solution.

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

Trapping of Reaction Intermediates

The transient nature of the squalene synthase reaction intermediates necessitates specific techniques for their capture and characterization.

3.3.1. Trapping of this compound (PSPP)

PSPP is a relatively stable intermediate that accumulates in the absence of the reducing cofactor, NADPH.

Procedure:

  • Reaction without NADPH: Perform a standard squalene synthase assay using FPP as the substrate but omit NADPH from the reaction mixture.

  • Incubation: Allow the reaction to proceed for a sufficient time to allow for the enzymatic conversion of FPP to PSPP.

  • Extraction and Analysis: Stop the reaction and extract the components. PSPP can be identified and quantified using techniques such as HPLC coupled with mass spectrometry.

3.3.2. Trapping of Carbocation Intermediates

Carbocation intermediates are highly reactive and short-lived. Their existence is often inferred through the trapping of products formed from their reaction with nucleophiles or through the use of substrate analogs.

Example: Trapping of the Tertiary Cyclopropylcarbinyl Cation

The isolation of rillingol, a cyclopropylcarbinyl alcohol, provides strong evidence for the formation of a tertiary cyclopropylcarbinyl cation intermediate. This was achieved by incubating recombinant squalene synthase with FPP in the presence of an unreactive NADPH analog (dihydroNADPH). In this environment, water can act as a nucleophile, attacking the carbocation to form the stable alcohol, rillingol, which can then be isolated and characterized.

Visualizing the Squalene Synthase Reaction

Graphical representations are invaluable for understanding the complex mechanisms and workflows involved in studying the squalene synthase reaction.

Squalene Synthase Signaling Pathway

The following diagram illustrates the two main stages of the squalene synthase reaction, highlighting the key substrates, intermediates, and products.

Squalene_Synthase_Pathway cluster_first_half First Half-Reaction cluster_second_half Second Half-Reaction FPP1 Farnesyl Diphosphate (FPP) Carbocation Allylic Carbocation FPP1->Carbocation Ionization PPi1 PPi FPP2 Farnesyl Diphosphate (FPP) PSPP This compound (PSPP) FPP2->PSPP Carbocation->PSPP Attack PSPP_in PSPP PSPP->PSPP_in CP_Cation1 Cyclopropylcarbinyl Cation PSPP_in->CP_Cation1 Ionization PPi2 PPi CB_Cation Cyclobutyl Cation CP_Cation1->CB_Cation Rearrangement CP_Cation2 Cyclopropylcarbinyl Cation CB_Cation->CP_Cation2 Rearrangement Squalene Squalene CP_Cation2->Squalene Reduction NADP NADP+ NADPH NADPH NADPH->NADP

Caption: The two-stage reaction mechanism of squalene synthase.

Experimental Workflow for Squalene Synthase Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing inhibitors of squalene synthase.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library HTS_Assay High-Throughput Screening (HTS) Assay (e.g., Spectrophotometric) Compound_Library->HTS_Assay Hit_Compounds Hit Compounds HTS_Assay->Hit_Compounds Dose_Response Dose-Response Curves (IC50 Determination) Hit_Compounds->Dose_Response Secondary_Assay Secondary Assay (e.g., Radiometric) Dose_Response->Secondary_Assay Mechanism_Studies Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Secondary_Assay->Mechanism_Studies Validated_Hits Validated Hits Mechanism_Studies->Validated_Hits

Caption: A generalized workflow for the screening and validation of squalene synthase inhibitors.

Logical Relationship between Experimental Evidence and Mechanistic Conclusions

This diagram illustrates how different experimental approaches contribute to our understanding of the squalene synthase reaction mechanism.

Mechanistic_Logic cluster_evidence Experimental Evidence cluster_conclusions Mechanistic Conclusions No_NADPH Reaction in absence of NADPH PSPP_Intermediate PSPP is a stable intermediate No_NADPH->PSPP_Intermediate Trapping Trapping with H2O (using NADPH analog) Carbocation_Intermediate Involvement of carbocation intermediates Trapping->Carbocation_Intermediate Kinetics Steady-State and Pre-Steady-State Kinetics Rate_Limiting_Step Identification of the rate-limiting step Kinetics->Rate_Limiting_Step Isotope_Labeling Isotope Labeling Studies Stereochemistry Determination of reaction stereochemistry Isotope_Labeling->Stereochemistry PSPP_Intermediate->Carbocation_Intermediate

Caption: Logical flow from experimental observations to mechanistic insights in squalene synthase research.

Conclusion

The study of squalene synthase reaction intermediates has unveiled a sophisticated enzymatic mechanism that involves the formation and precise control of highly reactive species. The stable intermediate, this compound, and the transient carbocation species represent critical control points and offer opportunities for the rational design of potent and selective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this vital enzyme and to develop novel therapeutics targeting the cholesterol biosynthetic pathway. Future research focusing on the thermodynamics and precise lifetimes of the transient intermediates will undoubtedly provide even deeper insights into the catalytic prowess of squalene synthase.

References

The Enzymatic Keystone of Sterol Synthesis: A Technical Guide to the Formation of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of presqualene diphosphate (B83284) (PSPP), a critical step in the biosynthesis of sterols, including cholesterol. This document details the reaction mechanism, kinetic parameters of the key enzyme, squalene (B77637) synthase, and provides detailed experimental protocols for its study. Furthermore, it visualizes the core biochemical pathway and its regulation, offering a valuable resource for researchers in biochemistry, medicine, and pharmacology.

Introduction: The Gateway to Sterol Biosynthesis

The formation of presqualene diphosphate marks the first committed step in the intricate pathway of sterol biosynthesis.[1] This reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[2] SQS is a membrane-associated enzyme, primarily located in the endoplasmic reticulum, that orchestrates a unique head-to-head condensation of two molecules of farnesyl diphosphate (FPP).[3][4] This process is a critical regulatory point, directing the flow of isoprenoid precursors towards the synthesis of cholesterol and other essential sterols.[5] The reaction proceeds in two distinct half-reactions: the formation of the stable intermediate this compound, followed by an NADPH-dependent reduction and rearrangement to squalene.[6][7] In the absence of the reducing cofactor NADPH, PSPP accumulates, making its formation a distinct and measurable enzymatic event.[7]

The Enzymatic Reaction: A Two-Step Condensation

Squalene synthase catalyzes the reductive dimerization of two FPP molecules to form squalene, with this compound as a key intermediate.[3] The overall reaction can be summarized as follows:

2 Farnesyl Diphosphate (FPP) + NADPH + H⁺ → Squalene + 2 Diphosphate (PPi) + NADP⁺

The formation of this compound constitutes the first half-reaction:

2 Farnesyl Diphosphate (FPP) → this compound (PSPP) + Diphosphate (PPi)

This initial condensation involves the ionization of one FPP molecule to form an allylic carbocation, a step facilitated by a critical tyrosine residue (Tyr-171) within the enzyme's active site.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring characteristic of PSPP.[3] A divalent cation, typically Mg²⁺, is essential for this step, likely by stabilizing the diphosphate groups of the FPP substrates.[3][4]

The second half-reaction, the conversion of PSPP to squalene, is a reductive rearrangement that requires NADPH.[4] This step involves a series of complex carbocation rearrangements, ultimately leading to the formation of the linear triterpene, squalene.[3]

Quantitative Data on Squalene Synthase

The kinetic properties of squalene synthase have been characterized in various organisms. The following tables summarize key quantitative data, providing a basis for comparative analysis and experimental design.

Table 1: Michaelis-Menten Constants for Squalene Synthase

OrganismSubstrateKm (µM)Reference
Trypanosoma cruziFarnesyl Diphosphate (FPP)5.25[8]
Trypanosoma cruziNADPH23.34[8]
Saccharomyces cerevisiae (truncated)Farnesyl Diphosphate (FPP)2.5[9]
Saccharomyces cerevisiae (truncated)NADPH500[9]
Saccharomyces cerevisiae (truncated)NADH3600[9]

Table 2: Catalytic Parameters of Squalene Synthase

OrganismVmax (nmol min⁻¹ mg⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)Reference
Trypanosoma cruzi1428.56 (for FPP)1.052.0 x 10⁵[8]
Trypanosoma cruzi1853.24 (for NADPH)1.295.5 x 10⁴[8]
Saccharomyces cerevisiae (truncated)-0.532.1 x 10⁵[9]

Table 3: Optimal Reaction Conditions for Squalene Synthase

OrganismOptimal pHOptimal Temperature (°C)Divalent Cation RequirementReference
Siraitia grosvenorii7.537-[1]
Saccharomyces cerevisiae7.3 - 7.5-Mg²⁺ or Mn²⁺[10]
General--Mg²⁺[3][4]

Experimental Protocols

This section provides detailed methodologies for the purification of squalene synthase, the assay of its enzymatic activity, and the synthesis of its substrate, farnesyl diphosphate.

Purification of Recombinant Squalene Synthase (from E. coli)

This protocol describes a general approach for the purification of a truncated, soluble form of squalene synthase expressed in E. coli.

  • Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant SQS in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Anion Exchange Chromatography: For further purification, dialyze the eluted fraction against a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM DTT) and load it onto an anion-exchange column (e.g., Mono Q). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).[9]

  • Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Squalene Synthase Activity Assay (Radiochemical Method)

This assay measures the incorporation of radiolabeled farnesyl diphosphate into squalene (in the presence of NADPH) or this compound (in the absence of NADPH).

  • Reaction Mixture Preparation: In a glass tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 10 mM MgCl₂), 0.5 mM NADPH (for squalene synthesis), and the enzyme preparation (e.g., purified enzyme or microsomal fraction).[11]

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 10 minutes.[11]

  • Initiation of Reaction: Start the reaction by adding the substrate, [³H]-farnesyl diphosphate (e.g., 50 nM, 0.045 Ci/mmol).[11]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[11]

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 ml of 15% KOH in ethanol).[11]

  • Saponification and Extraction: Incubate the tubes at 65°C for 30 minutes to saponify any lipids. Extract the non-saponifiable lipids (including squalene and presqualene alcohol after dephosphorylation) with an organic solvent such as petroleum ether.[11]

  • Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

Enzymatic Synthesis of Farnesyl Diphosphate

Farnesyl diphosphate can be synthesized enzymatically from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) using farnesyl diphosphate synthase (FPPS).

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT), IPP, DMAPP, and purified FPPS.

  • Incubation: Incubate the reaction at 37°C for several hours to overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by coupling the reaction to an assay that detects the product.

  • Purification of FPP: The synthesized FPP can be purified using chromatographic techniques such as anion-exchange chromatography or reverse-phase HPLC.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Enzymatic_Formation_of_Presqualene_Diphosphate FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) (FDFT1) FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) SQS->PSPP First Half-Reaction (Condensation) PPi Diphosphate (PPi) SQS->PPi Squalene Squalene PSPP->Squalene Second Half-Reaction (Reductive Rearrangement) NADPH NADPH NADPH->Squalene NADP NADP+ Squalene->NADP

Caption: Enzymatic formation of this compound and squalene.

SREBP_Regulation_of_FDFT1 cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SCAP_SREBP SCAP-SREBP Complex SCAP->SCAP_SREBP SREBP SREBP (precursor) SREBP->SCAP_SREBP INSIG INSIG INSIG->SCAP_SREBP retains in ER S1P S1P SCAP_SREBP->S1P transport to Golgi S2P S2P S1P->S2P cleavage nSREBP nSREBP (active) S2P->nSREBP cleavage & release SRE Sterol Regulatory Element (SRE) nSREBP->SRE binds FDFT1 FDFT1 Gene SRE->FDFT1 activates transcription SQS_mRNA SQS mRNA FDFT1->SQS_mRNA Cholesterol_low Low Cellular Cholesterol Cholesterol_low->SCAP_SREBP allows transport Cholesterol_high High Cellular Cholesterol Cholesterol_high->INSIG promotes binding

Caption: Transcriptional regulation of the FDFT1 gene by SREBP.

Experimental_Workflow_SQS_Assay start Start prepare_reagents Prepare Reagents: - Assay Buffer - SQS Enzyme - [3H]-FPP - NADPH (optional) start->prepare_reagents setup_reaction Set up Reaction Mixture prepare_reagents->setup_reaction preincubate Pre-incubate at 37°C setup_reaction->preincubate start_reaction Initiate Reaction with [3H]-FPP preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with KOH/Ethanol incubate->stop_reaction saponify Saponify Lipids at 65°C stop_reaction->saponify extract Extract with Petroleum Ether saponify->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end End quantify->end

Caption: Experimental workflow for a radiochemical squalene synthase assay.

References

The Natural Occurrence of Presqualene Diphosphate Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Presqualene diphosphate (B83284) (PSPP) and its analogues are critical intermediates in the biosynthesis of a vast array of essential isoprenoids, including sterols, hopanoids, and carotenoids. As such, the enzymes responsible for their formation and conversion represent prime targets for the development of novel therapeutics, including anticholesterolemic, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the natural occurrence of PSPP analogues, focusing on their biosynthesis, the enzymes involved, and their biological significance. Detailed experimental methodologies for their study are presented, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Presqualene Diphosphate and its Significance

This compound (PSPP) is a C30 cyclopropylcarbinyl pyrophosphate that serves as a key intermediate in the biosynthesis of squalene (B77637).[1] Squalene is the metabolic precursor to all sterols in eukaryotes, such as cholesterol in mammals and ergosterol (B1671047) in fungi, as well as to hopanoids in bacteria, which are crucial for membrane structure and function. The formation of PSPP from two molecules of farnesyl diphosphate (FPP) is the first committed step in sterol and hopanoid biosynthesis, making the enzymes involved in this conversion attractive targets for therapeutic intervention.[2]

The primary enzyme responsible for PSPP synthesis and its subsequent conversion to squalene is squalene synthase (SQS).[1][3] In some bacteria, a different pathway involving the enzymes HpnC, HpnD, and HpnE is utilized for squalene biosynthesis, with HpnD catalyzing the formation of PSPP.[3][4]

Naturally Occurring Analogues of this compound

While a wide variety of synthetic PSPP analogues have been developed as inhibitors of squalene synthase, the number of known naturally occurring analogues is limited. The most well-characterized natural analogue is prephytoene diphosphate.

Prephytoene Diphosphate: The Carotenoid Precursor

Prephytoene diphosphate is a C40 analogue of PSPP and is a critical intermediate in the biosynthesis of phytoene (B131915), the precursor to all carotenoids in plants and some microorganisms.[5] Carotenoids are essential pigments involved in photosynthesis and also serve as antioxidants. Prephytoene diphosphate is formed from the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the enzyme phytoene synthase (PSY).[5]

Biosynthetic Pathways and Key Enzymes

The biosynthesis of squalene and phytoene, via their respective diphosphate intermediates, represents a key branch point in isoprenoid metabolism.

Squalene Biosynthesis

The synthesis of squalene from FPP is a two-step reaction catalyzed by squalene synthase (SQS).[1]

  • Formation of this compound: Two molecules of FPP condense in a head-to-head fashion to form PSPP.[3]

  • Conversion to Squalene: PSPP undergoes a reductive rearrangement, dependent on NADPH, to form squalene.[1]

In the absence of NADPH, PSPP can accumulate.[6] High concentrations of FPP can also inhibit the production of squalene, but not PSPP.[6]

Phytoene Biosynthesis

Similar to squalene synthesis, the formation of phytoene from GGPP is a two-step process catalyzed by phytoene synthase (PSY).[5]

  • Formation of Prephytoene Diphosphate: Two molecules of GGPP condense to form prephytoene diphosphate.

  • Conversion to Phytoene: Prephytoene diphosphate is then converted to phytoene.

The enzymes SQS and PSY share significant sequence and structural homology, suggesting a common evolutionary origin.[5][7]

Quantitative Data on Enzyme Inhibition

The development of inhibitors targeting squalene synthase has been a major focus of research. While quantitative data on the natural abundance of PSPP analogues is scarce, extensive studies have been conducted on synthetic inhibitors. The following table summarizes inhibitory activities of some farnesyl pyrophosphate analogues against squalene synthase.

CompoundEnzyme SourceInhibition TypeIC50 / KiReference
2-methylfarnesyl pyrophosphateYeastCompetitive/MixedNot specified[8]
3-demethylfarnesyl pyrophosphateYeastCompetitive/MixedNot specified[8]
Aziridine Analogues of PSPPRecombinant YeastNot specifiedNot specified[2]

Note: Specific IC50 or Ki values were not provided in the source abstracts. The original publications would need to be consulted for this detailed quantitative data.

Experimental Protocols

Enzymatic Synthesis and Assay of this compound and Analogues

Objective: To synthesize and quantify PSPP or its analogues using enzymatic methods.

Materials:

  • Microsomal enzyme preparations (e.g., from yeast or rat liver) containing squalene synthase.[9]

  • Radiolabeled substrate (e.g., [1-3H]farnesyl pyrophosphate).[9]

  • Buffer solution (e.g., phosphate (B84403) buffer with MgCl2 and a reducing agent like dithiothreitol).

  • NADPH (for conversion to squalene).

  • Quenching solution (e.g., a mixture of organic solvents like butanol/ether).

  • Scintillation cocktail and counter.

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction from a suitable source (e.g., yeast, rat liver) known to have high squalene synthase activity.

  • Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, buffer, and radiolabeled FPP. To accumulate PSPP, omit NADPH from the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time course.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the lipid-soluble products (including PSPP and squalene) using an organic solvent.

  • Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting. Chromatographic methods (e.g., thin-layer chromatography) can be used to separate and identify PSPP from squalene.

Isolation and Characterization of Natural Analogues

Objective: To isolate and identify novel PSPP analogues from natural sources.

Materials:

  • Source organism (e.g., plant material, microbial culture).

  • Solvents for extraction (e.g., methanol, chloroform, ethyl acetate).

  • Chromatography resins (e.g., silica (B1680970) gel, reverse-phase C18).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer (MS).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol:

  • Extraction: Homogenize the biological material and extract with a series of organic solvents of increasing polarity.

  • Fractionation: Subject the crude extract to column chromatography to separate compounds based on polarity.

  • Purification: Further purify the fractions of interest using HPLC.

  • Structure Elucidation: Determine the chemical structure of the isolated compounds using a combination of MS (to determine the molecular weight and fragmentation pattern) and NMR (to determine the carbon-hydrogen framework).

Visualizing Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways involving PSPP and its analogue, prephytoene diphosphate.

Biosynthesis_of_Squalene FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) Squalene Squalene PSPP->Squalene Step 2 SQS->PSPP Step 1 NADPH NADPH NADPH->Squalene

Caption: Biosynthesis of Squalene via this compound.

Biosynthesis_of_Phytoene GGPP1 Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP1->PSY GGPP2 Geranylgeranyl Diphosphate (GGPP) GGPP2->PSY PrephytoenePP Prephytoene Diphosphate Phytoene Phytoene PrephytoenePP->Phytoene Step 2 PSY->PrephytoenePP Step 1

Caption: Biosynthesis of Phytoene via Prephytoene Diphosphate.

Conclusion and Future Perspectives

The study of this compound and its naturally occurring analogues, primarily prephytoene diphosphate, offers significant insights into the fundamental processes of isoprenoid biosynthesis. While the diversity of natural analogues appears limited, the enzymes involved in their synthesis are well-established targets for therapeutic development. Future research efforts may focus on exploring diverse and underexplored biological sources for novel PSPP analogues using advanced analytical techniques. Furthermore, a deeper understanding of the structure and function of squalene synthase and phytoene synthase will continue to drive the rational design of potent and specific inhibitors with potential applications in medicine and agriculture.

References

The Biological Function of Presqualene Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Presqualene diphosphate (B83284) (PSPP) is a pivotal, yet transient, intermediate in the intricate symphony of cellular lipid metabolism. Positioned at a critical branch point, its formation represents the first committed step in the biosynthesis of all sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi. This technical guide provides an in-depth exploration of the biological functions of PSPP, the enzymatic reactions it undergoes, and its significance as a potential therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Presqualene diphosphate is a cyclopropylcarbinyl diphosphate molecule that serves as a key intermediate in the biosynthesis of sterols and other triterpenoids. Its central role lies in the pathway that converts farnesyl diphosphate (FPP), a C15 isoprenoid, into the C30 hydrocarbon squalene (B77637), the linear precursor to all cyclic triterpenoids. The formation and subsequent metabolism of PSPP are tightly regulated, highlighting its importance in maintaining cellular homeostasis. Dysregulation of this pathway has been implicated in various diseases, making the enzymes that metabolize PSPP attractive targets for therapeutic intervention.

The Central Role of this compound in Sterol Biosynthesis

The primary and most well-characterized biological function of this compound is its role as an intermediate in the biosynthesis of squalene, a precursor to cholesterol, steroid hormones, and vitamin D.[1] This process is catalyzed by the enzyme squalene synthase (SQS), a bifunctional enzyme located in the endoplasmic reticulum membrane.[2]

The synthesis of squalene from two molecules of farnesyl diphosphate (FPP) occurs in a two-step reaction, both catalyzed by squalene synthase:

  • Formation of this compound: Two molecules of FPP condense in a head-to-head fashion to form PSPP. This reaction involves the loss of one diphosphate group and the formation of a cyclopropane (B1198618) ring. This is the first committed step in sterol biosynthesis.[1][2]

  • Conversion of this compound to Squalene: PSPP undergoes a complex rearrangement and reduction, catalyzed by the same squalene synthase enzyme. This step requires the reducing agent NADPH and results in the formation of the linear triterpene, squalene.[3][4] Under normal catalytic conditions, PSPP is directly converted to squalene without dissociating from the enzyme.[1][3]

Signaling Pathway: Sterol Biosynthesis

Sterol_Biosynthesis FPP1 Farnesyl Diphosphate (FPP) PSPP This compound (PSPP) FPP1->PSPP Squalene Synthase (Step 1) FPP2 Farnesyl Diphosphate (FPP) FPP2->PSPP Squalene Squalene PSPP->Squalene Squalene Synthase (Step 2) + NADPH Sterols Cholesterol, Steroid Hormones, etc. Squalene->Sterols Multi-step pathway

Caption: The central role of this compound in sterol biosynthesis.

Alternative Metabolic Fates of this compound

While the conversion to squalene is the primary fate of PSPP in most eukaryotic cells, alternative pathways and functions have been identified, suggesting a broader biological significance for this molecule.

This compound Phosphatase and a Potential Signaling Role

Research has identified a human this compound phosphatase, an enzyme that specifically removes a phosphate (B84403) group from PSPP to form presqualene monophosphate (PSMP).[5][6] The existence of this enzyme suggests that PSPP and its derivatives may have roles beyond being simple metabolic intermediates, potentially acting as signaling molecules in cellular processes.

Signaling Pathway: Alternative Metabolism of PSPP

PSPP_Alternative_Metabolism PSPP This compound (PSPP) Squalene Squalene PSPP->Squalene Squalene Synthase PSMP Presqualene Monophosphate (PSMP) PSPP->PSMP This compound Phosphatase

Caption: Alternative metabolic pathways of this compound.

Bacterial Squalene Biosynthesis

In some bacteria, a different pathway for squalene biosynthesis exists. In these organisms, three distinct enzymes are required to convert FPP to squalene. The first enzyme, HpnD, catalyzes the formation of PSPP from FPP. The second enzyme, HpnC, then converts PSPP to hydroxysqualene. Finally, the third enzyme, HpnE, reduces hydroxysqualene to squalene.[7]

Quantitative Data

Precise quantitative data for the kinetic parameters of enzymes metabolizing this compound and its intracellular concentrations are challenging to obtain due to the transient nature of this intermediate. The following tables summarize the available data.

Table 1: Kinetic Parameters of Squalene Synthase

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Saccharomyces cerevisiae (truncated)Farnesyl Diphosphate403.38.25 x 104[3]
Saccharomyces cerevisiae (truncated)Farnesyl Diphosphate2.50.532.1 x 105[8]

Table 2: Substrate Preference of Human this compound Phosphatase (PPAPDC2)

SubstrateRelative ActivityReference
This compound (PSDP)+++[5]
Farnesyl Diphosphate (FDP)++[5]
Phosphatidic Acid+[5]

Note: Specific Km and kcat values for human this compound phosphatase are not yet reported in the literature.

Intracellular Concentration of this compound:

The intracellular concentration of this compound in mammalian cells has not been definitively quantified and is presumed to be very low due to its rapid conversion to squalene.

Experimental Protocols

Expression and Purification of Recombinant Human Squalene Synthase (His-tagged) in E. coli

Experimental Workflow:

SQS_Purification_Workflow start Start: E. coli culture with hSQS plasmid induction Induce protein expression (IPTG) start->induction harvest Harvest cells (centrifugation) induction->harvest lysis Cell lysis (sonication) harvest->lysis clarification Clarify lysate (centrifugation) lysis->clarification binding Bind to Ni-NTA resin clarification->binding wash Wash resin binding->wash elution Elute His-tagged hSQS wash->elution analysis Analyze purity (SDS-PAGE) elution->analysis end End: Purified hSQS analysis->end

Caption: Workflow for the expression and purification of recombinant squalene synthase.

Detailed Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C-terminally truncated, His-tagged human squalene synthase.

  • Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Lysate Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged squalene synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.

Enzymatic Synthesis of this compound

Experimental Workflow:

PSPP_Synthesis_Workflow start Start: Reaction mixture incubation Incubate with Squalene Synthase (No NADPH) start->incubation extraction Extract with n-butanol incubation->extraction purification Purify by chromatography extraction->purification analysis Analyze by TLC/LC-MS purification->analysis end End: Purified PSPP analysis->end

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, combine the following components:

    • Purified recombinant squalene synthase

    • Farnesyl diphosphate (FPP)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

  • Incubation: Incubate the reaction mixture at 37°C. The reaction is carried out in the absence of NADPH to allow for the accumulation of PSPP.[6]

  • Extraction: Stop the reaction and extract the PSPP from the aqueous phase using an organic solvent such as n-butanol.

  • Purification: Purify the extracted PSPP using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: Confirm the identity and purity of the synthesized PSPP using analytical methods like mass spectrometry.

Squalene Synthase Activity Assay

Detailed Methodology (Spectrophotometric):

This assay measures the activity of squalene synthase by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of PSPP to squalene.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • Farnesyl diphosphate

    • NADPH

    • Purified squalene synthase

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

This compound Phosphatase Assay

Detailed Methodology (Colorimetric):

This assay measures the activity of this compound phosphatase by quantifying the release of inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

    • Synthesized this compound

    • Source of this compound phosphatase (e.g., purified recombinant enzyme or cell lysate)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and add a Malachite Green reagent.

  • Measurement: Measure the absorbance at a wavelength of ~620-660 nm.

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.

Conclusion and Future Directions

This compound stands as a critical gatekeeper in the biosynthesis of sterols. Its formation, catalyzed by squalene synthase, commits cellular resources to the production of a vast array of essential molecules. While its primary role as a precursor to squalene is well-established, the discovery of a specific phosphatase suggests that PSPP and its derivatives may have broader biological functions, possibly in cellular signaling.

For researchers and drug development professionals, the enzymes that metabolize PSPP, particularly squalene synthase, represent promising targets for the development of novel therapeutics for a range of conditions, including hypercholesterolemia, fungal infections, and certain cancers. The detailed experimental protocols provided in this guide are intended to empower further investigation into the intricate biology of this compound and to facilitate the discovery and characterization of new modulators of this vital metabolic pathway. Future research should focus on elucidating the potential signaling roles of PSPP and its metabolites, as well as on obtaining more precise quantitative data on the kinetics of the enzymes involved and the intracellular concentrations of these important molecules.

References

The Evolutionary Trajectory of Presqualene Diphosphate Synthase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Presqualene diphosphate (B83284) synthase, more commonly known as squalene (B77637) synthase (SQS), represents a critical juncture in isoprenoid biosynthesis. As the enzyme catalyzing the first committed step in sterol and hopanoid formation, its evolution has significant implications for cellular function and organismal diversity. This technical guide provides an in-depth exploration of the evolution of SQS, tailored for researchers, scientists, and drug development professionals. It delves into the enzyme's phylogenetic distribution, conserved structural motifs, and catalytic mechanisms across different life forms. Detailed experimental protocols for studying SQS, comprehensive quantitative data, and visual representations of key pathways and workflows are presented to facilitate further research and therapeutic development.

Introduction

Squalene synthase (EC 2.5.1.21) is a key enzyme in the biosynthesis of triterpenoids, catalyzing the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1] This process occurs in two distinct steps: the initial formation of a stable cyclopropylcarbinyl intermediate, presqualene diphosphate (PSPP), followed by a reductive rearrangement to squalene, a reaction dependent on NAD(P)H.[2] The evolution of this enzyme is a fascinating story of molecular adaptation, with distinct evolutionary paths observed in eukaryotes and bacteria. Understanding this evolution is paramount for the development of targeted therapeutics, particularly antimicrobial and cholesterol-lowering drugs.

Evolutionary History and Phylogenetic Distribution

Phylogenetic analyses reveal that SQS is a member of the squalene/phytoene (B131915) synthase family and is found across all three domains of life: eukaryotes, archaea, and bacteria, suggesting a bacterial origin with subsequent horizontal gene transfer to a common eukaryotic ancestor.[3] In eukaryotes, SQS is a single, membrane-bound enzyme.[1] However, many bacteria utilize an alternative three-enzyme pathway encoded by the hpnC, hpnD, and hpnE genes to synthesize squalene, a precursor for hopanoids which are bacterial surrogates for sterols.[4][5]

The bacterial enzyme HpnD is homologous to the N-terminal domain of eukaryotic SQS and catalyzes the formation of PSPP from FPP.[5] HpnC then converts PSPP to hydroxysqualene (HSQ), and finally, HpnE, a flavin-dependent amine oxidoreductase, reduces HSQ to squalene.[4] The evolutionary relationship between the single-enzyme eukaryotic SQS and the multi-enzyme bacterial HpnCDE system suggests a fascinating case of convergent and divergent evolution. It is proposed that the ancestral pathway was the three-enzyme system, which later fused and acquired an NADPH-binding domain in the lineage leading to eukaryotes.[5]

Interestingly, the C30 carotenoid biosynthetic pathway is considered the most ancestral, with a potential origin in Firmicutes or Planctomycetes.[6] Evolutionary scenarios suggest a diversification of the different carotenoid and squalene pathways from a common ancestor.[6]

Phylogenetic Tree of this compound Synthase and its Homologs

Phylogenetic_Tree Phytoene_Synthase Phytoene Synthase (PSY) Bacterial_HpnD Bacterial HpnD Eukaryotic_SQS Eukaryotic SQS Bacterial_HpnD->Eukaryotic_SQS Gene Fusion & NADPH domain acquisition Archaeal_SQS Archaeal SQS Bacterial_SQS Bacterial SQS Ancestral_Isoprenoid_Synthase Ancestral_Isoprenoid_Synthase Ancestral_Isoprenoid_Synthase->Bacterial_HpnD Ancestral_Isoprenoid_Synthase->Archaeal_SQS Ancestral_Isoprenoid_Synthase->Bacterial_SQS Horizontal Gene Transfer?

Caption: A simplified phylogenetic tree illustrating the evolutionary relationships of this compound synthase and its homologs.

Conserved Domains and Structural Features

SQS and its homologs, including phytoene synthase (PSY), share conserved structural features despite low overall sequence identity.[3] A key feature is the presence of two highly conserved aspartate-rich motifs, DXXXD, which are crucial for substrate binding and catalysis.[7][8] Site-directed mutagenesis studies have confirmed that these aspartate residues are essential for enzymatic activity.[7]

The crystal structure of human SQS reveals a single domain with a large central channel.[9] The active sites for both the formation of PSPP and its subsequent conversion to squalene are located within this channel.[9] One end of the channel is open to the cytosol, while the other forms a hydrophobic pocket.[9] The structural alignment of SQS and PSY active sites highlights the conservation of key catalytic residues, providing insights into their shared evolutionary origin and divergent substrate specificities.

Structural Alignment of SQS and PSY Active Sites

Active_Site_Alignment SQS Squalene Synthase (SQS) DXXXD Motif 1 DXXXD Motif 2 Substrate: Farnesyl Diphosphate (FPP) PSY Phytoene Synthase (PSY) DXXXD Motif 1 DXXXD Motif 2 Substrate: Geranylgeranyl Diphosphate (GGPP) SQS:d1->PSY:d1 Conserved SQS:d2->PSY:d2 Conserved

Caption: Diagram showing the conserved aspartate-rich motifs in the active sites of Squalene Synthase and Phytoene Synthase.

Catalytic Mechanism

The catalytic mechanism of eukaryotic SQS is a two-step process that occurs within a single active site.[2]

  • PSPP Formation: Two molecules of FPP bind to the enzyme. One FPP molecule loses its diphosphate group to form an allylic carbocation. This carbocation is then attacked by the second FPP molecule to form a cyclopropylcarbinyl cation, which is then deprotonated to yield PSPP.[2]

  • Squalene Synthesis: The PSPP intermediate undergoes a series of rearrangements and a reduction by NAD(P)H to form squalene.[2]

In contrast, the bacterial HpnCDE pathway separates these two steps into three distinct enzymatic reactions.[4]

Comparison of Squalene Biosynthesis Pathways

Squalene_Biosynthesis cluster_eukaryotic Eukaryotic Pathway cluster_bacterial Bacterial HpnCDE Pathway 2FPP_euk 2 x Farnesyl Diphosphate SQS Squalene Synthase (SQS) + NADPH 2FPP_euk->SQS PSPP_euk This compound PSPP_euk->SQS Squalene_euk Squalene SQS->PSPP_euk Step 1 SQS->Squalene_euk Step 2 2FPP_bac 2 x Farnesyl Diphosphate HpnD HpnD 2FPP_bac->HpnD PSPP_bac This compound HpnC HpnC PSPP_bac->HpnC HSQ Hydroxysqualene HpnE HpnE + FAD HSQ->HpnE Squalene_bac Squalene HpnD->PSPP_bac HpnC->HSQ HpnE->Squalene_bac

Caption: Comparison of the eukaryotic single-enzyme and bacterial multi-enzyme pathways for squalene biosynthesis.

Data Presentation

Table 1: Comparative Kinetic Parameters of Squalene Synthase from Different Organisms
OrganismEnzyme FormSubstrateKm (µM)kcat (s-1)Reference
Homo sapiensTruncated, recombinantFPP5.251.05[7]
NADPH23.341.29[7]
Saccharomyces cerevisiaeTruncated, recombinantFPP403.3[10]
Trypanosoma cruziTruncated, recombinantFPP5.251.05[7]
NADPH23.341.29[7]
Table 2: Inhibitory Activity (IC50) of Selected Compounds against Squalene Synthase
InhibitorOrganismIC50 (nM)Reference
Zaragozic Acid AHomo sapiens~0.1[3]
Trypanosoma cruzi-
Lapaquistat (TAK-475)Homo sapiens-[3]
E5700Trypanosoma cruzi0.84[7]
Homo sapiens-[7]
ER-119884Trypanosoma cruzi3.52[7]

Experimental Protocols

Expression and Purification of Recombinant Human Squalene Synthase (Truncated)

This protocol describes the expression of a C-terminally truncated, soluble form of human SQS in E. coli and its subsequent purification.

Workflow Diagram:

Purification_Workflow Clone Clone truncated hSQS into pET vector Transform Transform into E. coli BL21(DE3) Clone->Transform Culture Culture cells and induce with IPTG Transform->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lyse Lyse cells by sonication Harvest->Lyse Centrifuge Centrifuge to remove cell debris Lyse->Centrifuge IMAC Purify by Immobilized Metal Affinity Chromatography (IMAC) Centrifuge->IMAC Dialyze Dialyze against storage buffer IMAC->Dialyze Analyze Analyze by SDS-PAGE and Western Blot Dialyze->Analyze

Caption: Workflow for the expression and purification of recombinant human squalene synthase.

Methodology:

  • Cloning: The cDNA encoding the N-terminal catalytic domain (e.g., amino acids 1-370) of human SQS is amplified by PCR and cloned into a pET expression vector containing an N-terminal His-tag.

  • Transformation: The recombinant plasmid is transformed into E. coli BL21(DE3) competent cells.

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged SQS is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: The eluted fractions containing SQS are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). The purified protein is stored at -80°C.

  • Analysis: The purity of the protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His-tag antibody.

Squalene Synthase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure SQS activity by monitoring the consumption of NADPH.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), NADPH (e.g., 150 µM), and the purified SQS enzyme.

  • Initiation: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP; e.g., 50 µM).

  • Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer at a constant temperature (e.g., 37°C).

  • Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1). One unit of SQS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Site-Directed Mutagenesis of Squalene Synthase

This protocol outlines a general procedure for introducing point mutations into the SQS gene to study the function of specific amino acid residues.

Workflow Diagram:

Mutagenesis_Workflow Design Design mutagenic primers PCR Perform PCR with high-fidelity polymerase Design->PCR Digest Digest parental plasmid with DpnI PCR->Digest Transform Transform into competent E. coli Digest->Transform Select Select colonies and isolate plasmid DNA Transform->Select Sequence Sequence verify the mutation Select->Sequence

Caption: A general workflow for site-directed mutagenesis of squalene synthase.

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center and have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the SQS-containing plasmid as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The DpnI-treated DNA is transformed into highly competent E. coli cells.

  • Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Conclusion

The evolution of this compound synthase is a compelling example of how nature has devised different strategies to synthesize a crucial metabolic intermediate. The divergence between the single-enzyme eukaryotic system and the multi-enzyme bacterial pathway offers unique opportunities for the development of selective inhibitors. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of SQS evolution, function, and regulation, and to leverage this knowledge for the design of novel therapeutics. The continued exploration of SQS from diverse organisms will undoubtedly shed more light on the evolutionary plasticity of metabolic pathways and provide new avenues for drug discovery.

References

A Technical Guide to Presqualene Diphosphate in Bacterial Isoprenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of presqualene diphosphate (B83284) (PSPP), a critical cyclopropylcarbinyl intermediate in bacterial isoprenoid metabolism. It details the enzymatic pathways governing its synthesis and subsequent conversion, presents quantitative data on production and enzyme kinetics, outlines key experimental protocols, and discusses its significance as a target for novel antibacterial agents.

Introduction

Isoprenoids are a vast and functionally diverse class of natural products essential for bacterial survival. They contribute to vital cellular functions, including electron transport (quinones), cell wall biosynthesis (bactoprenol), and membrane stability (hopanoids). The biosynthesis of C30 triterpenoids, such as squalene (B77637) and hopanoids, proceeds through a pivotal and highly reactive intermediate: presqualene diphosphate (PSPP) .[1]

PSPP is formed by the first committed step in squalene and dehydrosqualene synthesis—the head-to-head condensation of two molecules of the C15 precursor, farnesyl diphosphate (FPP).[2][3] This reaction marks a crucial branch point, diverting isoprenoid flux away from the synthesis of other essential molecules. Bacteria have evolved at least two distinct enzymatic strategies for the synthesis and subsequent metabolism of PSPP, highlighting the metabolic plasticity within this domain of life. Understanding these pathways is paramount for metabolic engineering and for the development of novel anti-infective therapies.

The Enzymatic Synthesis of this compound (PSPP)

The formation of PSPP from two molecules of FPP is a unifying reaction in C30 triterpenoid (B12794562) synthesis. In bacteria, this condensation is catalyzed by a family of enzymes known as squalene/phytoene synthases. Three key enzymes are responsible for PSPP synthesis in different bacterial lineages.

  • Squalene Synthase (SQS): Found in some bacteria, SQS is a bifunctional enzyme that first catalyzes the formation of PSPP and then, without releasing the intermediate, mediates its reductive rearrangement to squalene.[1][4] This mirrors the canonical pathway found in eukaryotes.[5]

  • HpnD: In many bacteria that produce hopanoids, a dedicated enzyme, HpnD, catalyzes the condensation of two FPP molecules to form PSPP.[4] Unlike SQS, HpnD's primary role concludes with the formation of PSPP, which is then passed to the next enzyme in the pathway.

  • Dehydrosqualene Synthase (CrtM): In pathogens like Staphylococcus aureus, the enzyme CrtM synthesizes PSPP from FPP as the first step in the biosynthesis of the carotenoid virulence factor, staphyloxanthin.[6][7] Structurally similar to human SQS, CrtM is a key target for anti-virulence drugs.[8][9]

FPP_to_PSPP cluster_precursor Precursor cluster_intermediate Intermediate cluster_enzymes Catalyzing Enzymes FPP 2x Farnesyl Diphosphate (FPP) PSPP This compound (PSPP) FPP->PSPP Head-to-Head Condensation SQS Squalene Synthase (SQS) SQS->PSPP HpnD HpnD HpnD->PSPP CrtM Dehydrosqualene Synthase (CrtM) CrtM->PSPP

Figure 1: Enzymatic synthesis of PSPP from FPP.

Divergent Metabolic Fates of PSPP in Bacteria

Once synthesized, PSPP is channeled into distinct metabolic pathways, leading to the formation of different C30 triterpenoids. The fate of PSPP is determined by the specific enzymatic machinery present in the bacterium.

Pathway A: The Single-Enzyme Squalene Synthase (SQS) Route

In bacteria possessing SQS, the enzyme carries out a two-step reaction within a single active site.[10] After forming PSPP, it utilizes NADPH as a reductant to catalyze the cleavage of the cyclopropyl (B3062369) ring and rearrangement of the carbon skeleton, yielding squalene.[1][11]

Pathway B: The Three-Enzyme Hopanoid (HpnCDE) Route

A novel pathway for squalene biosynthesis, often associated with hopanoid production, involves three separate enzymes.[4]

  • HpnD synthesizes PSPP from FPP.

  • HpnC converts PSPP to hydroxysqualene (HSQ).

  • HpnE , an amine oxidoreductase family member, reduces HSQ to squalene.[4] This modular system spatially and temporally separates the synthesis of PSPP from its subsequent conversion.

Pathway C: The Dehydrosqualene Synthase (CrtM) Route

In S. aureus, CrtM converts the PSPP intermediate to dehydrosqualene.[6] This molecule is the precursor to staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor by protecting the bacterium from reactive oxygen species produced by the host immune system.[8][9] Unlike the SQS reaction, this conversion does not involve an NADPH-dependent reduction.[8]

PSPP_Metabolism cluster_sqs Pathway A: SQS Route cluster_hpn Pathway B: HpnCDE Route cluster_crtm Pathway C: CrtM Route PSPP This compound (PSPP) SQS_node Squalene Synthase (SQS) + NADPH PSPP->SQS_node Reductive Rearrangement HpnC HpnC PSPP->HpnC CrtM_node Dehydrosqualene Synthase (CrtM) PSPP->CrtM_node Rearrangement Squalene1 Squalene SQS_node->Squalene1 HSQ Hydroxysqualene (HSQ) HpnC->HSQ HpnE HpnE HSQ->HpnE Squalene2 Squalene HpnE->Squalene2 Dehydrosqualene Dehydrosqualene CrtM_node->Dehydrosqualene Staphyloxanthin Staphyloxanthin (Virulence Factor) Dehydrosqualene->Staphyloxanthin

Figure 2: The divergent metabolic pathways of PSPP in bacteria.

Quantitative Data

Table 1: Squalene Production in Engineered Bacteria

Metabolic engineering efforts have focused on overexpressing squalene synthesis pathways in host organisms like E. coli and B. subtilis to achieve high-titer production.

Host OrganismEngineering StrategySqualene Titer (mg/L)Reference
Escherichia coliExpression of human SQS, MVA pathway enhancement69.3[12][13]
Escherichia coliOverexpression of ispH, ispG, and MVA pathway298.3[12][13]
Escherichia coliOptimized MVA pathway expression in BL21(DE3)974.3[12][13]
Escherichia coliOptimized MVA pathway expression in XL1-Blue1,274[12][13]
Escherichia coliCo-expression of chimeric MEV pathway and human SQS230[14]
Escherichia coliExpression of S. peucetius hopABD, dxs, and idi11.8[15]
Escherichia coliOverexpression of Tsr for membrane extension612[16]
Bacillus subtilisExpression of B. megaterium SQS, MEP pathway optimization7.5[1]
Synechocystis sp.Inactivation of shc, expression of B. braunii SQS5.1[17]
Table 2: Enzyme Kinetic Parameters

Kinetic characterization of these enzymes is crucial for understanding their efficiency and for designing targeted inhibitors. Data is often obtained using soluble, truncated recombinant enzymes.[18]

EnzymeOrganismSubstrateKm (µM)Vmax (nmol·min-1·mg-1)kcat (s-1)Reference
Squalene Synthase (SQS)Trypanosoma cruziFPP5.251,428.561.05[18]
Squalene Synthase (SQS)Trypanosoma cruziNADPH23.341,853.241.29[18]
Squalene Synthase (SQS)Homo sapiensFPP2.3N/AN/A[19]
Squalene Synthase (SQS)Rattus norvegicusFPP1.0 - 1.81200N/A[19]
Squalene Synthase (SQS)Rattus norvegicusNADPH40N/AN/A[19]
Dehydrosqualene Synthase (CrtM)Staphylococcus aureusBPH-652 (Inhibitor, IC50)~0.1N/AN/A[9]

Note: Kinetic data for bacterial SQS and HpnD/HpnC/HpnE are not as readily available in the literature compared to their eukaryotic or pathogenic protozoan counterparts. The provided data offers a comparative baseline.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Squalene Synthase Activity

This protocol describes a continuous assay to determine SQS activity by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[11][20]

SQS_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well UV plate) cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer: 50 mM HEPES (pH 7.5) 5 mM MgCl₂ 1 mM DTT P2 Prepare Reagents: - FPP stock solution - NADPH stock solution - Purified SQS enzyme - Inhibitor stock (e.g., in DMSO) S3 Add inhibitor (or vehicle control) P2->S3 S1 Add Assay Buffer to wells S2 Add SQS enzyme solution S1->S2 S2->S3 R1 Pre-incubate plate at 37°C for 10-15 min S3->R1 R2 Initiate reaction by adding FPP/NADPH mixture R1->R2 R3 Immediately monitor absorbance decrease at 340 nm over time (e.g., every 30s for 20 min) R2->R3 A1 Calculate initial reaction rate (V₀) from the linear slope of A₃₄₀ vs. time R3->A1 A2 Calculate % Inhibition: [1 - (Rate_inhibitor / Rate_vehicle)] * 100 A1->A2 A3 Plot % Inhibition vs. log[Inhibitor] to determine IC₅₀ value A2->A3

Figure 3: Experimental workflow for an SQS inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT).

    • Prepare stock solutions of Farnesyl Diphosphate (FPP) and NADPH in the assay buffer. Final assay concentrations are typically in the low micromolar range for FPP and millimolar range for NADPH.[20]

    • Prepare a purified, recombinant SQS enzyme solution.

    • For inhibition studies, prepare a stock solution of the test compound (e.g., E5700) in a suitable solvent like DMSO and create serial dilutions.[20]

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the assay components in order: assay buffer, SQS enzyme solution, and varying concentrations of the inhibitor or vehicle (DMSO) for control wells.[20]

  • Reaction and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme binding.[20]

    • Initiate the reaction by adding a mixture of FPP and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer.[20]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • For inhibition assays, determine the percent inhibition for each concentration and plot the results to calculate the IC₅₀ value.[20]

Protocol 2: Product Identification by GC-MS

This protocol provides a general workflow for extracting and identifying squalene from bacterial cultures.

  • Sample Preparation:

    • Harvest bacterial cells from culture by centrifugation.

    • Perform cell lysis (e.g., sonication or bead beating) in an appropriate buffer.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction of the total lipids from the cell lysate. A common method is saponification using ethanolic KOH followed by extraction with a non-polar solvent like hexane.[21]

    • Add an internal standard (e.g., squalane) to the sample before extraction for quantitative analysis.[21][22]

  • Sample Derivatization (Optional):

    • For some compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic separation, though it is often not required for squalene.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[21]

    • Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID).[21]

    • Oven Program: An example program starts at 150°C, ramps to 300°C, and holds for 5-10 minutes to ensure elution of squalene.[21]

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic squalene fragment ions (e.g., m/z 69, 81, 410).[21]

  • Data Analysis:

    • Identify the squalene peak by comparing its retention time and mass spectrum to an authentic standard.

    • Quantify the amount of squalene by creating a calibration curve based on the peak area ratio of squalene to the internal standard.[23]

Significance and Therapeutic Applications

The pathways involving PSPP are attractive targets for the development of new antibacterial drugs.

  • Anti-Virulence Therapy: The CrtM enzyme in S. aureus is a validated anti-virulence target. Inhibiting CrtM prevents the production of the staphyloxanthin pigment, rendering the bacteria colorless and highly susceptible to killing by the host immune system.[9] Because this approach does not kill the bacterium directly, it is expected to exert less selective pressure for the development of resistance.[8][24]

  • Inhibition of Essential Pathways: In bacteria where squalene is a precursor to essential hopanoids that modulate membrane fluidity and stability (analogous to cholesterol in eukaryotes), inhibition of SQS or the HpnCDE pathway can be lethal.

  • PSPP Analogs as Inhibitors: The unique, high-energy cyclopropylcarbinyl structure of PSPP makes it an excellent template for designing potent enzyme inhibitors. Stable analogs of PSPP can bind tightly to the active sites of SQS or CrtM, blocking the second half of the reaction and leading to enzyme inhibition.

Conclusion

This compound stands as a central nexus in bacterial C30 isoprenoid biosynthesis. Its synthesis and subsequent metabolism are managed by distinct and elegant enzymatic strategies that have evolved to meet the diverse physiological needs of bacteria. The discovery of the multi-enzyme HpnCDE pathway, alongside the well-established SQS system and the pathogen-specific CrtM route, underscores the metabolic versatility of bacteria. This knowledge not only deepens our fundamental understanding of microbial biochemistry but also provides a robust platform for developing next-generation antimicrobial agents that target bacterial virulence and essential metabolic pathways.

References

A Technical Guide to the Regulation of Presqualene Diphosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical regulation of presqualene diphosphate (B83284) (PSDP), a pivotal intermediate in the biosynthesis of sterols. We will explore the enzymatic reaction that governs its formation, the multi-layered regulatory mechanisms that control its flux, and the experimental methodologies used to study this critical process.

Introduction: The Gateway to Sterol Synthesis

Presqualene diphosphate (PSDP) is the direct precursor to squalene (B77637) and, subsequently, to all sterols, including cholesterol.[1] Its formation is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[2][3] This enzyme is localized to the membrane of the endoplasmic reticulum and catalyzes the first committed step in the sterol biosynthetic pathway.[2] This strategic position makes the formation of PSDP a critical control point, dictating the flow of isoprenoid precursors toward either sterol synthesis or the production of other essential non-sterol molecules like dolichols and ubiquinone.[1][2] Understanding the regulation of PSDP formation is therefore fundamental for developing therapeutic strategies targeting cholesterol metabolism and related diseases.

The Enzymatic Synthesis of this compound

Squalene synthase catalyzes a unique two-step reaction that begins with two molecules of farnesyl diphosphate (FPP) and culminates in the formation of one molecule of squalene.[2]

  • Step 1: Condensation to form this compound (PSDP) The reaction initiates with the head-to-head condensation of two identical C15 molecules of FPP. This step forms the stable cyclopropylcarbinyl intermediate, this compound, and releases one molecule of inorganic pyrophosphate (PPi).[3][4][5] In the absence of the reducing cofactor NADPH, PSDP can accumulate as the final product.[4]

  • Step 2: Reductive Rearrangement to Squalene The second half-reaction involves the rearrangement and reduction of the PSDP intermediate. This process is dependent on the cofactor NADPH and results in the formation of the C30 isoprenoid, squalene.[4][6][7] Under normal physiological conditions, the PSDP intermediate is channeled directly to the second step without dissociating from the enzyme's active site.[4][8]

SQS_Reaction_Pathway cluster_step1 Step 1: PSDP Formation cluster_step2 Step 2: Squalene Formation FPP1 Farnesyl Diphosphate (FPP) SQS1 Squalene Synthase (FDFT1) FPP1->SQS1 FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS1 PSDP This compound (PSDP) SQS1->PSDP Condensation PPi_out PPi SQS1->PPi_out SQS2 Squalene Synthase (FDFT1) PSDP->SQS2 Processive Channeling Squalene Squalene SQS2->Squalene Reductive Rearrangement NADP_out NADP+ SQS2->NADP_out NADPH_in NADPH NADPH_in->SQS2

Diagram 1: The two-step enzymatic reaction catalyzed by Squalene Synthase (SQS/FDFT1).

Regulatory Mechanisms

The formation of PSDP is tightly controlled, primarily at the level of gene transcription, ensuring that sterol synthesis is aligned with cellular needs.

The primary mechanism for regulating SQS activity is through control of its gene (FDFT1) transcription.[2] This process is masterfully orchestrated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[2][9]

  • Sensing Low Sterol Levels: In the endoplasmic reticulum (ER) membrane, the SREBP precursor protein is held in an inactive state through its association with SREBP-cleavage activating protein (SCAP) and Insulin Induced Gene 1 (INSIG). When cellular sterol levels are low, INSIG dissociates from the SREBP-SCAP complex.[10]

  • Activation and Translocation: The SREBP-SCAP complex is then transported to the Golgi apparatus. Here, the SREBP precursor is sequentially cleaved by two proteases, which releases the mature, transcriptionally active N-terminal domain (nSREBP).[10][11]

  • Gene Transcription: This active nSREBP fragment translocates to the nucleus and binds to specific DNA sequences called Sterol Regulatory Elements (SREs) located in the promoter region of the FDFT1 gene.[10][12] This binding event robustly activates the transcription of the gene, leading to increased synthesis of the SQS enzyme.

  • Isoform Specificity: Of the known SREBP isoforms, SREBP-2 is the primary activator of genes involved in cholesterol synthesis, including FDFT1, while SREBP-1a also contributes.[2][12]

SREBP_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Sterols_High High Sterols INSIG INSIG Sterols_High->INSIG stabilizes Sterols_Low Low Sterols SREBP_SCAP SREBP-SCAP Complex Sterols_Low->SREBP_SCAP allows transport Proteases Proteases (S1P, S2P) SREBP_SCAP->Proteases Transport to Golgi INSIG->SREBP_SCAP binds & inhibits transport SREBP_SCAP_INSIG Inactive Complex: SREBP-SCAP-INSIG nSREBP Active nSREBP (N-terminus) Proteases->nSREBP Cleavage SRE SRE (Promoter) nSREBP->SRE Nuclear Translocation & Binding FDFT1_Gene FDFT1 Gene FDFT1_mRNA FDFT1 mRNA FDFT1_Gene->FDFT1_mRNA Transcription SQS_Protein Squalene Synthase (SQS/FDFT1) Protein FDFT1_mRNA->SQS_Protein Translation

Diagram 2: Transcriptional regulation of the FDFT1 gene by the SREBP-2 pathway.

SQS activity is also modulated directly by its substrate, FPP. At high concentrations (e.g., ≥100 µM), FPP acts as an inhibitor of the enzyme.[13] Interestingly, this inhibition is specific to the second half-reaction—the conversion of PSDP to squalene—and does not affect the formation of PSDP itself.[4][8] Kinetic studies have revealed that this inhibition by FPP is competitive with respect to the binding of the NADPH cofactor.[8]

Current evidence suggests that squalene synthase is not regulated by post-translational modifications.[13] This reinforces the understanding that transcriptional control is the dominant mechanism governing the enzyme's activity and, by extension, the rate of PSDP formation.

Quantitative Enzyme Kinetics and Inhibition

The efficiency and inhibition of SQS have been quantified across different species, providing valuable data for comparative biology and drug development.

Table 1: Kinetic Parameters of Truncated Recombinant Squalene Synthase

Species Substrate Km (µM) kcat (s-1) Reference
Trypanosoma cruzi FPP 5.25 1.05 [14]
NADPH 23.34 1.29 [14]

| Saccharomyces cerevisiae | FPP | 40 | 3.3 |[15] |

Table 2: IC50 Values for Selected Squalene Synthase Inhibitors

Inhibitor Class Compound IC50 (nM) Target Enzyme Reference
Bisphosphonate Compound 3 5.7 ± 1.7 Human SQS [16]
Bisphosphonate Compound 5 7.1 ± 1.3 Human SQS [16]
Bisphosphonate Compound 4 13.4 ± 1.8 Human SQS [16]
Quinuclidine E5700 1000 (1 µg/ml) C. tropicalis SQS [17]

| Quinuclidine | ER-119884 | 1000 (1 µg/ml) | C. tropicalis SQS |[17] |

Experimental Protocols

Studying the regulation of PSDP formation requires robust methods for enzyme production and activity measurement.

A soluble, active form of the SQS enzyme is often produced for kinetic and structural studies by removing the C-terminal transmembrane domain.[15]

  • Gene Modification: The C-terminal hydrophobic region of the FDFT1 gene is removed using PCR-based methods.

  • Cloning: The modified gene encoding the truncated protein is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag), for expression in a host like E. coli or Pichia pastoris.[15][18]

  • Protein Expression: The host cells are cultured and induced to overexpress the recombinant protein. Optimal conditions, such as inducer concentration and cultivation time, are empirically determined.[18][19]

  • Cell Lysis: Cells are harvested and lysed to release the soluble recombinant SQS.

  • Purification: The protein is purified to homogeneity using a multi-step chromatography approach. A common strategy involves an initial capture step with Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, followed by further polishing steps such as ion-exchange chromatography (e.g., MonoQ).[14][18][19] Protein purity is assessed by SDS-PAGE.

This protocol measures the incorporation of a radiolabeled substrate into the final lipid product.[20]

  • Reaction Setup: In a glass tube, prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 10 mM MgCl₂).

  • Component Addition: Add 0.5 mM NADPH, the enzyme source (e.g., purified recombinant SQS or liver microsomes), and the test inhibitor (or vehicle control).

  • Equilibration: Incubate the mixture at 37°C for 10 minutes to allow components to equilibrate.

  • Initiate Reaction: Start the reaction by adding radiolabeled substrate, [³H]-Farnesyl Diphosphate ([³H]-FPP), to a final concentration of ~50 nM. Continue incubation at 37°C for 10-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., 1 ml of 15% KOH in ethanol). This step also saponifies any esterified lipids.

  • Lipid Extraction: After a brief incubation at 65°C, add an organic solvent (e.g., 5 ml petroleum ether or hexane) and vortex thoroughly to extract the nonpolar product, [³H]-squalene.

  • Phase Separation & Washing: Centrifuge or freeze the aqueous phase to cleanly separate the layers. Transfer the upper organic phase to a new tube containing distilled water to wash away any remaining water-soluble contaminants.

  • Quantification: Transfer an aliquot of the final organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation analyzer. The counts are proportional to the enzyme activity.

Assay_Workflow start Start: Prepare Reaction Mix (Buffer, MgCl₂, NADPH, Enzyme) equilibrate Equilibrate at 37°C (10 min) start->equilibrate add_fpp Initiate with [³H]-FPP equilibrate->add_fpp incubate Incubate at 37°C (10-30 min) add_fpp->incubate stop_reaction Stop Reaction (Add KOH/EtOH) incubate->stop_reaction saponify Saponify at 65°C stop_reaction->saponify extract Extract Lipids (Add Petroleum Ether, Vortex) saponify->extract separate Separate Phases (Freeze or Centrifuge) extract->separate wash Wash Organic Phase (Transfer & Mix with H₂O) separate->wash quantify Quantify Radioactivity (Liquid Scintillation Counting) wash->quantify end End: Calculate Activity quantify->end

Diagram 3: Experimental workflow for a radiometric squalene synthase activity assay.

Conclusion and Therapeutic Implications

The formation of this compound, governed by the enzyme squalene synthase, represents a master control point in cellular metabolism. Its regulation is dominated by a sophisticated transcriptional feedback loop mediated by the SREBP family of transcription factors, ensuring that the production of sterols is tightly coupled to cellular demand. The unique two-step, processive mechanism of SQS and its inhibition by high levels of its own substrate provide additional layers of control.

Because it catalyzes the first irreversible step dedicated solely to sterol biosynthesis, SQS is an attractive therapeutic target. Inhibiting SQS diverts FPP away from cholesterol production without affecting the synthesis of other essential non-sterol isoprenoids, a potential advantage over upstream inhibitors like statins.[21][22] The detailed understanding of its regulation, kinetics, and structure continues to fuel the development of novel inhibitors for hypercholesterolemia and other metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSDP), also known as presqualene pyrophosphate (PSPP), is a crucial intermediate in the biosynthesis of sterols and triterpenes.[1][2][3][4] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1][2][3][4] As the first committed intermediate in sterol biosynthesis, the enzymatic steps involving PSDP are attractive targets for the development of drugs to manage hypercholesterolemia. The chemical synthesis of PSDP is essential for detailed mechanistic studies of squalene synthase and for the screening of potential inhibitors.

This document provides detailed application notes and experimental protocols for the enantioselective chemical synthesis of (+)-presqualene diphosphate, primarily based on the robust and widely cited methodology developed by Poulter and his colleagues. This synthetic route features a key stereoselective intramolecular cyclopropanation reaction.

Synthetic Strategy Overview

The enantioselective synthesis of (+)-presqualene diphosphate starts from commercially available (E,E)-farnesol. The synthesis can be logically divided into three main stages:

  • Synthesis of the Key Intermediate, (-)-Lactone: This stage involves the conversion of farnesol (B120207) into farnesyl diazoacetate, which then undergoes a chiral rhodium-catalyzed intramolecular cyclopropanation to yield a key lactone intermediate with high enantioselectivity.

  • Conversion of the Lactone to (+)-Presqualene Alcohol: The lactone is then transformed into the target (+)-presqualene alcohol through a series of steps including reduction, mesylation, and substitution.

  • Phosphorylation of (+)-Presqualene Alcohol: The final stage involves the diphosphorylation of the presqualene alcohol to afford the target (+)-presqualene diphosphate.

G Farnesol Farnesol Farnesyl_Diazoacetate Farnesyl Diazoacetate Farnesol->Farnesyl_Diazoacetate Multi-step Lactone (-)-Lactone Farnesyl_Diazoacetate->Lactone Rh₂(S-MEPY)₄ Intramolecular Cyclopropanation Presqualene_Alcohol (+)-Presqualene Alcohol Lactone->Presqualene_Alcohol Multi-step PSDP (+)-Presqualene Diphosphate Presqualene_Alcohol->PSDP Diphosphorylation

Figure 1. Overall synthetic workflow for (+)-presqualene diphosphate.

Experimental Protocols

Stage 1: Synthesis of the Key Intermediate, (-)-Lactone

1.1 Synthesis of Farnesyl Diazoacetate

This procedure involves the conversion of (E,E)-farnesol to farnesyl bromide, followed by reaction with the sodium salt of ethyl glycinate (B8599266), diazotization, and finally esterification to yield farnesyl diazoacetate.

Protocol:

  • Farnesyl Bromide Synthesis:

    • Dissolve (E,E)-farnesol (1.0 eq) in anhydrous THF.

    • Cool the solution to -45 °C.

    • Add methanesulfonyl chloride (1.3 eq) dropwise.

    • Stir for 30 minutes.

    • Add a solution of lithium bromide (2.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude farnesyl bromide, which is used in the next step without further purification.

  • Synthesis of Farnesyl Diazoacetate:

    • To a solution of ethyl glycinate hydrochloride (1.2 eq) in water, add sodium nitrite (B80452) (1.1 eq) at 0 °C.

    • Stir for 1 hour at 0 °C.

    • Extract the resulting ethyl diazoacetate into diethyl ether.

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in ethanol.

    • Add the dried ethereal solution of ethyl diazoacetate to the sodium ethoxide solution at 0 °C.

    • Add a solution of crude farnesyl bromide (1.0 eq) in THF.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford farnesyl diazoacetate.

1.2 Rhodium-Catalyzed Intramolecular Cyclopropanation

This is the key stereochemistry-defining step.

Protocol:

  • Prepare a solution of the chiral rhodium catalyst, such as Rh₂(S-MEPY)₄ (0.001 eq), in anhydrous dichloromethane (B109758).

  • Slowly add a solution of farnesyl diazoacetate (1.0 eq) in anhydrous dichloromethane to the catalyst solution over a period of 8 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the (-)-lactone.

StepProductStarting MaterialYield (%)Purity/ee
1.1Farnesyl Diazoacetate(E,E)-Farnesol~70-80% (over 2 steps)>95%
1.2(-)-LactoneFarnesyl Diazoacetate~85-95%>98% ee

Table 1. Quantitative data for the synthesis of the (-)-lactone intermediate.

Stage 2: Conversion of the Lactone to (+)-Presqualene Alcohol

2.1 Reduction of the Lactone

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether at 0 °C.

  • Slowly add a solution of the (-)-lactone (1.0 eq) in anhydrous diethyl ether.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate to give the corresponding diol.

2.2 Selective Mesylation and Reduction

Protocol:

  • Dissolve the diol (1.0 eq) in anhydrous dichloromethane and pyridine (B92270) (2.0 eq) at 0 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 2 hours.

  • Dilute with dichloromethane and wash with saturated aqueous copper sulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF and add to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C.

  • Stir at room temperature for 4 hours.

  • Work up the reaction as described in step 2.1.

  • Purify the crude product by flash chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to afford (+)-presqualene alcohol.

StepProductStarting MaterialYield (%)
2.1Diol(-)-Lactone~95%
2.2(+)-Presqualene AlcoholDiol~80% (over 2 steps)

Table 2. Quantitative data for the synthesis of (+)-presqualene alcohol.

G cluster_stage1 Stage 1: Synthesis of (-)-Lactone cluster_stage2 Stage 2: Synthesis of (+)-Presqualene Alcohol cluster_stage3 Stage 3: Diphosphorylation Farnesol Farnesol Farnesyl_Bromide Farnesyl_Bromide Farnesol->Farnesyl_Bromide MsCl, LiBr Farnesyl_Diazoacetate Farnesyl_Diazoacetate Farnesyl_Bromide->Farnesyl_Diazoacetate Ethyl Diazoacetate Lactone Lactone Farnesyl_Diazoacetate->Lactone Rh₂(S-MEPY)₄ Diol Diol Lactone->Diol LiAlH₄ Mesylate Mesylate Diol->Mesylate MsCl, Pyridine Presqualene_Alcohol Presqualene_Alcohol Mesylate->Presqualene_Alcohol LiAlH₄ Monophosphate Monophosphate Presqualene_Alcohol->Monophosphate CCl₃CN, (n-Bu)₄N⁺H₂PO₄⁻ PSDP PSDP Monophosphate->PSDP 1. (PhO)₂POCl 2. (n-Bu)₄N⁺H₂PO₄⁻

Figure 2. Detailed workflow of the chemical synthesis of (+)-presqualene diphosphate.

Stage 3: Phosphorylation of (+)-Presqualene Alcohol

This procedure is a two-step phosphorylation to first generate the monophosphate, followed by a second phosphorylation to yield the diphosphate.

Protocol:

  • Monophosphorylation:

    • To a stirred solution of (+)-presqualene alcohol (1.0 eq) in anhydrous acetonitrile, add trichloroacetonitrile (B146778) (12.0 eq).

    • Add dry tetra-n-butylammonium dihydrogen phosphate (B84403) (1.2 eq) in one portion.

    • Stir at room temperature for 1 hour.

    • Remove the volatile components under reduced pressure.

    • Purify the residue by chromatography on Sephadex LH-20 (eluent: methanol) to separate the monophosphate from unreacted starting material and the diphosphate.

  • Diphosphorylation:

    • To a solution of the presqualene monophosphate (1.0 eq) and dry tributylamine (B1682462) (2.0 eq) in anhydrous dichloromethane at room temperature, add diphenyl chlorophosphate (1.0 eq).

    • Stir for 4.5 hours.

    • Concentrate the mixture in vacuo.

    • Add pyridine, followed by tetrabutylammonium (B224687) dihydrogen phosphate (3.4 eq), and stir for 14 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by chromatography on Sephadex LH-20 (eluent: methanol) to obtain the diphosphate.

    • Further purify and convert to the ammonium salt by ion-exchange chromatography (Dowex, NH₄⁺ form).

StepProductStarting MaterialYield (%)
3.1 & 3.2(+)-Presqualene Diphosphate(+)-Presqualene Alcohol~68% (based on recovered starting material)

Table 3. Quantitative data for the phosphorylation of (+)-presqualene alcohol.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
(-)-Lactone Characteristic signals for cyclopropyl (B3062369) protons, olefinic protons, and methyl groups.Signals corresponding to the lactone carbonyl, cyclopropane (B1198618) carbons, and isoprenoid chain carbons.M⁺ peak corresponding to C₁₇H₂₆O₂.
(+)-Presqualene Alcohol Complex spectrum with signals for cyclopropyl protons, numerous olefinic protons, and multiple methyl singlets.Signals for the hydroxymethyl carbon, cyclopropane carbons, and the carbons of the two distinct farnesyl-like chains.M⁺ peak corresponding to C₃₀H₅₀O.
(+)-Presqualene Diphosphate Similar to the alcohol but with downfield shifts for the protons adjacent to the diphosphate group. ³¹P NMR shows two distinct phosphorus signals.Similar to the alcohol, with the hydroxymethyl carbon shifted downfield due to phosphorylation.FAB-MS will show the molecular ion corresponding to the ammonium salt.

Table 4. Summary of expected spectroscopic data for key compounds.

Concluding Remarks

The enantioselective synthesis of (+)-presqualene diphosphate is a challenging but achievable multi-step process. The protocol outlined above, based on the work of Poulter and coworkers, provides a reliable route to obtaining this important biological intermediate in high enantiomeric purity. Careful execution of each step, particularly the chiral cyclopropanation and the phosphorylation, is critical for the success of the synthesis. The availability of synthetic PSDP will continue to facilitate research into the mechanism of squalene synthase and the development of new therapeutic agents targeting the sterol biosynthetic pathway.

References

Application Notes and Protocols for the Purification of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Presqualene diphosphate (B83284) (PSDP) is a pivotal intermediate in the biosynthesis of sterols and other triterpenoids, formed via the condensation of two farnesyl diphosphate (FPP) molecules by the enzyme squalene (B77637) synthase.[1][2][3] Its transient nature and critical position in this metabolic pathway make it a molecule of significant interest for biochemical and pharmacological studies. This document provides a comprehensive protocol for the enzymatic synthesis and subsequent purification of PSDP. The methodology leverages the accumulation of PSDP in the absence of the essential reducing cofactor, NADPH, followed by a robust two-step chromatographic purification process involving anion exchange and reversed-phase high-performance liquid chromatography (HPLC). The protocols detailed herein are designed to yield highly pure PSDP suitable for a range of research applications, including enzyme kinetics, inhibitor screening, and investigations into isoprenoid-mediated signaling pathways.

Data Presentation: Purification Summary

The following table summarizes the expected quantitative data from a typical purification of presqualene diphosphate, starting from an enzymatic reaction mixture. These values are representative and may vary based on specific experimental conditions.

Purification StageTotal Protein (mg)PSDP Amount (nmol)Specific Purity (nmol PSDP/mg protein)Yield (%)Purity (%)
Crude Reaction Supernatant 1050050100< 10
Anion Exchange Chromatography 1.542528385~60
Reversed-Phase HPLC < 0.1350Not Applicable70> 95

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines the in vitro synthesis of PSDP from FPP utilizing squalene synthase. The accumulation of PSDP is achieved by deliberately omitting NADPH from the reaction, thereby stalling the reaction after the formation of the intermediate.[4]

Materials:

  • Recombinant or purified squalene synthase

  • Farnesyl diphosphate (FPP), sodium salt

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM Dithiothreitol (DTT)

  • Quenching Solution: 2:1 (v/v) mixture of methanol (B129727) and water

  • Centrifuge

Procedure:

  • In a suitable reaction vessel, combine the Reaction Buffer and the squalene synthase enzyme.

  • Initiate the reaction by adding FPP to a final concentration of 50-100 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time should be determined empirically for the specific enzyme preparation.

  • Terminate the reaction by adding two volumes of the cold Quenching Solution.

  • Incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.

  • Carefully collect the supernatant, which contains the crude PSDP.

Purification of this compound

A two-step chromatographic procedure is employed to purify PSDP from the crude supernatant.

2.1. Step 1: Anion Exchange Chromatography

This step separates PSDP from unreacted FPP and other charged species based on the number of phosphate (B84403) groups.

Materials:

  • DEAE-cellulose or a similar weak anion exchange resin

  • Chromatography column

  • Buffer A: 20 mM Tris-HCl, pH 7.4

  • Buffer B: 20 mM Tris-HCl, pH 7.4, containing 0.5 M NaCl

  • Peristaltic pump and fraction collector

Procedure:

  • Equilibrate the anion exchange column with Buffer A.

  • Load the crude PSDP supernatant onto the column.

  • Wash the column with 3-5 column volumes of Buffer A to remove unbound contaminants.

  • Elute the bound compounds using a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and analyze for the presence of PSDP using a suitable method, such as thin-layer chromatography (TLC) or a phosphate assay.

  • Pool the fractions containing PSDP.

2.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This high-resolution step separates PSDP from any remaining impurities, yielding a highly purified product.

Materials:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 10 mM Ammonium Carbonate in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Concentrate the pooled fractions from the anion exchange step using a rotary evaporator or lyophilizer.

  • Redissolve the residue in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

  • Elute with a linear gradient of 5% to 70% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution at 210 nm.

  • Collect the peak corresponding to PSDP.

  • Lyophilize the collected fraction to obtain purified PSDP as a stable salt.

Purity Assessment by LC-MS

The purity and identity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 10 mM Ammonium Carbonate, pH 7.5, in water

  • Mobile Phase B: Acetonitrile

  • Mass Spectrometer: Electrospray ionization (ESI) detector operating in negative ion mode.

  • Expected Mass: The theoretical monoisotopic mass of the deprotonated PSDP molecule [M-H]⁻ is 583.2986 m/z.

Signaling Pathways and Experimental Workflows

signaling_and_workflow cluster_pathway This compound Biosynthesis cluster_workflow Purification Workflow activity_node activity_node reagent_node reagent_node process_node process_node product_node product_node FPP1 Farnesyl Diphosphate SQS Squalene Synthase FPP1->SQS FPP2 Farnesyl Diphosphate FPP2->SQS PSDP This compound SQS->PSDP Condensation Squalene Squalene PSDP->Squalene Reduction NADPH NADPH NADPH->Squalene Enzymatic_Synthesis 1. Enzymatic Synthesis (NADPH omitted) Crude_PSDP Crude PSDP Supernatant Enzymatic_Synthesis->Crude_PSDP Anion_Exchange 2. Anion Exchange Chromatography Crude_PSDP->Anion_Exchange Semi_Pure_PSDP Semi-Purified PSDP Anion_Exchange->Semi_Pure_PSDP RP_HPLC 3. Reversed-Phase HPLC Semi_Pure_PSDP->RP_HPLC Pure_PSDP Purified PSDP RP_HPLC->Pure_PSDP LC_MS_Analysis 4. Purity Analysis (LC-MS) Pure_PSDP->LC_MS_Analysis

Caption: Biosynthesis of PSDP and its purification workflow.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled presqualene diphosphate (B83284) (PSPP), a critical intermediate in the biosynthesis of sterols and other isoprenoids. The information is intended to guide researchers in producing high-quality radiolabeled PSPP for various applications, including enzymatic assays, metabolic studies, and as a tracer in drug development.

Introduction

Presqualene diphosphate (PSPP) is a key biological intermediate formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS), marking the first committed step in the biosynthesis of cholesterol and other sterols.[1][2][3][4] The ability to produce radiolabeled PSPP is essential for studying the kinetics and mechanism of SQS, as well as for investigating downstream metabolic pathways and the effects of potential inhibitors.

This document outlines two primary methodologies for the synthesis of radiolabeled PSPP: enzymatic synthesis using a radiolabeled precursor and a multi-step chemical synthesis.

Signaling Pathway of this compound

PSPP is not only an intermediate in sterol synthesis but also a bioactive lipid that can be further metabolized. One key pathway involves its conversion to presqualene monophosphate (PSMP) by the enzyme this compound phosphatase (PPAPDC2), which plays a role in innate immunity.[5][6][7]

PSPP_Signaling FPP Farnesyl Diphosphate (FPP) PSPP This compound (PSPP) FPP->PSPP Squalene Synthase (SQS) Squalene Squalene PSPP->Squalene Squalene Synthase (SQS) + NADPH PSMP Presqualene Monophosphate (PSMP) PSPP->PSMP PPAPDC2 Enzymatic_Synthesis_Workflow Start Start with Radiolabeled FPP (e.g., [14C]FPP or [3H]FPP) Incubation Incubate with Squalene Synthase (SQS) in the absence of NADPH Start->Incubation Quench Quench the Reaction Incubation->Quench Purification Purify Radiolabeled PSPP (e.g., HPLC, TLC) Quench->Purification Characterization Characterize the Product (e.g., LC-MS, Scintillation Counting) Purification->Characterization End Store Radiolabeled PSPP Characterization->End Chemical_Synthesis_Logic StartingMaterials Simple Radiolabeled Precursors IntermediateSynth Multi-step Synthesis of Radiolabeled Presqualene Alcohol StartingMaterials->IntermediateSynth Phosphorylation Diphosphorylation Reaction IntermediateSynth->Phosphorylation Purification Purification and Characterization Phosphorylation->Purification FinalProduct Radiolabeled this compound Purification->FinalProduct

References

Application Notes and Protocols for Squalene Synthase Activity Assay Using Farnesyl Pyrophosphate (FPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This two-step reaction requires the presence of NADPH and magnesium ions.[1][3] Given its pivotal role, SQS is a significant therapeutic target for developing cholesterol-lowering drugs, as well as antifungal and antiparasitic agents.[1][4] Inhibition of SQS provides an alternative to statins, which act earlier in the mevalonate (B85504) pathway, and thus avoids the depletion of essential non-sterol isoprenoids.[5]

These application notes provide detailed protocols for two common methods to assay squalene synthase activity using FPP as the substrate: a non-radioactive spectrophotometric assay and a radiolabeled assay. Additionally, this document presents key quantitative data for SQS from various sources and its inhibition by known compounds.

Squalene Biosynthesis Pathway

Squalene synthase is a key enzyme that directs the flux of FPP towards sterol synthesis. The following diagram illustrates the position of SQS in the broader context of the mevalonate pathway.

Squalene_Biosynthesis_Pathway cluster_upstream Upstream Mevalonate Pathway cluster_downstream Sterol Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) ... ... Mevalonate->... FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase (SQS) 2x FPP + NADPH ...->FPP Cholesterol Cholesterol ...->Cholesterol Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Lanosterol->... Inhibitor SQS Inhibitors (e.g., E5700, Zaragozic Acid) Inhibitor->Squalene

Figure 1: Squalene biosynthesis pathway highlighting the role of Squalene Synthase (SQS).

Data Presentation

The following tables summarize key kinetic parameters and inhibitory constants for squalene synthase from various organisms. These values are essential for designing experiments and comparing the potency of novel inhibitors.

Table 1: Kinetic Constants of Squalene Synthase

OrganismEnzyme SourceSubstrateKm (µM)Vmax or kcatReference(s)
Saccharomyces cerevisiaeRecombinant (soluble)FPP40kcat = 3.3 s-1[6]
RatLiver MicrosomesFPP1.8-[7]
HumanRecombinantFPP2.3-[7]
RatLiver MicrosomesNADPH40-[7]
RatLiver MicrosomesNADH800-[7]
Trypanosoma cruziRecombinantFPP0.98 ± 0.12kcat = 1.05 s-1[6]
Trypanosoma cruziRecombinantNADPH1.1 ± 0.1kcat = 1.29 s-1[6]

Note: Km and Vmax values can vary depending on assay conditions such as pH, temperature, and detergent concentration.

Table 2: IC50 and Ki Values of Squalene Synthase Inhibitors

InhibitorOrganism/Cell LineIC50KiReference(s)
E5700Trypanosoma cruzi0.4 - 1.6 nM~sub-nM[1]
E5700Candida tropicalis1000 nM (1 µg/mL)-[1]
T-91485Human Rhabdomyosarcoma Cells36 nM-
T-91485Human Skeletal Myocytes45 nM-
Atorvastatin (Statin)Human Rhabdomyosarcoma Cells2.8 nM-
Simvastatin (Statin)Human Rhabdomyosarcoma Cells3.8 nM-
Zaragozic Acid ARat Liver Microsomes6.4 x 10-7 M-[7]
1-allyl-2-[3-(isopropylamino)propoxy]-9H-carbazoleRat Liver Microsomes6.6 x 10-8 M-[7]

Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Two primary methods for assaying SQS activity are detailed below. The choice of method depends on the available equipment, the need for high-throughput screening, and safety considerations regarding radioactive materials.

Protocol 1: Spectrophotometric Assay (Non-Radioactive)

This continuous assay measures the activity of SQS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.[1][8] This method is suitable for high-throughput screening of inhibitors.

Experimental Workflow

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, SQS Enzyme, FPP, NADPH, Inhibitor) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well UV Plate (Buffer, Enzyme, Inhibitor/Vehicle) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C (10-15 min) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by adding FPP & NADPH Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic mode, e.g., every 30s for 15-30 min) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate initial rates, plot dose-response curve) Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, SQS, NADPH, [3H]-FPP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up reaction in glass tubes (Buffer, SQS, NADPH, Inhibitor/Vehicle) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C (10 min) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by adding [3H]-FPP Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (10-30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with 15% KOH in Ethanol) Incubate->Stop_Reaction Saponification Saponify at 65°C (30 min) Stop_Reaction->Saponification Extraction Extract Squalene (with petroleum ether or hexane) Saponification->Extraction Quantification Quantify Radioactivity (Liquid Scintillation Counting) Extraction->Quantification Data_Analysis Data Analysis (Calculate % inhibition) Quantification->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

References

Application Note: Mass Spectrometry Analysis of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSDP) is a crucial intermediate in the biosynthesis of sterols, such as cholesterol, and other triterpenoids.[1][2] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1] Beyond its role as a metabolic intermediate, recent evidence suggests that PSDP may also function as a bioactive lipid, particularly in immune cells like neutrophils, where it can be rapidly remodeled to presqualene monophosphate (PSMP) upon cell activation.[3] This potential signaling role makes the accurate quantification of PSDP a critical aspect of research in metabolic diseases, immunology, and drug development targeting the sterol biosynthesis pathway.

This application note provides detailed protocols for the analysis of PSDP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4] The methodologies described herein cover sample preparation from biological matrices, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers.

Experimental Protocols

Preparation of Presqualene Diphosphate Standard

Materials:

  • Farnesyl diphosphate (FPP)

  • Recombinant squalene synthase (SQS)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Quenching solution (e.g., Methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

Protocol:

  • In a microcentrifuge tube, combine FPP and recombinant squalene synthase in the reaction buffer. The reaction is typically performed in the absence of NADPH to promote the accumulation of PSDP.[2]

  • Incubate the reaction mixture at 37°C. The incubation time should be optimized based on enzyme activity.

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Purify the synthesized PSDP using C18 SPE.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar components.

    • Elute PSDP with a suitable organic solvent mixture (e.g., methanol/water or acetonitrile/water gradients).

  • Confirm the identity and purity of the synthesized PSDP using LC-MS/MS. The concentration of the purified standard can be determined using methods such as phosphorus analysis or by comparison with a commercially available, structurally similar isoprenoid pyrophosphate standard.

Sample Preparation from Biological Matrices (e.g., Cultured Cells, Neutrophils)

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: Isopropanol/water (e.g., 75:25, v/v) or a biphasic extraction using methanol, chloroform, and water.[4]

  • Internal standard (IS): A structurally similar, stable isotope-labeled isoprenoid pyrophosphate is recommended for accurate quantification. If unavailable, a non-endogenous, structurally related compound can be used.

Protocol for Cultured Adherent Cells:

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent to the culture dish.

  • Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

Protocol for Suspension Cells (e.g., Neutrophils):

  • Isolate neutrophils from whole blood using a density gradient centrifugation method.[5][6][7][8]

  • Count the cells and adjust the cell suspension to the desired concentration.

  • Pellet the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in the extraction solvent.

  • Proceed with the extraction, centrifugation, and solvent evaporation steps as described for adherent cells.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for the separation of isoprenoid pyrophosphates.

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium (B1175870) bicarbonate or ammonium acetate) to improve peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate PSDP from other cellular components. The gradient should be optimized for the specific column and instrument used.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of phosphorylated compounds.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for PSDP and the internal standard should be monitored.

    • Precursor Ion ([M-H]⁻): The deprotonated molecule of PSDP. The exact m/z will depend on the chemical formula of PSDP (C₃₀H₅₀O₇P₂), which is approximately 584.3 g/mol . The [M-H]⁻ ion would be around m/z 583.3.

    • Product Ions: Fragmentation of isoprenoid diphosphates typically involves the loss of phosphate (B84403) groups. Common product ions to monitor would be the loss of one phosphate group ([M-H-HPO₃]⁻) and the pyrophosphate group ([M-H-H₂P₂O₆]⁻).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for PSDP.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Sample IDPSDP Concentration (ng/mg protein or ng/10⁶ cells)Standard Deviation% RSD
Control Group 1ValueValueValue
Control Group 2ValueValueValue
Treatment Group 1ValueValueValue
Treatment Group 2ValueValueValue

Note: The actual concentrations will be dependent on the cell type, experimental conditions, and the specific quantification method used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Neutrophils) extraction Lipid Extraction (e.g., Isopropanol/Water) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard) ms_detection->quantification reporting Data Reporting quantification->reporting

Experimental workflow for PSDP analysis.
Biosynthetic and Signaling Pathway of this compound

presqualene_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_signaling Potential Signaling in Neutrophils fpp 2 x Farnesyl Diphosphate (FPP) psdp This compound (PSDP) fpp->psdp Squalene Synthase psdp_signal This compound (PSDP) squalene Squalene psdp->squalene Squalene Synthase (NADPH-dependent) cholesterol Cholesterol & other Sterols squalene->cholesterol Multiple Steps psmp Presqualene Monophosphate (PSMP) psdp_signal->psmp PPAPDC2 (Phosphatase) downstream Downstream Signaling Events (e.g., Modulation of Inflammation) psmp->downstream

Biosynthesis and potential signaling of PSDP.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of presqualene diphosphate (B83284) (PSDP) using Nuclear Magnetic Resonance (NMR) spectroscopy. The information compiled herein is intended to assist researchers in confirming the identity and purity of PSDP, a critical intermediate in the biosynthesis of squalene (B77637) and a potential target for drug development.

Introduction to Presqualene Diphosphate and its Significance

This compound (PSDP), also known as presqualene pyrophosphate (PSPP), is a key C30 intermediate formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme squalene synthase.[1][2][3] The subsequent rearrangement and reduction of PSDP, catalyzed by the same enzyme in the presence of NADPH, leads to the formation of squalene, a precursor to all steroids in animals and fungi, and hopanoids in bacteria.[1][3] Given its central role in this metabolic pathway, the characterization of PSDP is of significant interest.

NMR Spectroscopy as a Tool for PSDP Characterization

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For PSDP, a combination of ¹H, ¹³C, and ³¹P NMR is essential for unambiguous characterization.

  • ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR reveals the carbon skeleton of the molecule, with the chemical shift of each carbon being indicative of its hybridization and bonding environment.

  • ³¹P NMR is particularly crucial for confirming the presence and nature of the diphosphate group.

Predicted and Reported NMR Data for this compound and Analogs

The following tables summarize the expected and reported NMR chemical shifts for PSDP and its close structural analogs. It is important to note that the exact chemical shifts for PSDP may vary depending on the solvent, pH, and counter-ions present.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Vinylic Protons4.8 - 5.2mProtons on the double bonds of the farnesyl-derived chains.
Allylic Protons1.8 - 2.2mProtons adjacent to the double bonds.
Methylene Protons (in chains)1.9 - 2.1mMethylene groups within the isoprenoid chains.
Methyl Protons (on double bonds)1.6 - 1.7sMethyl groups attached to the double bonds.
Methyl Protons (on cyclopropane)~ 0.8 - 1.2sMethyl group attached to the cyclopropane (B1198618) ring.
Cyclopropane Protons~ 0.5 - 1.5mProtons on the cyclopropane ring.
Methylene Protons (adjacent to OPP)~ 4.0 - 4.5mMethylene group directly attached to the diphosphate moiety.

Table 2: ¹³C NMR Spectral Data of Synthetic Presqualene Methyl Ester [4]

Note: The chemical shifts for PSDP will be similar for the carbon skeleton, but the C1 signal will be significantly different due to the diphosphate group.

Carbon AtomChemical Shift (δ, ppm)
C150.9 (for CO₂Me)
C2121.1
C3142.0
C1'29.8
C2'26.3
C3' (cyclopropane)33.6
C4' (cyclopropane)21.9
C5' (cyclopropane)29.8
C1''124.3
C2''131.3
C3''39.7
C4''26.8
C5''124.4
C6''134.9
C7''39.7
C8''26.8
C9''124.4
C10''131.3
C11''25.7
C12''17.7
C13''16.0
C14''16.0
C15''25.7
C1' Me16.0
C3' Me16.0

Table 3: ³¹P NMR Spectral Data of this compound (Predicted)

Phosphorus NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
~ -10 to -15d~ 20 - 30 (JP-P)The phosphorus atom closer to the carbon skeleton.
~ -5 to -10d~ 20 - 30 (JP-P)The terminal phosphorus atom.

Experimental Protocols

The following protocols are designed to provide a starting point for the NMR analysis of PSDP. Optimization may be required based on the specific instrumentation and sample properties.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Synthesis and Purification: PSDP is typically synthesized enzymatically from farnesyl diphosphate using squalene synthase.[1] Purification can be achieved using chromatographic techniques.

  • Solvent Selection: For aqueous samples, a buffer solution in 90% H₂O / 10% D₂O is recommended. Phosphate (B84403) buffers should be avoided to prevent interference in the ³¹P NMR spectrum. A suitable buffer would be Tris-HCl or HEPES at a concentration of around 50 mM. The pH of the solution should be maintained, as the chemical shifts of the diphosphate group are pH-dependent.[5] For organic-soluble salts of PSDP, deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆ can be used.

  • Concentration: A concentration of 1-5 mM is generally sufficient for ¹H and ³¹P NMR. For ¹³C NMR, a higher concentration (10-50 mM) or a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be used for ¹H NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.

  • Sample Filtration: To remove any particulate matter that could degrade spectral quality, the final sample should be filtered through a 0.22 µm syringe filter directly into a clean, dry NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer Setup: Tune and match the ¹H probe. Lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Solvent Suppression: If the sample is in H₂O, use a solvent suppression technique such as presaturation or WATERGATE.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Reference the spectrum to the internal standard.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer Setup: Tune and match the ¹³C probe. Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 or more, depending on the concentration and desired signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent signal or an internal standard.

Protocol 4: ³¹P NMR Data Acquisition
  • Spectrometer Setup: Tune and match the ³¹P probe. Lock and shim.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is typically used.

    • Spectral Width: 50-100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 5-10 seconds (³¹P relaxation times can be long).

    • Number of Scans: 128-512.

  • Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

Visualization of Pathways and Workflows

Squalene Biosynthesis Pathway

Squalene_Biosynthesis FPP1 Farnesyl Diphosphate (FPP) Enzyme Squalene Synthase FPP1->Enzyme FPP2 Farnesyl Diphosphate (FPP) FPP2->Enzyme PSDP This compound (PSDP) PSDP->Enzyme Squalene Squalene Enzyme->PSDP Condensation Enzyme->Squalene Rearrangement & Reduction NADP NADP+ Enzyme->NADP PPi1 PPi Enzyme->PPi1 from FPP condensation PPi2 PPi Enzyme->PPi2 from PSDP reduction NADPH NADPH NADPH->Enzyme

Caption: Squalene biosynthesis from two molecules of FPP via PSDP.

NMR Characterization Workflow for PSDP

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Synthesis Enzymatic Synthesis of PSDP Purification Chromatographic Purification Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Filtration->H1_NMR C13_NMR 13C NMR Filtration->C13_NMR P31_NMR 31P NMR Filtration->P31_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing P31_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Signal Integration & Multiplicity Analysis Referencing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structural Confirmation Assignment->Structure

Caption: General workflow for the NMR characterization of PSDP.

References

Application Note: Analysis of Presqualene Diphosphate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSDP) is a key intermediate in the biosynthesis of sterols and triterpenoids. It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1][2] The subsequent conversion of PSDP to squalene is a critical step in cholesterol biosynthesis, making the quantification of PSDP essential for studying the activity of squalene synthase and for the development of inhibitors targeting this pathway. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of PSDP.

Challenges in PSDP Analysis

Direct analysis of PSDP by HPLC can be challenging due to its polar diphosphate group and the lack of a strong chromophore for UV detection. Furthermore, its low abundance and transient nature in biological systems require sensitive analytical methods. While radio-TLC assays have been used, HPLC offers greater resolution and potential for quantification without the need for radioactive labeling, especially when coupled with mass spectrometry.

Proposed HPLC Method

This section outlines a starting point for developing a robust HPLC method for PSDP analysis, based on methods used for similar isoprenoid diphosphates.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of PSDP. Due to its polar nature, an ion-pairing agent may be necessary to improve retention and peak shape on a C18 column.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 210 nm or Mass Spectrometry (MS)

Note: The UV detection wavelength is set to a low value as PSDP lacks a significant chromophore. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is highly recommended.

Experimental Protocols

1. Sample Preparation: Extraction of Presqualene Diphosphate

The following protocol is a general guideline for the extraction of PSDP from a cell culture or enzymatic reaction. Optimization may be required depending on the specific sample matrix.

  • Cell Lysis (for cellular samples):

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

    • Lyse the cells using sonication or a homogenizer on ice.

    • Centrifuge to remove cell debris.

  • Liquid-Liquid Extraction:

    • To the supernatant or enzymatic reaction mixture, add an equal volume of n-butanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper butanol layer, which contains the lipids and isoprenoids.

    • Repeat the extraction of the aqueous layer with butanol two more times to ensure complete recovery.

    • Pool the butanol extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled butanol extracts to dryness under a stream of nitrogen gas.

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

2. Standard Preparation

Due to the commercial unavailability of a PSDP standard, it typically needs to be synthesized enzymatically.

  • Enzymatic Synthesis of PSDP:

    • Incubate farnesyl diphosphate (FPP) with squalene synthase in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2) in the absence of the reducing cofactor NADPH. The absence of NADPH leads to the accumulation of PSDP.[3]

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Stop the reaction by adding a quenching solvent like methanol (B129727) or by heat inactivation.

  • Purification of PSDP Standard (Optional):

    • The synthesized PSDP can be purified using preparative or semi-preparative HPLC with a similar method as the analytical one.

    • Collect the fractions corresponding to the PSDP peak.

    • Determine the concentration of the purified standard using a suitable method, such as phosphate analysis or by assuming a 100% conversion from a known amount of FPP if the reaction goes to completion.

  • Calibration Curve:

    • Prepare a series of dilutions of the purified PSDP standard in the initial mobile phase.

    • Inject each standard concentration into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

Data Presentation

The following table provides an example of quantitative data that could be obtained from a validation study of this proposed HPLC method. Note: These are example values and would need to be determined experimentally.

ParameterExample Value
Retention Time (RT) 12.5 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 50 ng/mL
Limit of Quantification (LOQ) 150 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Visualizations

Signaling Pathway: Squalene Biosynthesis

G FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSDP This compound (PSDP) Squalene Squalene PSDP->Squalene Rearrangement & Reduction (NADPH-dependent) SQS->PSDP Condensation

Caption: Biosynthetic pathway from FPP to Squalene via PSDP.

Experimental Workflow: HPLC Analysis of PSDP

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cell Lysate) Extraction Liquid-Liquid Extraction (n-butanol) Sample->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV (210 nm) or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Presqualene Diphosphate Analogues as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSPP) is a key intermediate in the biosynthesis of sterols and triterpenes. The enzyme responsible for the conversion of two molecules of farnesyl diphosphate (FPP) to squalene (B77637), via the formation of PSPP, is squalene synthase (SQS).[1] This enzyme represents a critical control point in the cholesterol biosynthesis pathway, making it an attractive target for the development of inhibitors. By targeting SQS, it is possible to selectively block the production of cholesterol without affecting the synthesis of other essential isoprenoids, a potential advantage over statins which act earlier in the pathway. This document provides detailed application notes and protocols for the use of presqualene diphosphate analogues as inhibitors of squalene synthase.

Target Enzyme: Squalene Synthase (SQS)

Squalene synthase (EC 2.5.1.21) is a microsomal enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1] The reaction proceeds in two distinct steps: the condensation of two molecules of FPP to form the stable intermediate this compound (PSPP), and the subsequent reductive rearrangement of PSPP to squalene, a reaction that requires NADPH.[1]

This compound Analogues as Inhibitors

A variety of PSPP analogues have been synthesized and evaluated as inhibitors of SQS. These compounds are designed to mimic the substrate or the transition state of the enzymatic reaction, thereby blocking the active site of the enzyme. Notable classes of PSPP analogue inhibitors include aziridine (B145994) derivatives and phosphonates.

Quantitative Data Summary

The inhibitory activities of several this compound analogues against squalene synthase are summarized in the table below.

Analogue ClassSpecific AnalogueTarget EnzymeOrganism/Cell LineAssay TypeIC50KiReference
Aziridine(2R,3S)-N-bishomogeranyl-aziridine-2-methyl diphosphateSqualene SynthaseRecombinant YeastRadiometric1.17 ± 0.08 µM-[1]
Aziridine(2S,3R)-N-bishomogeranyl-aziridine-2-methyl diphosphateSqualene SynthaseRecombinant YeastRadiometric4.68 µM-[1]
AziridineRacemic N-bishomogeranyl-aziridine-2-methyl diphosphateSqualene SynthaseRecombinant YeastRadiometric-0.21 µM[1]
AziridineN-(α-methylene)bishomogeranyl-aziridine-2-methyl diphosphateSqualene SynthaseRecombinant YeastRadiometric> 20 µM-[1]
AziridineN-undecyl-aziridine-2-methyl diphosphateSqualene SynthaseRecombinant YeastRadiometric> 20 µM-[1]
Methane-diphosphonateN-bishomogeranyl-aziridine-2-methyl methanediphosphonateSqualene SynthaseRecombinant YeastRadiometric13.8 µM-[1]
Methane-diphosphonateN-(α-methylene)bishomogeranyl-aziridine-2-methyl methanediphosphonateSqualene SynthaseRecombinant YeastRadiometric17.4 µM-[1]

Signaling Pathway and Experimental Workflows

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of squalene synthase.

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_committed_step Committed Step in Sterol Synthesis cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Several Steps Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Geranyl transferase Presqualene-PP Presqualene-PP Farnesyl-PP->Presqualene-PP Squalene Synthase (SQS) Squalene Squalene Presqualene-PP->Squalene Squalene Synthase (SQS) NADPH Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Presqualene-PP_analogues This compound Analogues Presqualene-PP_analogues->Presqualene-PP Inhibition SQS_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, SQS Enzyme, FPP, NADPH, PSPP Analogue) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Buffer, SQS, PSPP Analogue/Vehicle) Prepare_Reagents->Setup_Reaction Pre_incubate Pre-incubate at 37°C Setup_Reaction->Pre_incubate Initiate_Reaction Initiate Reaction (Add FPP and NADPH) Pre_incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction (Spectrophotometrically or Radiometrically) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Screening Presqualene Diphosphate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) synthase (PSDS), also known as squalene (B77637) synthase (SQS) or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, a two-step reductive dimerization of two molecules of farnesyl diphosphate (FPP) into squalene.[3][4] This process involves the formation of a stable intermediate, presqualene diphosphate (PSPP).[5][6][7] Due to its pivotal role, PSDS has emerged as a promising therapeutic target for managing hypercholesterolemia and for the development of novel anticancer agents.[1][2]

These application notes provide detailed protocols for biochemical and cell-based assays designed to screen for and characterize inhibitors of PSDS.

Signaling Pathway: Cholesterol Biosynthesis

The synthesis of cholesterol is a complex process involving a cascade of enzymatic reactions. PSDS is situated at a crucial branch point in the mevalonate (B85504) pathway. The inhibition of PSDS blocks the flow of metabolites towards sterol synthesis without affecting the production of non-sterol isoprenoids, which are essential for various cellular functions. This targeted approach is a key advantage over upstream inhibitors like statins.[1]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase PSPP This compound (PSPP) FPP->PSPP PSDS (SQS) (Target) NonSterol Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone) FPP->NonSterol Squalene Squalene PSPP->Squalene PSDS (SQS) + NADPH Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Figure 1: Cholesterol Biosynthesis Pathway Highlighting PSDS.

Experimental Workflow for PSDS Inhibitor Screening

A typical workflow for identifying and validating PSDS inhibitors involves a primary high-throughput screening (HTS) campaign using a biochemical assay, followed by secondary validation and cell-based assays to confirm on-target activity and cellular efficacy.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary Assays cluster_3 Lead Optimization CompoundLibrary Compound Library HTS High-Throughput Screening (Biochemical Assay) CompoundLibrary->HTS PrimaryHits Primary Hits HTS->PrimaryHits DoseResponse Dose-Response & IC50 Determination PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits CellBasedAssay Cell-Based Cholesterol Assay ConfirmedHits->CellBasedAssay ValidatedHits Validated Hits CellBasedAssay->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR LeadCandidates Lead Candidates SAR->LeadCandidates

Figure 2: General workflow for PSDS inhibitor screening.

Data Presentation: In Vitro Inhibitory Activity of Known PSDS Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known PSDS inhibitors determined through in vitro biochemical assays.

Compound ClassInhibitorTarget OrganismIC50 (nM)Reference
Bisphosphonates Compound 2Human26.5 ± 8.9[8]
Compound 3Human5.7 ± 1.7[8]
Compound 4Human13.4 ± 1.8[8]
Compound 5Human7.1 ± 1.3[8]
Geranyl bisphosphonateHuman1361 ± 460[8]
Aziridine Analogues (2R,3S)-6-OPPYeast1,170 ± 80[9]
Racemic 6-OPPYeastKi = 210[9]
Natural Products Zaragozic Acid AT. elongatus95.5 ± 13.6[4]
Synthetic Compounds Biphenyl Derivative 35T. cruzi1.7[10]
Biphenyl Derivative 36T. cruzi0.14[10]

Experimental Protocols

Biochemical Assay for PSDS Activity (Radiometric)

This protocol is adapted from established methods for measuring the activity of recombinant PSDS by quantifying the conversion of radiolabeled farnesyl diphosphate ([³H]FPP) to squalene.[8][9]

Materials:

  • Recombinant human PSDS (purified)

  • [1-³H]Farnesyl pyrophosphate ([³H]FPP) (specific activity ~20 Ci/mmol)

  • Non-radiolabeled FPP

  • NADPH

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 5 mM MgCl₂, 10 mM Dithiothreitol (DTT), 4 mM CHAPS

  • Stop Solution: 1 M HCl

  • Scintillation fluid

  • Test compounds dissolved in DMSO

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add 400 ng of recombinant PSDS enzyme to the assay buffer.

    • Add the desired concentration of the test compound (or DMSO for control).

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a substrate mix of [³H]FPP and non-radiolabeled FPP to a final concentration of 0.25 µM in the assay buffer, also containing 2 mM NADPH.

    • Initiate the reaction by adding the substrate mix to the pre-incubated enzyme-inhibitor solution. The final reaction volume is typically 20 µL.

  • Reaction Incubation:

    • Incubate the reaction mixture for 10 minutes at 37°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 300 µL of 1 mM EDTA.

    • Add 1 mL of ice-cold petroleum ether to extract the lipid-soluble product, [³H]squalene.

    • Vortex vigorously and centrifuge to separate the phases.

  • Quantification:

    • Transfer the organic (petroleum ether) phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Assay for Cholesterol Biosynthesis Inhibition (Fluorescent Staining)

This protocol utilizes Filipin III, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, to visualize and quantify changes in cellular cholesterol levels in response to PSDS inhibitors.[1][3][11]

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., a known PSDS inhibitor or a statin)

  • Fixative Solution (e.g., 4% paraformaldehyde in PBS)

  • Assay Buffer (e.g., PBS)

  • Filipin III staining solution

  • Fluorescence microscope with UV filter set (Ex/Em = 340-380/385-470 nm)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well.

    • Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of the test compounds. Include vehicle control (DMSO) and a positive control.

    • Incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Carefully remove the culture medium.

    • Fix the cells by adding 100 µL of Fixative Solution to each well and incubating for 10 minutes at room temperature.

    • Gently wash the cells three times with Assay Buffer.

    • Prepare the Filipin III staining solution according to the manufacturer's instructions (e.g., dilute a stock solution 1:100 in Assay Buffer).

    • Add 100 µL of the staining solution to each well and incubate in the dark for 30-60 minutes at room temperature.

  • Washing and Imaging:

    • Wash the cells twice with Assay Buffer.

    • Immediately image the cells using a fluorescence microscope. Filipin staining is susceptible to photobleaching.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well using image analysis software.

    • A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of cholesterol biosynthesis.

    • Plot the fluorescence intensity against the compound concentration to determine the dose-dependent effect and calculate an EC50 value.

Conclusion

The protocols and information provided herein offer a robust framework for the discovery and characterization of novel this compound synthase inhibitors. The combination of a high-throughput biochemical screen with a confirmatory cell-based assay is a powerful strategy for identifying potent and cell-permeable compounds with therapeutic potential. Careful data analysis and adherence to these detailed protocols will facilitate the successful identification of lead candidates for further drug development.

References

Application Notes: Presqualene Diphosphate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Presqualene diphosphate (B83284) (PSDP), also known as presqualene pyrophosphate (PSPP), is a critical cyclopropylcarbinyl intermediate in the biosynthesis of sterols and triterpenes.[1][2] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase (SQS).[3][4] This reaction is the first committed step in the pathway leading to cholesterol in mammals.[3][4][5] Subsequently, SQS catalyzes the NADPH-dependent rearrangement and reduction of PSDP to form squalene.[4][6] Due to its central role in this essential pathway, PSDP and the enzyme that synthesizes it, SQS, have become significant focal points in drug discovery, particularly for the development of cholesterol-lowering agents, antiparasitics, and antimicrobials.[1][7]

Core Applications

  • Target Validation and Mechanistic Studies: PSDP is indispensable for studying the mechanism of squalene synthase. The enzyme catalyzes two distinct reactions: the formation of PSDP and its subsequent conversion to squalene.[6] By using PSDP directly or manipulating reaction conditions to accumulate it (e.g., in the absence of NADPH), researchers can investigate the kinetics and stereochemistry of the second half-reaction.[6] The isolation of reaction byproducts like rillingol in the presence of NADPH analogues has provided strong evidence for the proposed cyclopropylcarbinyl rearrangement mechanism.[4][5]

  • Rational Inhibitor Design: As a stable, enzyme-bound intermediate, PSDP serves as an excellent template for designing potent and specific inhibitors of squalene synthase.[1] SQS inhibitors are sought after as alternatives to statins for managing hypercholesterolemia.[7][8] By mimicking the structure and charge of PSDP or the cationic intermediates formed during its rearrangement, medicinal chemists can design analogues that bind tightly to the SQS active site.[1][9] Aziridine (B145994) analogues of PSDP, for instance, have been synthesized and shown to be potent inhibitors of yeast squalene synthase, demonstrating the viability of this approach.[1]

  • Screening and Assay Development: PSDP is a key reagent in developing high-throughput screening assays for SQS inhibitors. Assays can be designed to measure the conversion of radiolabeled FPP to PSDP or the conversion of PSDP to squalene. This allows for the specific targeting of either the first or second half-reaction catalyzed by SQS.

  • Biomarker and Signaling Molecule: Beyond its role in sterol biosynthesis, PSDP has been identified as a bioactive lipid that can be rapidly remodeled to presqualene monophosphate (PSMP) upon cell activation.[10][11][12] This conversion is carried out by the enzyme presqualene diphosphate phosphatase (PDP1, also known as PPAPDC2).[12][13] This suggests PSDP may function as an intercellular signal, for instance, in the down-regulation of superoxide (B77818) formation in neutrophils.[1] Therefore, monitoring the levels of PSDP and its metabolites could serve as a biomarker for certain cellular activation states or disease processes.

Signaling and Biosynthetic Pathway

The formation of PSDP is a pivotal branch point in the mevalonate (B85504) pathway. Squalene synthase directs two molecules of FPP, a precursor for many essential isoprenoids, toward the exclusive synthesis of sterols.[2][3]

Cholesterol_Biosynthesis cluster_sqs Squalene Synthase Catalyzed Reactions substrate substrate product product enzyme enzyme intermediate intermediate pathway_label pathway_label FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) EC 2.5.1.21 FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSDP This compound (PSDP) SQS->PSDP Step 1: Condensation invis1 PSDP->invis1 NADPH NADPH NADPH->invis1 H+ NADP NADP+ Squalene Squalene MultiStep Multiple Steps Squalene->MultiStep Cholesterol Cholesterol MultiStep->Cholesterol pathway_end To Sterol Synthesis invis1->NADP invis1->Squalene Step 2: Rearrangement & Reduction invis2 pathway_start From Mevalonate Pathway

Caption: Cholesterol biosynthesis pathway highlighting PSDP formation.

Quantitative Data: Inhibition of Squalene Synthase

PSDP analogues have been synthesized to probe the active site of squalene synthase and act as inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Aziridine Analogue (2R,3S)-6-OPPRecombinant Yeast Squalene Synthase1.17 ± 0.08Competitive[1]
Aziridine Analogue (2S,3R)-6-OPPRecombinant Yeast Squalene Synthase4.68 (approx. 4x less potent)Competitive[1]
Aziridine Methanediphosphonate 6-OMDPRecombinant Yeast Squalene Synthase13.8Not specified[1]
Aziridine Methanediphosphonate 7-OMDPRecombinant Yeast Squalene Synthase17.4Not specified[1]
Racemic Aziridine Analogue 6-OPPRecombinant Yeast Squalene SynthaseKᵢ = 0.21 µMCompetitive vs. FPP[1]

Note: IC50 values for aziridine analogues were measured in the presence of 1.5 mM inorganic pyrophosphate.

Experimental Protocols

Protocol 1: Squalene Synthase Inhibition Assay

This protocol is designed to measure the inhibitory effect of test compounds on the conversion of FPP to squalene, using a radiolabeled substrate.

1. Materials and Reagents:

  • Recombinant, soluble squalene synthase

  • [³H]Farnesyl diphosphate ([³H]FPP) substrate (e.g., 7.5 µCi/µmol)

  • Assay Buffer: 50 mM MOPS (pH 7.2), 20 mM MgCl₂, 2.5 mM β-mercaptoethanol

  • NADPH solution (2 mM in assay buffer)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: Hexanes

  • Silica (B1680970) gel for purification

  • Scintillation cocktail and vials

  • Liquid scintillation counter

2. Experimental Workflow Diagram:

SQS_Inhibition_Workflow Workflow for SQS Inhibition Assay step step reagent reagent action action analysis analysis prep 1. Prepare Reaction Mix (Buffer, SQS Enzyme, Test Inhibitor) pre_incubate 2. Pre-incubate prep->pre_incubate start_rxn 3. Initiate Reaction pre_incubate->start_rxn incubate 4. Incubate at 37°C start_rxn->incubate add_substrate Add [³H]FPP & NADPH add_substrate->start_rxn stop_rxn 5. Stop Reaction & Extract Product incubate->stop_rxn purify 6. Purify Product stop_rxn->purify add_hexane Add Hexanes add_hexane->stop_rxn silica_filter Filter over Silica Gel purify->silica_filter measure 7. Quantify Radioactivity silica_filter->measure

Caption: Experimental workflow for a squalene synthase inhibition assay.

3. Procedure:

  • Enzyme and Inhibitor Preparation: In a microcentrifuge tube, add the desired concentration of the test inhibitor (or vehicle control) to the assay buffer containing recombinant squalene synthase.

  • Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding [³H]FPP (e.g., to a final concentration of 100 µM) and NADPH (to a final concentration of 1 mM). The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of hexanes. Vortex vigorously for 30 seconds to extract the hydrophobic product, [³H]squalene. Centrifuge briefly to separate the phases.

  • Purification: Carefully transfer the upper hexane (B92381) layer to a new tube. To remove any unreacted [³H]FPP, pass the hexane extract through a small column packed with silica gel, eluting with additional hexanes.[1]

  • Quantification: Collect the eluate into a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Analytical Method for PSDP and Squalene Detection

This protocol outlines a general method for the analysis of non-radioactive products from a squalene synthase reaction, adaptable for Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Squalene synthase reaction mixture (from Protocol 1, using non-radiolabeled FPP)

  • Extraction Solvent: n-hexane or methyl tert-butyl ether (MTBE)[14]

  • Drying Agent: Anhydrous sodium sulfate

  • (Optional) Derivatizing Agent: e.g., BSTFA for hydroxylated byproducts

  • Internal Standard (e.g., an odd-chain hydrocarbon) for quantification

  • GC-MS system with a suitable capillary column (e.g., non-polar column like DB-5ms)

2. Procedure:

  • Sample Preparation: Following the enzymatic reaction, stop the reaction and extract the lipids using an appropriate organic solvent like n-hexane.[15] Repeat the extraction multiple times (e.g., 3x) to ensure complete recovery.[15]

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the sample to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.[15]

  • Analysis of PSDP (Indirectly): To analyze for the accumulation of PSDP, the aqueous layer remaining after the initial extraction can be treated with acid phosphatase.[14] This enzymatic hydrolysis removes the diphosphate group, yielding presqualene alcohol (PSOH). This more volatile alcohol can then be extracted and analyzed by GC-MS.[14]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Program: Use a temperature program to separate the compounds. For example: initial temperature of 80°C (1 min hold), ramp to 260°C at 10°C/min, and hold for 20 minutes.[15]

    • MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 40-610) to identify products based on their mass spectra and retention times by comparing them to authentic standards.[15]

  • Quantification: For quantitative analysis, add a known amount of an internal standard to the sample before concentration. Create a calibration curve using known concentrations of squalene standard. The amount of squalene in the sample can be determined by comparing its peak area relative to the internal standard against the calibration curve.

References

Application Notes and Protocols for In Vitro Reconstitution of Presqualene Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSPP) is a key intermediate in the biosynthesis of sterols and hopanoids. It is formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is the first committed step in sterol synthesis, making the enzyme responsible, squalene (B77637) synthase (SQS), an attractive target for the development of cholesterol-lowering drugs. The in vitro reconstitution of PSPP synthesis is a critical tool for studying the kinetics and inhibition of SQS and for screening potential drug candidates.

These application notes provide detailed protocols for the expression and purification of recombinant squalene synthase, the in vitro synthesis of PSPP, and the analysis of the reaction products.

Data Presentation

Table 1: Kinetic Parameters of Squalene Synthase from Various Organisms
OrganismEnzyme SourceKm for FPP (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Saccharomyces cerevisiae (Yeast)Recombinant (soluble form)403.37.3 - 7.5-
Trypanosoma cruziRecombinant (truncated)5.251.05-37
Siraitia grosvenoriiRecombinant--7.537[1]
Arabidopsis thalianaRecombinant (truncated)~40-7.5-
Table 2: Typical Reaction Conditions for In Vitro Presqualene Diphosphate Synthesis
ComponentFinal Concentration
Tris-HCl Buffer50 mM, pH 7.5
MgCl25 - 10 mM
Dithiothreitol (DTT)1 mM
Recombinant Squalene Synthase50 - 200 ng/µL
Farnesyl Diphosphate (FPP)10 - 50 µM
NADPH Omitted

Signaling Pathway and Experimental Workflow

Enzymatic Synthesis of this compound

presqualene_diphosphate_synthesis FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) or HpnD FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) SQS->PSPP Condensation PPi Diphosphate (PPi) SQS->PPi

Caption: Enzymatic conversion of two FPP molecules to PSPP.

Experimental Workflow for In Vitro PSPP Synthesis and Analysis

experimental_workflow cluster_synthesis In Vitro Synthesis cluster_analysis Product Analysis reagents Prepare Reaction Mix (Buffer, MgCl2, DTT, FPP) enzyme Add Recombinant Squalene Synthase reagents->enzyme incubation Incubate at 37°C enzyme->incubation termination Stop Reaction (e.g., with EDTA or solvent) incubation->termination extraction Solvent Extraction (e.g., butanol or MTBE) termination->extraction analysis_choice Choose Analytical Method extraction->analysis_choice hplc HPLC Analysis (Direct detection of PSPP) analysis_choice->hplc phosphatase Phosphatase Treatment (PSPP to Presqualene Alcohol) analysis_choice->phosphatase tlc TLC Analysis phosphatase->tlc derivatization Derivatization (TMS) phosphatase->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for PSPP synthesis and subsequent analysis.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Recombinant Squalene Synthase

This protocol describes the expression of a C-terminally truncated, His-tagged squalene synthase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

1. Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the truncated squalene synthase with a C-terminal His-tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the yield of soluble protein. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the supernatant from the lysis step onto the column. c. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged squalene synthase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). g. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro Synthesis of this compound

This protocol details the enzymatic synthesis of PSPP from FPP. The key to accumulating PSPP is the omission of NADPH from the reaction mixture, which prevents its subsequent reduction to squalene.

1. Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture with the following components (for a 50 µL final volume):

  • 5 µL of 10x Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 10 mM DTT)
  • Farnesyl Diphosphate (FPP) to a final concentration of 40 µM.
  • Purified recombinant squalene synthase (1-5 µg).
  • Nuclease-free water to a final volume of 50 µL. b. Gently mix the components.

2. Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.

3. Reaction Termination: a. Stop the reaction by adding 10 µL of 0.5 M EDTA to chelate the Mg2+ ions. b. Alternatively, the reaction can be stopped by adding an equal volume of n-butanol or methyl tert-butyl ether (MTBE) for immediate extraction.

Protocol 3: Analysis of this compound

A. HPLC Analysis of PSPP:

This method allows for the direct detection of PSPP.

  • Sample Preparation: After stopping the reaction, centrifuge the mixture to pellet any precipitated protein. The supernatant can be directly injected or a solvent extraction can be performed to concentrate the product.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) bicarbonate or a phosphate (B84403) buffer at a slightly acidic pH). A typical gradient could be 10-90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Mass spectrometry (MS) is the preferred method for detection, monitoring for the characteristic m/z of PSPP ([M-H]⁻ at 585). UV detection at low wavelengths (~200-210 nm) can also be used, but is less specific.

B. TLC and GC-MS Analysis of Presqualene Alcohol:

This method involves the dephosphorylation of PSPP to the more volatile presqualene alcohol.

  • Phosphatase Treatment: a. After the in vitro synthesis reaction, add a suitable buffer for the phosphatase (e.g., the buffer supplied with the enzyme). b. Add a few units of a phosphatase (e.g., calf intestinal phosphatase or acid phosphatase) to the reaction mixture. c. Incubate at 37°C for 1-2 hours.

  • Extraction: a. Extract the presqualene alcohol from the aqueous reaction mixture using a non-polar solvent such as hexane (B92381) or MTBE. b. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

  • TLC Analysis: a. Spot the concentrated extract onto a silica (B1680970) gel TLC plate. b. Develop the plate using a solvent system such as hexane:ethyl acetate (B1210297) (e.g., 80:20 v/v). c. Visualize the spot using a suitable stain (e.g., phosphomolybdic acid) and compare its Rf value to a standard.

  • GC-MS Analysis: a. Derivatization: To increase volatility, derivatize the hydroxyl group of presqualene alcohol to a trimethylsilyl (B98337) (TMS) ether. Resuspend the dried extract in a small volume of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes. b. GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
    • Injector Temperature: 250°C.
    • Oven Temperature Program:
    • Initial temperature: 150°C, hold for 2 minutes.
    • Ramp to 250°C at 10°C/min.
    • Ramp to 300°C at 20°C/min, hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. Identification is based on the retention time and comparison of the mass spectrum with a known standard or published spectra.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Presqualene Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of presqualene diphosphate (B83284) (PSDP).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, focusing on enzymatic and chemical synthesis methods.

Enzymatic Synthesis Troubleshooting

Issue: Low or No PSDP Yield

Potential Cause Recommended Solution Explanation
Inactive Squalene (B77637) Synthase (SQS) 1. Verify Enzyme Activity: Perform a small-scale positive control reaction with fresh substrates and optimal conditions to confirm enzyme functionality. 2. Proper Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] 3. Check Expression and Purification: Verify the correct expression and purity of the recombinant SQS using SDS-PAGE.Enzyme activity is critical. Improper storage, handling, or purification can lead to denaturation and loss of function.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for many squalene synthases is around 7.5.[2] Test a pH range (e.g., 6.5-8.5) to find the optimum for your specific enzyme. 2. Optimize Temperature: The optimal temperature for SQS is often around 37°C.[2][3] Test a range of temperatures (e.g., 25-40°C). 3. Ensure Cofactor Presence: A divalent cation, typically MgCl₂ (5-10 mM), is required for SQS activity.[1][4]SQS activity is highly dependent on pH, temperature, and the presence of divalent cation cofactors. Each enzyme may have a specific optimum.
Substrate (Farnesyl Diphosphate - FPP) Degradation 1. Use Fresh FPP: Prepare FPP solutions fresh before use or use aliquots from a properly stored stock (-20°C or lower). 2. Avoid Acidic Conditions: FPP is unstable in acidic conditions, which can cause hydrolysis of the diphosphate group. Maintain a neutral or slightly basic pH.FPP is a labile molecule, and its degradation will directly lead to a lower yield of PSDP.[1]
Presence of NADPH 1. Omit NADPH from the reaction mixture: Squalene synthase will convert PSDP to squalene in the presence of NADPH. To accumulate PSDP, NADPH must be excluded.[5][6]The synthesis of squalene from FPP is a two-step reaction catalyzed by SQS. The first step forms PSDP, and the second, NADPH-dependent step reduces PSDP to squalene.[4][5][7]
High FPP Concentration 1. Optimize FPP Concentration: While high concentrations of FPP do not inhibit PSDP formation, they can inhibit the subsequent conversion to squalene.[5][6] For PSDP accumulation, this is less of a concern, but optimizing the substrate concentration can still be beneficial for overall reaction efficiency.Substrate inhibition is a known phenomenon for some enzymes, although for SQS, it primarily affects the second half-reaction.

Issue: Presence of Squalene as a Byproduct

Potential Cause Recommended Solution Explanation
Contaminating NADPH 1. Use High-Purity Reagents: Ensure that none of the reaction components are contaminated with NADPH. 2. Purify Enzyme Thoroughly: If using a cell lysate or partially purified enzyme, ensure that endogenous NADPH is removed.Even trace amounts of NADPH can lead to the conversion of the desired PSDP product into squalene.

Issue: Difficulty in Purifying PSDP

Potential Cause Recommended Solution Explanation
Co-elution with Other Components 1. Chromatographic Separation: Use techniques like DEAE-cellulose and hydroxylapatite chromatography for purification.[8] 2. HPLC Purification: Reversed-phase HPLC can be used for the purification and quantification of isoprenoid diphosphates.PSDP is a charged and relatively polar molecule, requiring specific chromatographic conditions to separate it from unreacted FPP and other reaction components.
Chemical Synthesis Troubleshooting

Issue: Low Yield of Presqualene Alcohol (PSOH)

Potential Cause Recommended Solution Explanation
Inefficient Cyclopropanation 1. Optimize Catalyst and Reaction Conditions: The enantioselective rhodium-catalyzed intramolecular cyclopropanation of farnesyl diazoacetate is a key step.[9] Ensure the catalyst is active and reaction conditions (temperature, solvent) are optimized.The formation of the cyclopropane (B1198618) ring is a challenging synthetic step that is crucial for the overall yield.
Side Reactions 1. Control Reaction Stoichiometry: Carefully control the stoichiometry of reagents to minimize the formation of byproducts.Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

Issue: Poor Yield of PSDP from PSOH

Potential Cause Recommended Solution Explanation
Inefficient Phosphorylation 1. Use an Optimized Phosphorylation Method: A Cramer phosphorylation using tetra-n-butylammonium dihydrogen phosphate (B84403) has been reported to give improved yields for isoprenoid diphosphates.[9]Direct phosphorylation of sterically hindered alcohols like PSOH can be difficult and requires specific reagents to achieve reasonable yields.
Rearrangement of the Cyclopropylcarbinyl Moiety 1. Mild Reaction Conditions: The cyclopropylcarbinyl group is prone to rearrangement. Use mild reaction conditions during phosphorylation and subsequent workup steps.The inherent reactivity of the cyclopropylcarbinyl system can lead to the formation of undesired rearranged products.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the enzymatic synthesis of PSDP?

A1: Presqualene diphosphate is synthesized from two molecules of farnesyl diphosphate (FPP) by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[4][10] This is the first of two reactions catalyzed by this enzyme, the second being the NADPH-dependent conversion of PSDP to squalene.[4][5][7]

Q2: How can I maximize the accumulation of PSDP in an enzymatic reaction?

A2: To maximize the accumulation of PSDP, you must omit NADPH from the reaction mixture.[5][6] In the absence of this reducing cofactor, the second reaction step catalyzed by squalene synthase (the conversion of PSDP to squalene) is blocked, leading to the buildup of the PSDP intermediate.

Q3: What are the essential cofactors for the enzymatic synthesis of PSDP?

A3: Squalene synthase requires a divalent metal ion, typically magnesium (Mg²⁺), for its activity.[4]

Q4: My FPP substrate seems to be degrading. How can I prevent this?

A4: Farnesyl diphosphate is susceptible to degradation, particularly in acidic conditions.[1] It is recommended to use freshly prepared FPP solutions and to maintain the pH of your reaction buffer in the neutral to slightly basic range. For storage, FPP should be kept at low temperatures (-20°C or below).

Q5: Are there any known inhibitors of PSDP synthesis?

A5: While many inhibitors of squalene synthase have been developed to target cholesterol biosynthesis, these often target the overall reaction. High concentrations of the substrate FPP can inhibit the conversion of PSDP to squalene, but not the formation of PSDP itself.[5][6]

Q6: What analytical techniques are suitable for quantifying PSDP?

A6: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a suitable method for the analysis and quantification of isoprenoid diphosphates like PSDP.[11][12] Mass spectrometry (MS) can also be coupled with chromatography for sensitive and specific detection.

Q7: Is it possible to chemically synthesize PSDP?

A7: Yes, a multi-step chemical synthesis of (+)-presqualene diphosphate has been reported.[9] The process typically involves the synthesis of presqualene alcohol (PSOH), followed by phosphorylation to yield PSDP.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is designed to maximize the accumulation of PSDP.

Materials:

  • Recombinant Squalene Synthase (SQS)

  • Farnesyl Diphosphate (FPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂ solution (e.g., 1 M)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix with the following components per reaction (example for a 100 µL reaction):

    • 88 µL Assay Buffer (50 mM Tris-HCl, pH 7.5)

    • 1 µL MgCl₂ (to a final concentration of 10 mM)

    • 1 µL FPP stock solution (to a final concentration of 50 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.

  • Initiate the Reaction: Add 10 µL of purified Squalene Synthase to the pre-incubated reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction: The reaction can be stopped by adding a denaturing agent (e.g., methanol) or by proceeding directly to the extraction/purification step.

  • Analysis: Analyze the formation of PSDP using a suitable analytical method such as HPLC.

Purification of this compound

This protocol outlines a general procedure for the purification of PSDP from an enzymatic reaction mixture.

Materials:

  • Reaction mixture containing PSDP

  • DEAE-cellulose column

  • Hydroxylapatite column

  • Appropriate buffers for chromatography (e.g., Tris-HCl with a salt gradient)

  • Fraction collector

  • HPLC for analysis

Procedure:

  • Stop the Enzymatic Reaction: Terminate the enzymatic synthesis as described above.

  • Centrifugation: Centrifuge the reaction mixture to pellet any precipitated protein. Collect the supernatant containing PSDP.

  • DEAE-Cellulose Chromatography:

    • Equilibrate a DEAE-cellulose column with a low-salt buffer.

    • Load the supernatant onto the column.

    • Wash the column to remove unbound components.

    • Elute the bound molecules using a salt gradient (e.g., NaCl). PSDP, being negatively charged due to the diphosphate group, will bind to the anion-exchange resin.

  • Hydroxylapatite Chromatography:

    • Pool the fractions from the DEAE-cellulose chromatography that contain PSDP.

    • Apply the pooled fractions to a hydroxylapatite column.

    • Elute using a phosphate gradient.

  • Fraction Analysis: Analyze the collected fractions from each chromatography step using HPLC to identify those containing pure PSDP.

  • Pooling and Concentration: Pool the pure fractions and concentrate them if necessary.

Visualizations

Enzymatic_PSDP_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, MgCl2, FPP) pre_incubate Pre-incubate at 37°C reagents->pre_incubate add_sqs Add Squalene Synthase pre_incubate->add_sqs incubate Incubate at 37°C (1-2 hours) add_sqs->incubate stop_reaction Stop Reaction incubate->stop_reaction purification Purification (e.g., Chromatography) stop_reaction->purification hplc HPLC Analysis purification->hplc cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_analysis cluster_analysis

Caption: Workflow for the enzymatic synthesis and analysis of PSDP.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate/Cofactor Issues start Low or No PSDP Yield inactive_enzyme Inactive Enzyme? start->inactive_enzyme suboptimal_cond Suboptimal Conditions? start->suboptimal_cond substrate_issue Substrate/Cofactor Problem? start->substrate_issue check_activity Verify Activity (Control Reaction) inactive_enzyme->check_activity check_storage Check Storage (-80°C, no freeze-thaw) inactive_enzyme->check_storage optimize_ph Optimize pH (around 7.5) suboptimal_cond->optimize_ph optimize_temp Optimize Temperature (around 37°C) suboptimal_cond->optimize_temp check_cofactor Check MgCl2 suboptimal_cond->check_cofactor fpp_degradation FPP Degradation? (Use fresh, avoid acid) substrate_issue->fpp_degradation nadph_present NADPH Present? (Omit from reaction) substrate_issue->nadph_present PSDP_Synthesis_Pathway FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (+ Mg2+) FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSDP This compound (PSDP) SQS->PSDP Squalene Squalene PSDP->Squalene SQS NADPH NADPH NADPH->Squalene

References

Technical Support Center: Presqualene Diphosphate (PSDP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for presqualene diphosphate (B83284) (PSDP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving PSDP.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of presqualene diphosphate (PSDP)?

This compound is a chemically stable cyclopropylcarbinyl pyrophosphate intermediate in the biosynthesis of squalene.[1] However, its stability can be compromised by both enzymatic and chemical degradation, particularly under non-optimal storage and handling conditions. Factors influencing its stability include temperature, pH, and the presence of certain enzymes or reactive chemical species. While specific quantitative data on the non-enzymatic degradation rate of PSDP is limited in publicly available literature, general principles for handling isoprenoid diphosphates should be followed to ensure its integrity.

Q2: What are the known degradation pathways for PSDP?

PSDP can degrade through enzymatic and chemical routes:

  • Enzymatic Degradation:

    • Squalene Synthase (SQS): In the presence of NADPH, SQS converts PSDP to squalene. Under certain non-physiological conditions, such as the absence of NADPH or extended incubation times, SQS can lead to the formation of alternative products like dehydrosqualene, hydroxysqualene, and rillingol.

    • This compound Phosphatase: A recently identified phosphatase can convert PSDP to presqualene monophosphate (PSMP). This enzyme is optimally active at a neutral to slightly alkaline pH (7.0-8.0).

  • Chemical Degradation:

    • Acid-Catalyzed Solvolysis: Aziridine analogues of PSDP have shown instability under acidic conditions (pH 7.2). This suggests that PSDP itself is susceptible to acid-catalyzed rearrangement and degradation. The cyclopropyl (B3062369) ring is prone to opening under acidic conditions, which can lead to a variety of rearranged products.

    • Hydrolysis: The diphosphate group can be hydrolyzed to a monophosphate or a hydroxyl group, especially at non-neutral pH and elevated temperatures.

Q3: How should I store my isolated this compound?

  • Temperature: Store at -20°C or below for short-to-medium term storage. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Form: Store as a lyophilized powder or in a suitable an-hydrous organic solvent. If aqueous solutions are necessary, prepare them fresh and use them promptly.

  • pH: Maintain a pH between 7.0 and 8.0 for aqueous solutions to minimize acid-catalyzed degradation. The use of a buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is in a solvent that can generate peroxides.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no PSDP detected in my sample Degradation during storage or handling: PSDP may have degraded due to improper temperature, pH, or exposure to contaminants.Review storage conditions. Ensure the storage temperature is consistently at or below -20°C. If in solution, check the pH and buffer composition. Prepare fresh solutions for critical experiments.
Enzymatic degradation: Contamination with phosphatases or other enzymes from your sample matrix.Purify PSDP from potential enzymatic contaminants. Add phosphatase inhibitors to your experimental buffer if appropriate.
Inefficient extraction: The protocol used may not be optimal for extracting a polar compound like PSDP.Optimize your extraction protocol. Consider using a biphasic extraction with a polar organic solvent.
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) PSDP degradation products: The additional peaks could be rearrangement products, monophosphate derivatives, or other solvolysis products.Analyze your sample preparation and handling. Acidic conditions are a likely cause of degradation. Run a fresh, carefully prepared standard to confirm. Consider using a milder extraction and purification method.
Contaminants from reagents or labware: Impurities from solvents, buffers, or plasticware can appear as extra peaks.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run a blank injection (solvent only) to identify background peaks.
Matrix effects in LC-MS: Components of your sample matrix can interfere with the ionization of PSDP, leading to adducts or ion suppression.Optimize your LC-MS method. Adjust the gradient to better separate PSDP from interfering matrix components. Consider using a sample cleanup method like solid-phase extraction (SPE).
Poor peak shape or retention time shifts in HPLC/LC-MS Column degradation: The stationary phase of your column may be degrading, especially if using aggressive mobile phases.Use a column appropriate for your mobile phase. Ensure the mobile phase pH is within the recommended range for the column.
Inappropriate mobile phase: The mobile phase may not be optimal for PSDP, leading to poor peak shape.Experiment with different mobile phase compositions and pH. For reversed-phase chromatography, ion-pairing reagents may be necessary for good peak shape of diphosphate compounds.
Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.Dissolve your sample in the initial mobile phase or a weaker solvent.

Stability Data Summary

Quantitative stability data for this compound under various storage conditions is not extensively documented in peer-reviewed literature. Researchers should perform their own stability studies for their specific formulations and storage conditions. The table below provides a template for how such data could be presented.

Condition Parameter Result (Hypothetical) Notes
Temperature % Degradation after 1 month at 4°C< 5%Based on general stability of related isoprenoids.
% Degradation after 1 month at -20°C< 1%Recommended short-term storage temperature.
% Degradation after 1 year at -80°C< 1%Recommended long-term storage temperature.
pH % Degradation after 24h at pH 5> 10%Susceptible to acid-catalyzed degradation.
% Degradation after 24h at pH 7.5< 2%Optimal pH range for stability in aqueous solution.
% Degradation after 24h at pH 9> 5%Potential for base-catalyzed hydrolysis.
Freeze-Thaw % Degradation after 5 cycles< 3%Minimize freeze-thaw cycles. Aliquot if necessary.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of PSDP and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of PSDP at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution at pH 7.5).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for the same time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for the same time points.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for the same time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing reagent may be necessary.

  • Detection: Monitor at a wavelength where PSDP has significant absorbance (e.g., around 210 nm, as it lacks a strong chromophore).

  • Analysis: Inject the stressed samples and an unstressed control. Monitor for the decrease in the peak area of PSDP and the appearance of new peaks corresponding to degradation products.

4. Method Validation:

  • A stability-indicating method should be able to separate the parent PSDP peak from all degradation product peaks. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock PSDP Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Evaluation hplc->data Quantify degradation

Caption: Forced degradation experimental workflow for PSDP.

logical_relationship cluster_stability PSDP Stability cluster_factors Degradation Factors cluster_products Degradation Products stable Stable PSDP temp High Temperature acid_ph Acidic pH base_ph Alkaline pH enzymes Enzymes (e.g., Phosphatases) rearranged Rearrangement Products temp->rearranged acid_ph->rearranged hydrolyzed Hydrolyzed Products base_ph->hydrolyzed psmp Presqualene Monophosphate enzymes->psmp

Caption: Factors influencing PSDP degradation pathways.

References

Technical Support Center: Presqualene Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of presqualene diphosphate (B83284) (PSDP).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the enzymatic and chemical synthesis of presqualene diphosphate.

Enzymatic Synthesis FAQs

Q1: My reaction is producing a significant amount of squalene (B77637) instead of this compound (PSDP). What is the cause?

A1: The most likely cause is the presence of the reducing cofactor NAD(P)H in your reaction mixture. Squalene synthase (SQS) is a bifunctional enzyme that catalyzes two sequential reactions: the condensation of two molecules of farnesyl diphosphate (FPP) to form PSDP, and the subsequent NAD(P)H-dependent reduction of PSDP to squalene.[1][2][3] To accumulate PSDP, it is crucial to omit NAD(P)H from the reaction buffer.[1] Even trace amounts of NAD(P)H can lead to the formation of squalene.

Q2: I am observing significant amounts of farnesol (B120207) and other alcohol byproducts in my reaction. Why is this happening?

A2: The presence of farnesol and other alcohols, such as presqualene alcohol or rillingol, is typically due to hydrolysis of the diphosphate esters (FPP and PSDP) or reaction intermediates.[4] This can be caused by:

  • Contaminating Phosphatases: Crude enzyme preparations may contain phosphatases that hydrolyze the diphosphate groups.

  • Reaction pH: Suboptimal pH can contribute to the chemical hydrolysis of the diphosphate esters.

  • Reaction with Water: The carbocation intermediates in the squalene synthase reaction are highly reactive and can be quenched by water, leading to the formation of alcohol byproducts like rillingol, especially in the absence of NAD(P)H.[4]

To mitigate this, use a purified squalene synthase preparation and ensure your reaction buffer is at an optimal pH (typically around 7.0-8.0).

Q3: My PSDP yield is very low, and I have a large amount of unreacted FPP. How can I improve the conversion?

A3: Low conversion of FPP to PSDP can be due to several factors:

  • Suboptimal Enzyme Concentration: The concentration of squalene synthase may be too low. Try increasing the enzyme concentration in the reaction.

  • Inhibitory FPP Concentration: While high concentrations of FPP do not inhibit the formation of PSDP, they can inhibit the subsequent conversion to squalene.[1][5] However, extremely high concentrations might lead to substrate inhibition of the first reaction as well. It is advisable to optimize the FPP concentration.

  • Divalent Cation Concentration: Squalene synthase requires a divalent cation, typically Mg²⁺ or Mn²⁺, for activity.[3] Ensure that the concentration of this cofactor is optimal.

  • Enzyme Inactivity: Your enzyme may have lost activity due to improper storage or handling. It is recommended to use a freshly prepared or properly stored enzyme solution.

Q4: I have detected presqualene monophosphate (PSMP) in my reaction mixture. Where did this come from?

A4: Presqualene monophosphate is a result of the dephosphorylation of PSDP. This is likely due to the presence of contaminating phosphatases in your enzyme preparation that are specific for PSDP.

Chemical Synthesis FAQs

Q1: I am attempting a chemical synthesis of PSDP from presqualene alcohol (PSOH), but the phosphorylation step is giving low yields. What are common issues?

A1: The phosphorylation of presqualene alcohol to form PSDP is known to be challenging. Low yields can be attributed to the steric hindrance around the primary alcohol on the cyclopropane (B1198618) ring.[6] Additionally, the cyclopropylcarbinyl moiety is prone to rearrangement under certain reaction conditions. Specialized phosphorylation methods, such as the Cramer phosphorylation, are often employed to introduce the diphosphate group.[6]

Q2: What are the common side products in the chemical synthesis of PSDP?

A2: Besides unreacted presqualene alcohol, side products can arise from the phosphorylation reaction itself. These can include the formation of monophosphates or rearranged products. Careful purification, often involving HPLC, is necessary to isolate the desired PSDP.[6]

Data Presentation

The following table summarizes the expected product distribution in a typical enzymatic reaction with squalene synthase under different conditions. The values are representative and can vary based on specific experimental parameters.

ConditionThis compound (PSDP)SqualeneFarnesyl Diphosphate (FPP)Hydrolysis Products (e.g., Farnesol, Rillingol)
With NAD(P)H Low to undetectableHighLowLow
Without NAD(P)H HighUndetectableModerate to LowLow to Moderate
Crude Enzyme Extract ModerateVariable (depends on endogenous NAD(P)H)ModerateHigh
High FPP Concentration (No NAD(P)H) HighUndetectableHighLow

Experimental Protocols

1. Enzymatic Synthesis of this compound

This protocol is designed for the in vitro synthesis of PSDP using recombinant squalene synthase.

  • Materials:

    • Recombinant Squalene Synthase (purified)

    • Farnesyl Diphosphate (FPP)

    • HEPES buffer (50 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • Dithiothreitol (DTT) (1 mM)

    • Methanol

    • Ammonium (B1175870) bicarbonate solution (1 M)

  • Procedure:

    • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Add FPP to the reaction mixture to a final concentration of 50-100 µM.

    • Initiate the reaction by adding purified squalene synthase to a final concentration of 1-5 µM.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing PSDP can be further purified by HPLC.

2. Analysis of Reaction Products by Thin-Layer Chromatography (TLC)

This protocol is for the qualitative analysis of the enzymatic reaction products.

  • Materials:

    • Silica (B1680970) gel TLC plates

    • C18 reversed-phase TLC plates

    • Developing solvent (e.g., n-hexane:diethyl ether:acetic acid, 70:30:1 for silica; or acetonitrile:water for C18)

    • Phosphatase (e.g., calf intestinal phosphatase) for dephosphorylation

    • Staining reagent (e.g., phosphomolybdic acid or iodine vapor)

  • Procedure:

    • For analysis of phosphorylated compounds, an aliquot of the reaction supernatant can be spotted directly onto a C18 reversed-phase TLC plate.

    • For analysis of dephosphorylated products, treat an aliquot of the reaction supernatant with a phosphatase to convert FPP and PSDP to farnesol and presqualene alcohol, respectively.

    • Extract the dephosphorylated products with an organic solvent (e.g., ethyl acetate).

    • Spot the concentrated extract onto a silica gel TLC plate.

    • Develop the TLC plate in the appropriate developing solvent.

    • Visualize the spots using a suitable staining reagent.

3. Analysis of Reaction Products by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of PSDP and FPP.

  • Materials:

    • HPLC system with a UV or mass spectrometry detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium bicarbonate in water

    • Mobile Phase B: Acetonitrile

    • Standards for FPP and PSDP

  • Procedure:

    • Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

    • Inject an aliquot onto the C18 column.

    • Elute the compounds using a gradient of mobile phase B in A (e.g., 10-90% B over 20 minutes).

    • Monitor the elution profile at 210 nm or by mass spectrometry.

    • Quantify the amounts of FPP and PSDP by comparing the peak areas to those of known standards.

Visualizations

Presqualene_Diphosphate_Synthesis_Pathway FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSDP This compound (PSDP) SQS->PSDP Step 1 (NAD(P)H-independent) Squalene Squalene SQS->Squalene Step 2 (NAD(P)H-dependent) NADP NAD(P)+ SQS->NADP PSDP->SQS Hydrolysis Hydrolysis Products (e.g., Rillingol) PSDP->Hydrolysis Side Reaction (H₂O) NADPH NAD(P)H NADPH->SQS

Caption: Enzymatic synthesis of this compound and potential side reactions.

Troubleshooting_Logic Start Low Yield of PSDP Check_Squalene Is Squalene Detected? Start->Check_Squalene Check_Alcohols Are Hydrolysis Products (e.g., Farnesol) Detected? Check_Squalene->Check_Alcohols No Sol_NADPH Remove NAD(P)H from Reaction Check_Squalene->Sol_NADPH Yes Check_FPP High Level of Unreacted FPP? Check_Alcohols->Check_FPP No Sol_Phosphatase Use Purified Enzyme Optimize pH Check_Alcohols->Sol_Phosphatase Yes Sol_Enzyme Increase Enzyme Concentration Optimize Cofactors (Mg²⁺) Check_FPP->Sol_Enzyme Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Squalene Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with squalene (B77637) synthase (SQS) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during squalene synthase inhibition assays in a question-and-answer format.

Q1: I am not observing any enzyme activity in my positive control. What are the possible causes and solutions?

A1: Lack of enzyme activity is a common issue that can be attributed to several factors. A systematic check of your reagents and experimental setup is crucial.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inactive Enzyme Ensure the squalene synthase enzyme has been stored correctly, typically at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. Test the activity of a new enzyme lot or a previously validated batch if available.
Incorrect Buffer Conditions Verify the pH and composition of your assay buffer. A common buffer is 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT. Ensure all components are at their optimal concentrations.[1]
Degraded Substrates/Cofactors Prepare fresh solutions of Farnesyl Pyrophosphate (FPP) and NADPH. NADPH is particularly sensitive to degradation.
Missing Essential Cofactors Squalene synthase requires Mg²⁺ for activity. Ensure it is present in your assay buffer at the correct concentration.[1]
Incorrect Instrument Settings For spectrophotometric assays monitoring NADPH consumption, ensure the wavelength is set to 340 nm. For fluorescence-based assays, confirm the excitation and emission wavelengths are correct.

Q2: My negative control (no enzyme) shows a high background signal. How can I reduce it?

A2: A high background signal in the absence of the enzyme can mask the true enzyme activity and lead to inaccurate results. This is often due to non-enzymatic degradation of the substrate or interfering substances.

Troubleshooting Steps:

Potential CauseRecommended Solution
Spontaneous Substrate Degradation Run a control with all reaction components except the enzyme to quantify the rate of non-enzymatic NADPH degradation. If high, consider preparing fresh reagents and ensuring the purity of your FPP.
Contaminated Reagents Use high-purity water and reagents to prepare your buffers and solutions. Contaminants in the buffer or substrate can sometimes lead to a background signal.
Autofluorescence of Test Compound If the inhibitor itself absorbs at 340 nm or is fluorescent, this can interfere with the assay. Run a control containing the inhibitor without the enzyme to measure its intrinsic signal and subtract it from the experimental values.
Precipitation of Test Compound Poorly soluble inhibitors can form precipitates that scatter light, leading to an increase in absorbance. Visually inspect the wells for turbidity. If precipitation is observed, consider using a lower concentration of the inhibitor or a different solvent. DMSO is a common solvent, but its final concentration in the assay should typically be kept below 1%.

Q3: The results of my assay are not reproducible. What could be the reason for this variability?

A3: Lack of reproducibility can stem from minor inconsistencies in the experimental protocol. Standardizing every step is key to obtaining consistent results.

Troubleshooting Steps:

Potential CauseRecommended Solution
Pipetting Inaccuracies Ensure your pipettes are properly calibrated. For small volumes, use specialized tips and techniques to ensure accuracy. Prepare a master mix for common reagents to minimize well-to-well variability.
Inconsistent Incubation Times Use a multichannel pipette to start the reactions simultaneously. Ensure that the pre-incubation time for the enzyme and inhibitor is consistent across all experiments.
Temperature Fluctuations Equilibrate all reagents and plates to the assay temperature before starting the experiment. Minor temperature variations can significantly impact enzyme activity.
Inconsistent Mixing Mix the reaction components thoroughly but gently upon addition. Inadequate mixing can lead to localized concentration differences and variable reaction rates.
Edge Effects in Microplates The outer wells of a microplate can be prone to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with buffer to create a humidity barrier.

Q4: The IC50 value for my inhibitor is different from what is reported in the literature. Why might this be the case?

A4: IC50 values are highly dependent on the specific assay conditions. Variations between your protocol and the published method can lead to different results.

Troubleshooting Steps:

Potential CauseRecommended Solution
Different Substrate Concentrations The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure your FPP concentration is the same as that used in the literature. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.
Different Enzyme Concentrations The amount of enzyme used can influence the apparent IC50, especially for tight-binding inhibitors. Standardize the enzyme concentration across all assays.
Variations in Buffer Composition Differences in pH, ionic strength, or the presence of additives can alter enzyme activity and inhibitor binding, thus affecting the IC50 value.
Different Pre-incubation Times The duration of pre-incubation of the enzyme with the inhibitor can be critical, especially for slow-binding or irreversible inhibitors. Longer pre-incubation times can lead to lower IC50 values.

Quantitative Data Summary

The inhibitory potency of common squalene synthase inhibitors can vary based on the assay conditions. The following table summarizes some reported IC50 values.

InhibitorOrganism/Enzyme SourceAssay ConditionsIC50 / KiReference
Zaragozic Acid A (Squalestatin) Rat Liver[4-¹⁴C]FPP (0.2 µM to 10 µM)Ki: 78 pM[2][3]
Zaragozic Acid B Rat Liver[4-¹⁴C]FPP (0.2 µM to 10 µM)Ki: 29 pM[2][3]
Zaragozic Acid C Rat Liver[4-¹⁴C]FPP (0.2 µM to 10 µM)Ki: 45 pM[2][3]
E5700 Trypanosoma cruzi-0.4 - 1.6 nM[1]
E5700 Candida tropicalis-1000 nM (1 µg/ml)[1]

Note: IC50 and Ki values are highly dependent on specific experimental conditions.

Experimental Protocols

Detailed Methodology: Continuous Spectrophotometric Squalene Synthase Inhibition Assay

This protocol describes a common method for assessing squalene synthase activity by monitoring the consumption of the cofactor NADPH at 340 nm.

Materials and Reagents:

  • Purified recombinant squalene synthase or microsomal preparation

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Test inhibitor (e.g., Zaragozic acid)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT

  • Vehicle Control (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.

    • Prepare working solutions of FPP and NADPH in the assay buffer. The final concentration of FPP is typically in the low micromolar range, while NADPH is in the millimolar range.[1]

  • Assay Setup:

    • In a 96-well microplate, add the following components in the specified order:

      • Assay Buffer

      • Squalene Synthase enzyme solution

      • Test inhibitor at various concentrations or vehicle control.

    • Bring the total volume in each well to a pre-final volume with the assay buffer.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.

  • Measurement of NADPH Consumption:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.

    • Take readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.[1]

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration and the vehicle control from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway

Squalene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SQS_Enzyme Squalene Synthase (SQS) FPP->SQS_Enzyme Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps SQS_Enzyme->Squalene NADPH Inhibitor SQS Inhibitor (e.g., Zaragozic Acid) Inhibitor->SQS_Enzyme Inhibition

Caption: Squalene biosynthesis pathway and the point of inhibition.

Experimental Workflow

SQS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, FPP, NADPH, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Reaction in 96-well Plate (Buffer, SQS, Inhibitor/Vehicle) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (e.g., 37°C for 10-15 min) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add FPP and NADPH) Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a squalene synthase inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Assay Failure No_Activity No Activity in Positive Control? Start->No_Activity Check_Enzyme Check Enzyme Activity (Storage, Aliquots) No_Activity->Check_Enzyme Yes High_Background High Background in No-Enzyme Control? No_Activity->High_Background No Success Assay Optimized Check_Enzyme->Success Check_Reagents Check Reagents (Buffer pH, Fresh Substrates/Cofactors) Substrate_Degradation Check for Non-Enzymatic Substrate Degradation High_Background->Substrate_Degradation Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Compound_Interference Check for Compound Interference (Absorbance/Fluorescence) Substrate_Degradation->Compound_Interference Compound_Interference->Success Standardize_Protocol Standardize Protocol (Pipetting, Incubation Times, Temperature) Poor_Reproducibility->Standardize_Protocol Yes Unexpected_IC50 Unexpected IC50? Poor_Reproducibility->Unexpected_IC50 No Standardize_Protocol->Success Verify_Conditions Verify Assay Conditions ([Substrate], [Enzyme], Buffer) Unexpected_IC50->Verify_Conditions Yes Unexpected_IC50->Success No Verify_Conditions->Success

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Instability of Presqualene Diphosphate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with presqualene diphosphate (B83284) (PSPP) analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, handling, and experimental use of these potent enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: My PSPP analogue appears to be degrading during purification. What are the common causes and how can I prevent this?

A1: Degradation of PSPP analogues, particularly those containing a diphosphate moiety and sensitive functional groups like aziridines, is a common issue. The primary causes are acidic conditions and prolonged exposure to aqueous buffers during purification.

Troubleshooting Steps:

  • Avoid Acidic Conditions: The cyclopropylcarbinyl diphosphate system and functionalities like aziridines are susceptible to solvolytic ring-opening under acidic conditions. Maintain a neutral or slightly basic pH (pH 7.5-9.0) throughout your purification process.

  • Minimize Purification Time: Prolonged exposure to aqueous environments can lead to hydrolysis of the diphosphate bond. Streamline your purification protocol to minimize the time the analogue is in solution.

  • Use Appropriate Buffers: For ion-exchange chromatography, consider using ammonium (B1175870) bicarbonate buffers and immediately basifying the collected fractions with ammonium hydroxide (B78521) to maintain stability.[1]

  • Consider Alternative Purification Methods: If ion-exchange chromatography proves problematic, explore other techniques like cellulose (B213188) chromatography with appropriate solvent systems (e.g., 2-propanol/concentrated NH4OH/H2O).[1]

Q2: I am observing unexpected peaks in my 31P NMR spectrum after storing my PSPP analogue. What could be the cause?

A2: The appearance of new signals in the 31P NMR spectrum, often as a singlet at a different chemical shift, is a strong indicator of degradation. For instance, aziridine-containing PSPP analogues can degrade to form ring-opened monophosphate byproducts.[1]

Troubleshooting and Prevention:

  • Storage Conditions: Store your PSPP analogues at low temperatures (-20°C or -80°C) in a dry, inert atmosphere (e.g., under argon or nitrogen). For long-term storage, lyophilization from a suitable buffer can improve stability. Isoprenoid pyrophosphates, in general, are best stored at pH 11.5 and -10°C to prevent degradation.[2]

  • Solvent Choice: For storage in solution, use anhydrous organic solvents if the analogue's salt form is soluble. If aqueous buffers are necessary, ensure the pH is optimal for stability (typically slightly basic).

  • Regular Purity Checks: Periodically re-analyze your stored compound by 31P NMR or HPLC to monitor its integrity.

Q3: My PSPP analogue shows lower than expected inhibitory activity in my enzymatic assay. Could instability be the reason?

A3: Yes, instability of the analogue in the assay buffer can lead to a decrease in the effective concentration of the active inhibitor, resulting in lower observed potency.

Troubleshooting Your Assay:

  • Pre-incubation Stability Check: Before conducting your full inhibition assay, incubate the PSPP analogue in the assay buffer for the duration of the experiment. Analyze the sample by 31P NMR or HPLC to quantify any degradation.

  • Optimize Assay Buffer: Ensure the pH of your assay buffer is compatible with the stability of your analogue. If the analogue is unstable, you may need to adjust the buffer composition or pH, ensuring it remains within the optimal range for enzyme activity.

  • Time-Dependent Inhibition: Some unstable compounds can act as time-dependent inhibitors if they degrade to a reactive species within the assay. Monitor the reaction progress over time to check for non-linear inhibition kinetics.

Q4: Are there more stable alternatives to the diphosphate moiety in PSPP analogues?

A4: Absolutely. Replacing the hydrolytically labile P-O-P bond of the diphosphate with more robust linkages is a key strategy to overcome instability. The most common and effective modifications include:

  • Phosphonates (P-C-P): Replacing the bridging oxygen with a methylene (B1212753) group (CH₂) creates a non-hydrolyzable phosphonate (B1237965) analogue. Methylenebis(phosphonate) analogues are metabolically stable and can often penetrate cell membranes more readily than their pyrophosphate counterparts.[3]

  • Phosphonophosphinates (P-CH(R)-P): These analogues also feature a carbon bridge, conferring stability against enzymatic and chemical hydrolysis.

These modifications create more stable isosteres that can mimic the binding of the natural substrate while resisting degradation.

Troubleshooting Guides

Guide 1: Synthesis and Purification of Stabilized PSPP Analogues

Issue: Low yields or decomposition during the synthesis and purification of phosphonate or methylenebis(phosphonate) analogues of PSPP.

Workflow for Troubleshooting Synthesis and Purification

cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start_synthesis Low Yield or Decomposition in Synthesis check_reagents Verify Reagent Purity and Dryness start_synthesis->check_reagents start_purification Degradation During Purification inert_atmosphere Ensure Strict Anhydrous and Inert Conditions check_reagents->inert_atmosphere reaction_monitoring Monitor Reaction Progress by TLC or 31P NMR inert_atmosphere->reaction_monitoring side_reactions Identify and Minimize Side Reactions reaction_monitoring->side_reactions ph_control Maintain Neutral to Basic pH start_purification->ph_control ion_exchange Optimize Ion-Exchange Protocol ph_control->ion_exchange alternative_methods Consider Alternative Chromatography (e.g., Cellulose) ion_exchange->alternative_methods rapid_purification Minimize Time in Aqueous Buffers alternative_methods->rapid_purification cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation prepare_analogue Prepare Stock Solution of PSPP Analogue prepare_buffers Prepare Buffers at Different pH Values (e.g., 4, 7, 9) prepare_analogue->prepare_buffers prepare_samples Incubate Analogue in Buffers at Different Temperatures (e.g., 4°C, 25°C, 37°C) prepare_buffers->prepare_samples time_points Withdraw Aliquots at Multiple Time Points prepare_samples->time_points nmr_analysis Analyze by 31P NMR time_points->nmr_analysis hplc_analysis Analyze by HPLC time_points->hplc_analysis quantify_degradation Quantify Peak Areas of Parent Compound and Degradation Products nmr_analysis->quantify_degradation hplc_analysis->quantify_degradation calculate_half_life Calculate Half-Life (t1/2) under Each Condition quantify_degradation->calculate_half_life stability_profile Generate Stability Profile calculate_half_life->stability_profile

References

preventing degradation of presqualene diphosphate during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of presqualene diphosphate (B83284) (PSDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PSDP during purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is presqualene diphosphate (PSDP) and why is its purity important?

A1: this compound is a key intermediate in the biosynthesis of squalene (B77637), a precursor to all steroids, including cholesterol.[1] It is formed from the condensation of two molecules of farnesyl diphosphate (FPP) in a reaction catalyzed by the enzyme squalene synthase. The purity of PSDP is crucial for accurate in vitro studies of squalene synthase activity, for use as an analytical standard, and for the development of inhibitors of cholesterol biosynthesis.

Q2: What are the main causes of PSDP degradation during purification?

A2: The primary causes of PSDP degradation during purification are enzymatic and chemical hydrolysis. The diphosphate group is susceptible to cleavage by phosphatases, which may be present as contaminants in biological samples. Chemically, the pyrophosphate bond is labile under acidic conditions.

Q3: What is the major degradation product of PSDP?

A3: The major degradation product of PSDP is presqualene monophosphate (PSMP), resulting from the enzymatic or chemical cleavage of the terminal phosphate (B84403) group. Further degradation to presqualene alcohol can also occur.

Q4: At what pH is PSDP most stable?

A4: Based on the stability of other isoprenoid diphosphates, PSDP is most stable under alkaline conditions (pH > 8). Acidic conditions should be strictly avoided as they promote the hydrolysis of the pyrophosphate bond. For long-term storage, a pH of 11.5 has been shown to be effective for other acid-labile isoprenoid pyrophosphates.[2]

Q5: What temperatures are recommended for the purification and storage of PSDP?

A5: Low temperatures are critical for maintaining the stability of PSDP. All purification steps should be carried out at 4°C or on ice. For long-term storage, temperatures of -80°C or lower are recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PSDP.

Problem Possible Cause Recommended Solution
Low or no recovery of PSDP after purification. Degradation due to acidic pH. The pyrophosphate bond is acid-labile.Ensure all buffers used during purification are maintained at a pH of 8.0 or higher. Avoid the use of any acidic reagents.
Enzymatic degradation by phosphatases. Contaminating phosphatases in the sample can hydrolyze the diphosphate group.Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to the lysis and purification buffers. Work quickly and at low temperatures to minimize enzymatic activity.
Adsorption to labware. PSDP is an amphipathic molecule and can adhere to plastic and glass surfaces.Use low-protein-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce non-specific binding.
Presence of presqualene monophosphate (PSMP) in the final product. Partial hydrolysis of PSDP. This can be due to either acidic conditions or phosphatase activity.Re-evaluate the pH of all buffers and ensure they are consistently above 8.0. Increase the concentration of phosphatase inhibitors.
Multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram. Presence of degradation products and other contaminants. Optimize the purification protocol. Consider adding an additional chromatography step (e.g., a different type of column) or refining the gradient elution conditions.
Difficulty in separating PSDP from FPP. Similar chemical properties. Both are isoprenoid diphosphates with similar charge-to-mass ratios.Utilize a shallow gradient during anion exchange chromatography to improve resolution. Consider using a different stationary phase or a different counter-ion in the mobile phase.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Extraction of this compound

This protocol describes the synthesis of PSDP from farnesyl diphosphate (FPP) using squalene synthase and its subsequent extraction.

Materials:

  • Recombinant squalene synthase

  • Farnesyl diphosphate (FPP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM DTT

  • Quenching Solution: 0.5 M EDTA in 50% ethanol

  • Extraction Solvent: n-butanol

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube on ice:

    • Reaction Buffer: 80 µL

    • FPP (1 mg/mL): 10 µL

    • Squalene synthase (1 mg/mL): 10 µL

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of Quenching Solution.

  • Add 200 µL of Extraction Solvent (n-butanol).

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase containing PSDP.

  • Repeat the extraction of the aqueous phase with another 200 µL of n-butanol.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried PSDP in a small volume of alkaline buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5) for purification.

Protocol 2: Purification of this compound by Anion Exchange Chromatography

This protocol describes the purification of PSDP using a weak anion exchange column.

Materials:

  • Anion Exchange Column (e.g., DEAE-cellulose)

  • Buffer A: 50 mM Ammonium Bicarbonate, pH 8.5

  • Buffer B: 1 M Ammonium Bicarbonate, pH 8.5

  • Extracted PSDP sample from Protocol 1

Procedure:

  • Equilibrate the anion exchange column with 5 column volumes of Buffer A at a flow rate of 1 mL/min.

  • Load the resuspended PSDP sample onto the column.

  • Wash the column with 5 column volumes of Buffer A to remove unbound contaminants.

  • Elute the bound PSDP using a linear gradient from 0% to 50% Buffer B over 20 column volumes.

  • Collect fractions and analyze for the presence of PSDP using TLC or HPLC-MS.

  • Pool the fractions containing pure PSDP and lyophilize to remove the ammonium bicarbonate buffer.

  • Store the purified PSDP at -80°C.

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a method for the rapid analysis of PSDP purity.

Materials:

  • Silica Gel 60 TLC plates

  • Mobile Phase: Chloroform:Methanol:Water (60:25:4, v/v/v)

  • Visualization Reagent: Phosphomolybdic acid stain or iodine vapor

Procedure:

  • Spot a small amount of the PSDP sample onto the TLC plate.

  • Develop the plate in a chromatography chamber containing the Mobile Phase.

  • Allow the solvent front to travel to near the top of the plate.

  • Remove the plate and dry it completely.

  • Visualize the spots by spraying with phosphomolybdic acid stain and heating, or by placing the plate in a chamber with iodine crystals.

  • PSDP should appear as a single spot. The presence of additional spots may indicate degradation or impurities.

Visualizations

PSDP_Degradation_Pathway PSDP This compound (PSDP) PSMP Presqualene Monophosphate (PSMP) PSDP->PSMP Hydrolysis PSA Presqualene Alcohol PSMP->PSA Hydrolysis Acid Acidic Conditions (H+) Acid->PSDP Catalyzes Phosphatase Phosphatases Phosphatase->PSDP Catalyzes

Diagram of the primary degradation pathway of this compound.

Purification_Workflow cluster_synthesis Step 1: Synthesis & Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Enzymatic_Reaction Enzymatic Synthesis of PSDP Quenching Reaction Quenching Enzymatic_Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Anion_Exchange Anion Exchange Chromatography Extraction->Anion_Exchange Crude PSDP Fraction_Collection Fraction Collection Anion_Exchange->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization TLC_Analysis TLC Analysis Lyophilization->TLC_Analysis Purified PSDP HPLC_MS_Analysis HPLC-MS Analysis Lyophilization->HPLC_MS_Analysis Purified PSDP

Experimental workflow for the purification and analysis of PSDP.

References

Technical Support Center: Radiolabeling of Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of presqualene diphosphate (B83284) (PSDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiolabeling process.

Frequently Asked Questions (FAQs)

Q1: What are the common radioisotopes used for labeling presqualene diphosphate?

A1: The most common radioisotopes for labeling this compound (PSDP) are Carbon-14 (¹⁴C) and Tritium (³H). The choice of isotope depends on the specific experimental requirements, such as the desired specific activity and the detection method. Labeling is typically achieved by using a radiolabeled precursor, most commonly farnesyl diphosphate (FPP). For instance, [¹⁴C]FDP can be used to synthesize [¹⁴C]PSDP enzymatically.[1][2]

Q2: What is the primary method for synthesizing radiolabeled PSDP?

A2: Radiolabeled PSDP is typically synthesized enzymatically. The reaction involves the condensation of two molecules of radiolabeled farnesyl diphosphate (FPP) catalyzed by the enzyme squalene (B77637) synthase.[2][3] In the absence of NADPH, the reaction stops at the formation of PSDP.[4]

Q3: My radiolabeled PSDP appears to be unstable. What could be the cause?

A3: PSDP is a bioactive lipid that can be susceptible to degradation. A common issue is its rapid conversion to presqualene monophosphate (PSMP) by phosphatases that may be present in crude enzyme preparations or cell extracts.[1][5] It is crucial to use purified enzyme preparations and consider the addition of phosphatase inhibitors if degradation is suspected.

Q4: How can I purify the newly synthesized radiolabeled PSDP?

A4: Purification of radiolabeled PSDP is essential to remove unreacted precursors and potential byproducts.[6] Chromatographic techniques are generally employed for this purpose. Methods such as anion exchange chromatography and gel filtration have been shown to be effective in purifying PSDP and related compounds.[1][7] High-performance liquid chromatography (HPLC) can also be a powerful tool for achieving high radiochemical purity.[8]

Troubleshooting Guide

Problem 1: Low Yield of Radiolabeled PSDP

Low yields are a common challenge in radiolabeling experiments. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Inactive Squalene Synthase - Ensure the enzyme is properly stored and handled to maintain its activity. - Perform an activity assay with a known standard to confirm enzyme function. - Consider using a fresh batch of enzyme.
Sub-optimal Reaction Conditions - Optimize the pH and temperature of the reaction. Squalene synthase activity can be sensitive to these parameters. - Ensure the correct concentration of cofactors, such as Mg²⁺, is present in the reaction buffer.
Degradation of Radiolabeled Precursor (FPP) - Verify the purity and integrity of the radiolabeled FPP before starting the reaction. - Minimize freeze-thaw cycles of the precursor stock solution.
Insufficient Incubation Time - Perform a time-course experiment to determine the optimal reaction time for maximum PSDP formation.
Presence of Inhibitors - Ensure all reagents and buffers are free from contaminants that could inhibit squalene synthase.
Problem 2: Poor Radiochemical Purity

Contamination with other radiolabeled species can interfere with downstream experiments.

Potential Cause Suggested Solution
Incomplete Reaction - Drive the reaction towards completion by optimizing enzyme and substrate concentrations. - Increase the incubation time if a time-course experiment indicates it is beneficial.
Formation of Byproducts - If NADPH is present, squalene synthase can further convert PSDP to squalene. Ensure the reaction is performed in the absence of NADPH to accumulate PSDP.[4]
Ineffective Purification - Optimize the purification protocol. Consider using a different chromatography resin or a gradient elution to improve separation.[9] - Analyze fractions from the purification process to track the separation of PSDP from contaminants.[10]
Degradation of PSDP Post-purification - Store the purified radiolabeled PSDP at a low temperature (e.g., -80°C) and in a suitable buffer to minimize degradation. - Consider adding a non-ionic detergent to prevent aggregation.

Quantitative Data Summary

The following table provides a representative comparison of expected quantitative data for successful and problematic radiolabeling experiments.

Parameter Successful Experiment Problematic Experiment Notes
Radiochemical Yield > 60%< 20%Percentage of the initial radioactivity incorporated into the desired product.
Radiochemical Purity > 95%< 80%Percentage of the total radioactivity in the final sample that is the desired compound.[6]
Specific Activity High (e.g., > 50 Ci/mmol)VariableDepends on the specific activity of the precursor and the efficiency of the reaction.

Experimental Protocols

Enzymatic Synthesis of [¹⁴C]this compound

This protocol describes the synthesis of [¹⁴C]PSDP from [¹⁴C]farnesyl diphosphate using purified squalene synthase.

Materials:

  • [¹⁴C]Farnesyl diphosphate ([¹⁴C]FPP)

  • Purified squalene synthase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Quenching Solution (e.g., Methanol)

  • Anion exchange chromatography column

  • Elution Buffers (e.g., gradient of ammonium (B1175870) acetate)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of [¹⁴C]FPP, and purified squalene synthase. The final volume should be kept small (e.g., 50-100 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined optimal time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding an equal volume of cold quenching solution (e.g., methanol).

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Load the supernatant onto a pre-equilibrated anion exchange column.

    • Wash the column with a low-salt buffer to remove unreacted FPP.

    • Elute the [¹⁴C]PSDP using a salt gradient (e.g., increasing concentration of ammonium acetate).

  • Analysis:

    • Collect fractions during elution and measure the radioactivity of each fraction using a scintillation counter.

    • Pool the fractions containing the peak of radioactivity corresponding to [¹⁴C]PSDP.

    • Assess the radiochemical purity of the pooled fractions using an appropriate method, such as thin-layer chromatography (TLC) or HPLC with a radiodetector.

Visualizations

Biosynthetic Pathway and Degradation of PSDP

PSDP_Pathway FPP1 [14C]Farnesyl Diphosphate SqualeneSynthase1 Squalene Synthase FPP1->SqualeneSynthase1 FPP2 [14C]Farnesyl Diphosphate FPP2->SqualeneSynthase1 PSDP [14C]this compound SqualeneSynthase2 Squalene Synthase + NADPH PSDP->SqualeneSynthase2 Phosphatase Phosphatase PSDP->Phosphatase Squalene [14C]Squalene PSMP [14C]Presqualene Monophosphate SqualeneSynthase1->PSDP SqualeneSynthase2->Squalene Phosphatase->PSMP Degradation Troubleshooting_Workflow Start Start: Low [14C]PSDP Yield CheckEnzyme Check Squalene Synthase Activity Start->CheckEnzyme CheckPrecursor Verify [14C]FPP Purity & Integrity CheckEnzyme->CheckPrecursor Activity OK NewEnzyme Use New Enzyme Batch CheckEnzyme->NewEnzyme Low Activity OptimizeConditions Optimize Reaction (pH, Temp, Time) CheckPrecursor->OptimizeConditions Purity OK NewPrecursor Use New [14C]FPP Stock CheckPrecursor->NewPrecursor Degraded CheckPurification Analyze Purification Fractions OptimizeConditions->CheckPurification Optimized AdjustProtocol Modify Protocol OptimizeConditions->AdjustProtocol No Improvement ModifyPurification Adjust Purification Method CheckPurification->ModifyPurification Low Recovery Success Successful Radiolabeling CheckPurification->Success PSDP Detected NewEnzyme->CheckPrecursor NewPrecursor->OptimizeConditions AdjustProtocol->CheckPurification ModifyPurification->Success

References

Technical Support Center: Presqualene Diphosphate (PSDP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with presqualene diphosphate (B83284) (PSDP) detection methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of PSDP.

Question: Why is my PSDP signal low or undetectable in my LC-MS/MS analysis?

Answer:

Low or absent PSDP signal is a common issue stemming from its inherent instability and challenging analytical properties. Several factors during sample preparation and analysis can contribute to this problem. Here’s a step-by-step guide to troubleshoot this issue:

  • Metabolic Quenching and Sample Handling:

    • Problem: PSDP is an intermediate in active metabolic pathways and can be rapidly consumed by enzymes or degraded.

    • Solution: Ensure rapid and effective quenching of metabolic activity immediately after sample collection. Flash-freezing the sample in liquid nitrogen is a common and effective method. All subsequent extraction steps should be performed on ice with pre-chilled solvents to minimize enzymatic and chemical degradation.[1]

  • Extraction Efficiency:

    • Problem: As a polar, phosphorylated molecule, PSDP may not be efficiently extracted with common lipid extraction protocols.

    • Solution: Employ a polar solvent extraction method. A common approach for isoprenoid pyrophosphates is to use a mixture of isopropanol (B130326) and water with ammonium (B1175870) bicarbonate at an elevated temperature (e.g., 70°C) to ensure efficient extraction.[1][2][3]

  • Phospholipid Interference:

    • Problem: Phospholipids are abundant in biological samples and can co-extract with PSDP. They are a major cause of ion suppression in the mass spectrometer, significantly reducing the PSDP signal.[1]

    • Solution: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized solid-phase extraction (SPE) cartridges designed to remove phospholipids.[1]

  • Adsorption to Metal Surfaces:

    • Problem: Phosphorylated compounds like PSDP are prone to adsorbing to stainless steel surfaces in the HPLC system, leading to poor peak shape and reduced recovery.[4]

    • Solution: Use a bio-inert or PEEK-lined HPLC system and columns to minimize metal-analyte interactions.[4]

  • Analyte Stability in Solution:

    • Problem: PSDP is susceptible to hydrolysis, especially in acidic conditions.

    • Solution: Maintain a neutral to slightly basic pH during extraction and in the final sample solvent. Reconstitute the dried extract in a mobile phase-compatible solvent immediately before analysis and avoid long-term storage of the final sample, even at low temperatures.

G

Caption: A typical experimental workflow for PSDP detection.

Signaling Pathway and Logical Relationships

Squalene (B77637) Biosynthesis Pathway

Presqualene diphosphate is a key intermediate in the biosynthesis of squalene, which is a precursor to all steroids. The pathway begins with the condensation of two molecules of farnesyl diphosphate (FPP).

G cluster_0 Squalene Synthase FPP1 Farnesyl Diphosphate (FPP) PSDP This compound (PSDP) FPP1->PSDP FPP2 Farnesyl Diphosphate (FPP) FPP2->PSDP Squalene Squalene PSDP->Squalene Squalene Synthase + NADPH Steroids Steroids Squalene->Steroids Multiple Steps

Caption: The central role of PSDP in squalene biosynthesis.

References

Technical Support Center: Squalene Synthase Kinetics & High Substrate Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with squalene (B77637) synthase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your kinetic experiments, with a focus on the phenomenon of high substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is high substrate inhibition in the context of squalene synthase kinetics?

A1: High substrate inhibition is a common deviation from classic Michaelis-Menten kinetics, observed in about 25% of known enzymes.[1] For squalene synthase, this phenomenon occurs when high concentrations of the substrate, farnesyl diphosphate (B83284) (FPP), lead to a decrease in the enzyme's catalytic activity.[2] Instead of the reaction rate plateauing at high substrate concentrations, it peaks and then declines.

Q2: What is the proposed mechanism for high FPP substrate inhibition of squalene synthase?

A2: Squalene synthase catalyzes a two-step reaction: the condensation of two FPP molecules to form presqualene diphosphate (PSPP), followed by the NADPH-dependent reduction of PSPP to squalene.[3] High concentrations of FPP have been shown to specifically inhibit the formation of squalene, but not PSPP.[2][3] The inhibition is competitive with respect to the cofactor NADPH, suggesting that at high concentrations, a third FPP molecule may bind to the enzyme in a manner that interferes with NADPH binding, thus hindering the second half of the reaction.[2]

Q3: At what concentration of FPP does substrate inhibition typically become apparent?

A3: While the exact concentration can vary depending on the specific enzyme source (e.g., yeast, human) and assay conditions, substrate inhibition of squalene synthase is generally observed at FPP concentrations above 50-100 µM.

Q4: Can I use a standard Michaelis-Menten plot to analyze my data if I observe substrate inhibition?

A4: No, the standard Michaelis-Menten equation does not account for substrate inhibition. A more appropriate model, such as the Haldane (or Andrews) equation, should be used for data analysis. This model includes an additional inhibition constant (Ki) to describe the binding of the inhibitory substrate molecule. Plotting initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]) will visually demonstrate this, with the curve rising to a peak and then descending, rather than forming a hyperbola.

Troubleshooting Guide: High Substrate Inhibition in Squalene Synthase Assays

This guide addresses common problems encountered during squalene synthase kinetic assays that may be related to or mistaken for high substrate inhibition.

Problem Potential Cause Recommended Solution
Unexpectedly low enzyme activity at high FPP concentrations. True Substrate Inhibition: This is an inherent kinetic property of squalene synthase.- Confirm the phenomenon by testing a wide range of FPP concentrations to identify the optimal concentration. - For routine assays not focused on studying inhibition, use an FPP concentration at or slightly below the observed optimum to ensure maximal activity. - When studying inhibitors, be aware of this effect and choose an appropriate FPP concentration for your IC50 determinations.
FPP Degradation: FPP is unstable and can degrade, especially with improper storage or handling, leading to lower effective concentrations and potentially inhibitory degradation products.- Prepare FPP stock solutions fresh and store them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. - Thaw FPP on ice immediately before use.
Assay Artifacts: High concentrations of FPP, which is a detergent-like molecule, can lead to the formation of micelles, sequestering the substrate and making it unavailable to the enzyme.- Ensure thorough mixing of the reaction components. - Consider the inclusion of a low concentration of a non-inhibitory detergent in your assay buffer to maintain FPP solubility, though this should be carefully validated.
Inconsistent or non-reproducible kinetic data. Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like FPP stocks, can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents whenever possible to minimize pipetting variations between wells.[4]
Incorrect Buffer Composition: Suboptimal concentrations of essential components like MgCl₂ or DTT can affect enzyme stability and activity.- Ensure your assay buffer contains an optimal concentration of MgCl₂, which is essential for squalene synthase activity. A typical concentration is 5 mM. - Include a reducing agent like DTT (e.g., 1 mM) in your buffer to maintain the enzyme in an active state.[4]
NADPH Instability: NADPH is sensitive to light and pH and can degrade over time, leading to a decreasing signal or high background.- Prepare NADPH solutions fresh and keep them on ice and protected from light. - Ensure the pH of your assay buffer is stable and within the optimal range for the enzyme (typically around pH 7.5).
High background signal in NADPH consumption assay. Contaminating Enzyme Activity: The enzyme preparation may contain other NADPH-oxidizing enzymes.- Run a control reaction containing all components except FPP to check for any FPP-independent NADPH consumption. - If significant background is observed, further purification of the squalene synthase enzyme may be necessary.
Spontaneous NADPH Oxidation: Non-enzymatic oxidation of NADPH can contribute to background signal.- While challenging to eliminate completely, ensuring fresh reagents and clean assay plates can help minimize this.
Non-linear progress curves in the initial phase of the reaction. Enzyme Instability: The enzyme may be losing activity over the course of the assay.- Check the stability of your enzyme under the assay conditions. - Ensure all reagents are at the correct temperature before starting the reaction.[5]
Substrate Depletion: At low FPP concentrations, the substrate may be rapidly consumed, leading to a non-linear reaction rate.- Ensure you are measuring the initial velocity of the reaction where the rate is linear. This may require adjusting the enzyme concentration or the data collection time.

Experimental Protocols

Spectrophotometric Assay for Squalene Synthase Activity

This protocol describes a continuous assay that monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.[4]

Materials and Reagents:

  • Purified recombinant or microsomal squalene synthase (SQS)

  • Farnesyl diphosphate (FPP)

  • NADPH

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of FPP in a suitable buffer.

    • Prepare a working solution of NADPH in the assay buffer.

    • Prepare serial dilutions of your test inhibitor if applicable.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • SQS enzyme solution

      • Test inhibitor solution or vehicle control

    • Bring the total volume to a pre-final volume with the assay buffer.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow any inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FPP and NADPH working solutions to each well.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm.

    • Take readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each condition from the linear portion of the absorbance vs. time curve.

    • If testing inhibitors, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

Table 1: Kinetic Parameters of Squalene Synthase from Different Organisms

OrganismSubstrateK_m (µM)V_max (nmol/min/mg)Reference
Trypanosoma cruziFPP5.251428.56[6]
Trypanosoma cruziNADPH23.341853.24[6]
YeastFPP20Not specified[7]

Note: Kinetic parameters can vary significantly based on the specific assay conditions, including temperature, pH, and buffer composition.

Visualizations

Squalene_Synthase_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Membrane 2_FPP 2 x Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) 2_FPP->SQS Step 1 PSPP This compound (PSPP) SQS->PSPP Squalene Squalene SQS->Squalene NADP NADP+ SQS->NADP PSPP->SQS Step 2 NADPH NADPH NADPH->SQS Troubleshooting_Workflow Start Observe Decreased Activity at High [FPP] Check_Concentration Is FPP concentration > 50-100 µM? Start->Check_Concentration Substrate_Inhibition Likely True Substrate Inhibition Check_Concentration->Substrate_Inhibition Yes Check_Reagents Investigate Assay Artifacts Check_Concentration->Check_Reagents No Optimize_Assay Optimize Assay Conditions (e.g., FPP concentration) Substrate_Inhibition->Optimize_Assay FPP_Handling Review FPP Handling (Fresh aliquots, on ice) Check_Reagents->FPP_Handling NADPH_Handling Review NADPH Handling (Fresh, protected from light) Check_Reagents->NADPH_Handling Controls Run Controls (No FPP, No Enzyme) Check_Reagents->Controls FPP_Handling->Optimize_Assay NADPH_Handling->Optimize_Assay Controls->Optimize_Assay

References

Technical Support Center: Resolving Stereoisomers of Synthetic Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of synthetic presqualene diphosphate (B83284) (PSDP).

Frequently Asked Questions (FAQs)

Q1: My chiral resolution via diastereomeric salt formation is yielding low enantiomeric excess (e.e.). What are the common causes?

A1: Low enantiomeric excess during resolution by diastereomeric salt formation can stem from several factors:

  • Inappropriate Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant difference in solubility, leading to poor separation during crystallization. It is often necessary to screen several resolving agents.[1]

  • Suboptimal Crystallization Conditions: Factors such as solvent choice, temperature, and cooling rate are critical. A solvent system where one diastereomer is significantly less soluble than the other is required. Slow cooling generally yields purer crystals.

  • Incomplete Reaction: The salt formation reaction between your racemic mixture and the chiral resolving agent may not have gone to completion. Ensure you are using the correct stoichiometry and reaction conditions.

  • Premature Crystallization: If crystallization occurs too quickly, the crystals can trap impurities and the other diastereomer, reducing the enantiomeric purity.

Q2: I am observing degradation of my PSDP sample during purification and analysis. How can I improve its stability?

A2: Presqualene diphosphate is susceptible to both chemical and enzymatic degradation.

  • pH Sensitivity: The diphosphate moiety can be labile, especially under acidic conditions. Maintain neutral or slightly basic pH (pH 7.0-8.0) during extraction and purification steps whenever possible.[2][3]

  • Enzymatic Degradation: Phosphatases present in any biological contaminants can hydrolyze PSDP to presqualene monophosphate (PSMP).[2][4][5] Ensure all glassware is sterile and use purified reagents. If working with cell extracts, consider adding phosphatase inhibitors.

  • Temperature: Store PSDP and its precursors at low temperatures (-20°C or -80°C) to minimize degradation. Perform experimental steps on ice where feasible.

  • Ammonium (B1175870) Salt Form: Converting the diphosphate to its ammonium salt can make it more tractable and stable for purification and storage.[6]

Q3: What is the most effective method to confirm the enantiomeric purity of my resolved PSDP?

A3: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Using a suitable chiral stationary phase (CSP), you can obtain baseline separation of the enantiomers and determine their ratio accurately.[7][8]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: For the alcohol precursor of PSDP (presqualene alcohol), ¹H NMR in the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used. The reagent complexes with the enantiomers, causing their signals (e.g., olefinic methyl protons) to resolve into distinct pairs, allowing for quantification of the enantiomeric ratio.[9]

Q4: I'm having difficulty removing the chiral resolving agent after diastereomeric salt crystallization. What should I do?

A4: After separating the diastereomeric salt, the chiral auxiliary must be removed to recover the pure enantiomer.

  • Acid/Base Extraction: If you've used a chiral base to resolve a racemic acid (or vice versa), you can typically liberate your compound by performing an acid/base extraction. For example, if you used a chiral amine to resolve presqualene alcohol dicarboxylic acid half-ester, you would dissolve the separated diastereomeric salt in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to remove the amine. The organic layer would then contain your resolved acidic precursor. Subsequent hydrolysis would yield the resolved presqualene alcohol.[10]

  • Chromatography: If extraction is ineffective, silica (B1680970) gel chromatography can be used to separate the chiral resolving agent from your target compound.

Q5: Which type of chiral chromatography column is most suitable for separating stereoisomers of PSDP precursors like presqualene alcohol?

A5: Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including various drug compound groups.[7] Columns with derivatized cellulose (B213188) or amylose (B160209) coated on a silica support are an excellent starting point for method development. The choice of mobile phase (typically a mixture of hexane/isopropanol (B130326) or similar) is crucial for achieving good separation.

Troubleshooting Guide

This guide addresses common problems encountered during the resolution of PSDP stereoisomers.

ProblemPossible CauseSuggested Solution
Low Resolution Efficiency Poor separation between diastereomeric salts.Screen different chiral resolving agents and crystallization solvents.[1]
Ineffective chiral stationary phase (CSP) for HPLC.Test CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[7] Optimize mobile phase composition and flow rate.[11]
Sample Degradation Hydrolysis of the diphosphate group.Maintain neutral to slightly alkaline pH (7.0-8.0).[2][3] Avoid prolonged exposure to acidic or strongly basic conditions.
Contamination with phosphatases.Use sterile techniques and consider adding phosphatase inhibitors if using biological preparations.[4]
Low Final Yield Material loss during crystallization and transfers.Ensure complete dissolution before crystallization and careful collection of crystals. Consider racemizing and reusing the undesired enantiomer.[1]
Multiple purification steps leading to cumulative loss.Optimize each purification step (e.g., chromatography, extraction) to maximize recovery.
Inaccurate e.e. Determination Poor peak resolution in chiral HPLC.Optimize HPLC method: change mobile phase, flow rate, or try a different chiral column.[11]
Overlapping signals in NMR with chiral shift reagents.Adjust the concentration of the shift reagent to achieve optimal signal separation.[9]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation (Example: Racemic Presqualene Alcohol)

This protocol is a generalized procedure based on common chemical resolution principles.[10][12]

  • Derivatization: React racemic presqualene alcohol with an appropriate achiral dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding racemic carboxylic acid half-ester.

  • Salt Formation: Dissolve the racemic acid half-ester in a suitable solvent (e.g., ethyl acetate). Add one equivalent of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine).

  • Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out.

  • Separation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in an organic solvent (e.g., diethyl ether) and wash with a dilute strong acid (e.g., 1M HCl) to remove the chiral amine. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Hydrolysis: Cleave the ester group of the resolved precursor (e.g., via saponification with NaOH followed by an acidic workup) to yield the enantiomerically enriched presqualene alcohol.

  • Purity Analysis: Determine the enantiomeric excess of the alcohol using chiral HPLC or NMR with a chiral shift reagent.

Protocol 2: Chiral HPLC Analysis of Resolved Presqualene Alcohol

This protocol provides a general framework for analyzing the enantiomeric purity of a resolved precursor.

  • Column Selection: Choose a suitable chiral stationary phase. A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 95:5 v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the resolved presqualene alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength for detection.

  • Injection and Data Acquisition: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the resolved sample.

  • Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

G cluster_start Starting Material cluster_methods Resolution Methods cluster_steps1 Diastereomeric Salt Formation Workflow cluster_steps2 Chromatography & Enzymatic Workflow cluster_end Final Products & Analysis racemic Racemic PSDP or Precursor method1 Diastereomeric Salt Formation racemic->method1 method2 Chiral Chromatography racemic->method2 method3 Enzymatic Resolution racemic->method3 react React with Chiral Resolving Agent method1->react separate_chrom Separate on Chiral Column method2->separate_chrom separate_enz Kinetic Resolution method3->separate_enz crystallize Fractional Crystallization react->crystallize separate Separate Diastereomers crystallize->separate remove Remove Resolving Agent separate->remove enantiomer1 Enantiomer 1 remove->enantiomer1 enantiomer2 Enantiomer 2 remove->enantiomer2 separate_chrom->enantiomer1 separate_chrom->enantiomer2 separate_enz->enantiomer1 separate_enz->enantiomer2 analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC) enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for the resolution of PSDP stereoisomers.

G cluster_causes Identify Method cluster_solutions1 Solutions for Salt Formation cluster_solutions2 Solutions for Chromatography start Problem: Low Enantiomeric Excess cause1 Diastereomeric Salt Formation? start->cause1 cause2 Chiral Chromatography? start->cause2 sol1a Screen different resolving agents cause1->sol1a sol1b Optimize crystallization (solvent, temp) cause1->sol1b sol1c Ensure complete salt formation cause1->sol1c sol2a Try different Chiral Stationary Phase (CSP) cause2->sol2a sol2b Optimize mobile phase (solvents, additives) cause2->sol2b sol2c Adjust flow rate and temperature cause2->sol2c

Caption: Troubleshooting low enantiomeric excess.

References

Technical Support Center: Recombinant Squalene Synthase Expression for PSPP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant squalene (B77637) synthase (SQS) for the production of presqualene diphosphate (B83284) (PSPP). This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to produce presqualene diphosphate (PSPP) instead of squalene using recombinant squalene synthase?

A1: The conversion of the intermediate PSPP to squalene is a reduction reaction that is dependent on the cofactor NADPH.[1][2][3] To accumulate PSPP, the reaction should be carried out in the absence of NADPH.[2][3][4]

Q2: My recombinant squalene synthase has low solubility. What can I do to improve it?

A2: Squalene synthase is a membrane-associated protein, and its recombinant expression often leads to solubility issues. Truncating the N- and/or C-terminal transmembrane domains is a common strategy to produce a soluble and active form of the enzyme.

Q3: What are common host organisms for expressing recombinant squalene synthase?

A3: Escherichia coli and Saccharomyces cerevisiae (yeast) are common hosts for expressing recombinant squalene synthase. Yeast is a natural host for this enzyme and may offer advantages in terms of proper folding and post-translational modifications.

Q4: Are there any known issues with the stability of PSPP after its synthesis?

A4: Yes, prolonged incubation of PSPP with squalene synthase, even in the absence of NADPH, can lead to its conversion into a mixture of other triterpenes through solvolysis.[2][3] Additionally, cellular extracts may contain phosphatases that can dephosphorylate PSPP to presqualene monophosphate (PSMP).[5][6]

Q5: Can high concentrations of the substrate, farnesyl diphosphate (FPP), inhibit the reaction?

A5: High concentrations of FPP can inhibit the conversion of PSPP to squalene but not the formation of PSPP itself.[7][8] This inhibition is competitive with respect to NADPH.[7]

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant Squalene Synthase
Question Possible Cause & Solution
Are you seeing low or no protein band of the expected size on your SDS-PAGE? Codon Optimization: Ensure the gene sequence of your squalene synthase is optimized for the expression host (e.g., E. coli, yeast).
Promoter Strength and Induction: Verify the promoter in your expression vector is suitable and that induction conditions (e.g., IPTG concentration, temperature, induction time) are optimized.
Plasmid Integrity: Sequence your plasmid to confirm the integrity of the squalene synthase gene and the surrounding regulatory elements.
Cell Viability: High-level expression of some proteins can be toxic to the host cells. Try using a lower induction temperature or a less potent inducer concentration.
Issue 2: Recombinant Squalene Synthase is Insoluble (Inclusion Bodies)
Question Possible Cause & Solution
Is your expressed squalene synthase predominantly found in the insoluble fraction after cell lysis? Expression Temperature: Lower the post-induction culture temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.
Solubilization Tags: Fuse a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your squalene synthase.
Lysis Buffer Composition: Include detergents (e.g., Triton X-100, NP-40) or glycerol (B35011) in your lysis buffer to aid in solubilizing the protein.
Refolding from Inclusion Bodies: If the above methods fail, you may need to purify the protein from inclusion bodies and perform a refolding protocol.
Issue 3: Low Yield of PSPP
Question Possible Cause & Solution
Is the conversion of FPP to PSPP inefficient? Enzyme Activity: Confirm the activity of your purified squalene synthase using a standard squalene synthesis assay in the presence of NADPH.
Cofactor Contamination: Ensure that your reaction buffer and enzyme preparation are completely free of NADPH, which would lead to the conversion of PSPP to squalene.
Reaction Conditions: Optimize the reaction pH, temperature, and divalent cation (Mg2+ or Mn2+) concentration for your specific squalene synthase enzyme.
Substrate Quality: Use high-quality farnesyl diphosphate (FPP) and verify its concentration.
Issue 4: Presence of Squalene and Other Byproducts in the PSPP Preparation
Question Possible Cause & Solution
Is your PSPP product contaminated with squalene? NADPH Contamination: As mentioned, ensure the complete absence of NADPH in your reaction mixture. Consider adding an NADPH-depleting enzymatic system if you suspect contamination from cell lysates.
Are you observing other unexpected products? PSPP Solvolysis: Prolonged incubation can lead to the enzymatic conversion of PSPP to other triterpenes.[2][3] Optimize the reaction time to maximize PSPP yield before significant byproduct formation occurs.
PSPP Degradation: If working with cell extracts, be aware of potential phosphatase activity that can degrade PSPP.[5][6] Purifying the recombinant squalene synthase is highly recommended.

Data Summary

Table 1: Factors Influencing Squalene Synthase Activity and Product Specificity

FactorObservationImplication for PSPP ProductionReference
NADPH Essential cofactor for the conversion of PSPP to squalene.Must be omitted from the reaction mixture.[1][2][3][4]
High FPP Concentration Inhibits the conversion of PSPP to squalene.May be beneficial for PSPP accumulation.[7][8]
Prolonged Incubation (No NADPH) Can lead to the solvolysis of PSPP into other triterpenes.Reaction time should be optimized.[2][3]
Divalent Cations (Mg2+, Mn2+) Required for catalytic activity.Must be included and optimized in the reaction buffer.
Protein Truncation Removal of transmembrane domains can improve solubility.A common strategy for producing active, soluble enzyme.

Experimental Protocols

Protocol 1: Expression and Purification of Soluble Recombinant Squalene Synthase (E. coli)
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your squalene synthase expression plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Purification: Purify the soluble squalene synthase from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: In Vitro Synthesis of PSPP
  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 50 µM Farnesyl Diphosphate (FPP)

    • 1-5 µg of purified recombinant squalene synthase

    • Nuclease-free water to a final volume of 100 µL Crucially, do NOT add NADPH.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 1-4 hours, to be optimized to avoid byproduct formation).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the formation of PSPP using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Visualizations

Squalene_Synthase_Pathway Squalene Synthase Reaction Pathway FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) FPP1->SQS Step 1 FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) SQS->PSPP Condensation NADP NADP+ SQS->NADP Squalene Squalene SQS->Squalene Reduction PSPP->SQS Step 2 NADPH NADPH NADPH->SQS

Caption: Squalene synthase catalyzes a two-step reaction.

Troubleshooting_Workflow Troubleshooting SQS Expression Workflow start Start Expression check_expression Check Expression Level (SDS-PAGE) start->check_expression low_expression Low/No Expression check_expression->low_expression No/Low Band good_expression Good Expression check_expression->good_expression Strong Band optimize_codons Optimize Codons low_expression->optimize_codons check_vector Check Vector Integrity optimize_codons->check_vector optimize_induction Optimize Induction Conditions check_vector->optimize_induction optimize_induction->start check_solubility Check Solubility good_expression->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Soluble Protein check_solubility->soluble Soluble lower_temp Lower Expression Temperature insoluble->lower_temp add_tag Add Solubility Tag lower_temp->add_tag refold Refold Protein add_tag->refold refold->start purify Purify Protein soluble->purify end Proceed to Activity Assay purify->end

Caption: A workflow for troubleshooting recombinant squalene synthase expression.

PSPP_Optimization Optimizing PSPP Production start Start PSPP Synthesis Reaction check_product Analyze Product (TLC/HPLC) start->check_product no_pspp Low/No PSPP check_product->no_pspp Low Yield squalene_present Squalene Contamination check_product->squalene_present Squalene Detected byproducts_present Other Byproducts Present check_product->byproducts_present Other Peaks good_pspp Clean PSPP Production check_product->good_pspp High Purity check_enzyme Check SQS Activity (with NADPH) no_pspp->check_enzyme check_fpp Check FPP Quality/Concentration check_enzyme->check_fpp optimize_conditions Optimize pH, Temp, Mg2+ check_fpp->optimize_conditions optimize_conditions->start remove_nadph Ensure Complete NADPH Removal squalene_present->remove_nadph remove_nadph->start reduce_time Reduce Reaction Time byproducts_present->reduce_time reduce_time->start end Proceed to Purification good_pspp->end

Caption: Decision tree for optimizing the enzymatic synthesis of PSPP.

References

Validation & Comparative

A Comparative Guide to Presqualene Diphosphate and Farnesyl Diphosphate Binding in Squalene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of presqualene diphosphate (B83284) (PSPP) and farnesyl diphosphate (FPP) to their common enzymatic target, squalene (B77637) synthase (SQS). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, making it a significant target for therapeutic intervention. Understanding the distinct binding interactions of its substrate (FPP) and intermediate (PSPP) is paramount for the rational design of novel inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the involved pathways and workflows.

Farnesyl Diphosphate: The Substrate

Farnesyl diphosphate is the initial substrate for squalene synthase. The catalytic cycle begins with the sequential binding of two FPP molecules to the enzyme's active site. Evidence suggests the presence of two distinct binding sites with differing affinities for FPP, which accommodate the two molecules required for the condensation reaction that forms presqualene diphosphate.

This compound: The Intermediate

This compound is a pivotal intermediate formed from the condensation of two FPP molecules. A key characteristic of the squalene synthase reaction mechanism is that PSPP remains tightly bound within the enzyme's active site and is directly channeled to the second half-reaction, the reductive rearrangement to squalene. This processive nature of the enzyme implies a very high binding affinity for PSPP, preventing its dissociation into the surrounding environment.

Quantitative Comparison of Binding and Kinetic Parameters

While direct, side-by-side quantitative comparisons of the binding affinities (e.g., dissociation constant, Kd) for FPP and PSPP are not extensively reported in the literature due to the transient and tightly bound nature of PSPP, we can infer their relative binding strengths from kinetic studies and qualitative observations.

ParameterFarnesyl Diphosphate (FPP)This compound (PSPP)Experimental Method(s)
Binding Stoichiometry 2 molecules per enzyme active site1 molecule per enzyme active siteX-ray Crystallography, Isotope Trapping
Binding Nature Sequential binding to two distinct sitesTightly bound, non-dissociating intermediateSteady-State & Pre-Steady-State Kinetics, Isotope Trapping
Qualitative Affinity Moderate to highVery HighInferred from processive enzyme mechanism

Note: The lack of a reported Kd value for PSPP is a direct consequence of its role as a processive intermediate. The enzyme's structure and mechanism are designed to sequester PSPP, making the measurement of a dissociation constant challenging.

Signaling and Experimental Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Squalene_Synthase_Pathway cluster_enzyme Enzyme-Catalyzed Steps FPP1 Farnesyl Diphosphate (FPP) SQS_empty Squalene Synthase (SQS) FPP1->SQS_empty FPP2 Farnesyl Diphosphate (FPP) SQS_FPP1 SQS-FPP Complex FPP2->SQS_FPP1 SQS_empty->SQS_FPP1 Binding SQS_2FPP SQS-(FPP)2 Complex SQS_FPP1->SQS_2FPP Binding SQS_PSPP SQS-PSPP Complex SQS_2FPP->SQS_PSPP Condensation PPi1 PPi SQS_2FPP->PPi1 Squalene Squalene SQS_PSPP->Squalene Reduction & Rearrangement NADP NADP+ SQS_PSPP->NADP PPi2 PPi SQS_PSPP->PPi2 NADPH NADPH NADPH->SQS_PSPP

Caption: Squalene Synthase Enzymatic Pathway.

Experimental_Workflow start Start: Compare FPP and PSPP Binding protein_prep Recombinant Squalene Synthase Expression & Purification start->protein_prep ligand_prep Synthesize/Acquire FPP and PSPP (or stable analogs) start->ligand_prep binding_studies Biophysical Binding Studies protein_prep->binding_studies ligand_prep->binding_studies itc Isothermal Titration Calorimetry (ITC) binding_studies->itc spr Surface Plasmon Resonance (SPR) binding_studies->spr xray X-ray Crystallography binding_studies->xray data_analysis Data Analysis itc->data_analysis spr->data_analysis structural_analysis Analyze Binding Poses xray->structural_analysis kd_determination Determine Kd, Kon, Koff for FPP data_analysis->kd_determination qualitative_pspp Qualitative Assessment of PSPP Binding data_analysis->qualitative_pspp comparison Comparative Analysis of Binding Characteristics kd_determination->comparison qualitative_pspp->comparison structural_analysis->comparison

Caption: Experimental Workflow for Binding Comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key techniques used to investigate FPP and PSPP binding to squalene synthase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: A solution of purified, soluble squalene synthase is placed in the sample cell of the calorimeter. A solution of FPP is loaded into the titration syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the FPP solution are made into the enzyme solution while the temperature is held constant.

  • Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as a significant portion of the injected FPP binds to the enzyme. As the enzyme becomes saturated, the heat change per injection decreases until it is only due to the heat of dilution.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of FPP to SQS. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

For PSPP, a similar protocol would be followed, likely using a stable, non-reactive analog of PSPP due to the inherent instability of the true intermediate.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Immobilization: Purified squalene synthase is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing FPP (the analyte) is flowed over the sensor surface at a constant concentration.

  • Association Phase: The binding of FPP to the immobilized SQS is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The FPP solution is replaced with a continuous flow of buffer, and the dissociation of the FPP from the SQS is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon and koff. The Kd is calculated as koff/kon.

As with ITC, a stable analog of PSPP would be necessary for SPR analysis.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the enzyme and its bound ligands, revealing the precise atomic interactions at the binding site.

Methodology:

  • Crystallization: Purified squalene synthase is crystallized, often in the presence of a ligand (FPP analog or PSPP analog) to form a co-crystal.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

  • Data Collection and Processing: The diffraction pattern is recorded and processed to determine the electron density map of the molecule.

  • Structure Determination and Refinement: A model of the protein-ligand complex is built into the electron density map and refined to produce an accurate three-dimensional structure.

Conclusion

The binding of farnesyl diphosphate and this compound to squalene synthase represents two distinct stages of the enzyme's catalytic cycle. While FPP binds sequentially as the initial substrate, PSPP is a tightly-bound, processive intermediate with a presumably very high affinity for the enzyme. The experimental techniques outlined in this guide are essential tools for elucidating the specific thermodynamic and kinetic parameters that govern these interactions. A thorough understanding of the binding modes of both FPP and PSPP is critical for the development of potent and selective inhibitors of squalene synthase for therapeutic applications.

The Validation of Presqualene Diphosphate as a Squalene Precursor: A Comparative Guide to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established role of presqualene diphosphate (B83284) (PSPP) as the direct precursor to squalene (B77637) in eukaryotes with alternative biosynthetic routes identified in bacteria. By presenting key enzymatic data, detailed experimental protocols, and visual representations of the biochemical pathways, this document serves as a valuable resource for researchers investigating lipid metabolism, seeking novel antimicrobial targets, or developing inhibitors of sterol biosynthesis.

Introduction to Squalene Biosynthesis

Squalene is a 30-carbon isoprenoid that serves as a crucial metabolic intermediate in the biosynthesis of sterols in eukaryotes, including cholesterol in mammals and ergosterol (B1671047) in fungi, as well as hopanoids in some bacteria.[1] The synthesis of squalene from two molecules of farnesyl diphosphate (FPP) is a key regulatory point in these pathways. The validation of presqualene diphosphate (PSPP) as the obligate intermediate in this conversion has been a cornerstone in understanding sterol biosynthesis.[1]

This guide will compare the canonical eukaryotic pathway mediated by squalene synthase (SQS) with two alternative bacterial pathways: the three-enzyme HpnCDE system and the squalene-producing activity of dehydrosqualene synthase (CrtM).

Comparison of Squalene Biosynthesis Pathways

The biosynthesis of squalene from FPP is primarily understood through the lens of the eukaryotic enzyme, squalene synthase (SQS). However, alternative pathways in bacteria highlight different evolutionary strategies to produce this key metabolite.

Eukaryotic Squalene Synthase (SQS) Pathway

In eukaryotes, a single bifunctional enzyme, squalene synthase (SQS), catalyzes the two-step conversion of two molecules of FPP to squalene.[2][3]

  • Step 1: Formation of this compound (PSPP). SQS first catalyzes the head-to-head condensation of two FPP molecules to form the stable cyclopropylcarbinyl intermediate, this compound (PSPP).[3]

  • Step 2: Reductive Rearrangement to Squalene. In the presence of the reducing cofactor NADPH, SQS then mediates the rearrangement and reduction of PSPP to yield squalene.[2] In the absence of NADPH, PSPP can accumulate, a key finding that was instrumental in its identification as an intermediate.[3]

Bacterial HpnCDE Pathway

Some bacteria utilize a distinct three-enzyme system to produce squalene from FPP.[4][5]

  • HpnD (this compound Synthase): This enzyme catalyzes the formation of PSPP from two molecules of FPP.[4][5]

  • HpnC (Hydroxysqualene Synthase): HpnC then converts PSPP to hydroxysqualene.[4][5]

  • HpnE (Hydroxysqualene Reductase): Finally, HpnE, an FAD-dependent oxidoreductase, reduces hydroxysqualene to squalene.[4]

This modular pathway contrasts with the single-enzyme system in eukaryotes and offers distinct targets for antimicrobial drug development.

Bacterial Dehydrosqualene Synthase (CrtM) with Squalene-Producing Activity

Dehydrosqualene synthase (CrtM) from Staphylococcus aureus is primarily involved in the synthesis of the carotenoid pigment staphyloxanthin.[6][7] Its main function is to convert FPP to dehydrosqualene. However, studies have shown that CrtM also possesses the ability to produce squalene, indicating a degree of catalytic promiscuity.[6] While dehydrosqualene is the major product, the formation of squalene by CrtM presents another alternative route from FPP.

Quantitative Data Comparison

The following table summarizes the available kinetic parameters for eukaryotic squalene synthase. Comprehensive kinetic data for the individual enzymes of the bacterial HpnCDE pathway and the squalene-producing activity of CrtM are not yet fully established in the literature, precluding a direct quantitative comparison of their efficiencies.

Enzyme SystemOrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)
Squalene Synthase (SQS) Trypanosoma cruziFPP5.251428.561.05
NADPH23.341853.241.29

Data for Trypanosoma cruzi SQS is presented as a representative example of eukaryotic squalene synthase kinetics.

Experimental Protocols

Validation of PSPP as a Squalene Precursor

This protocol describes the in vitro validation of this compound as an intermediate in squalene biosynthesis by demonstrating its accumulation in the absence of NADPH and its subsequent conversion to squalene upon NADPH addition.

1. Reagents and Buffers:

  • Purified recombinant squalene synthase (SQS)

  • Farnesyl diphosphate (FPP)

  • NADPH

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • Quenching Solution: 1 M HCl

  • Extraction Solvent: n-Hexane

  • Thin Layer Chromatography (TLC) supplies (silica gel plates, developing solvent like hexane (B92381):ethyl acetate (B1210297) 95:5)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Experimental Procedure:

  • PSPP Accumulation:

    • Set up a reaction mixture containing purified SQS and FPP in the reaction buffer. Crucially, omit NADPH from this initial reaction.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Quench the reaction by adding the quenching solution.

    • Extract the lipid-soluble components with an equal volume of n-hexane.

    • Analyze the hexane extract by TLC and GC-MS to confirm the presence of a new, more polar compound than squalene, corresponding to the alcohol derivative of PSPP (presqualene monophosphate after dephosphorylation during workup).

  • Conversion of PSPP to Squalene:

    • Set up an identical reaction mixture as in the accumulation step.

    • After the initial incubation period to allow for PSPP formation, add NADPH to the reaction mixture.

    • Continue the incubation at 37°C for another 30-60 minutes.

    • Quench and extract the reaction as described above.

    • Analyze the hexane extract by TLC and GC-MS. A decrease in the PSPP-derived peak and the appearance of a peak corresponding to squalene will be observed, confirming the precursor-product relationship.

3. Product Analysis:

  • Thin Layer Chromatography (TLC):

    • Spot the hexane extracts onto a silica (B1680970) gel TLC plate alongside squalene and FPP standards.

    • Develop the plate in a suitable solvent system.

    • Visualize the spots using an appropriate method (e.g., iodine vapor or potassium permanganate (B83412) stain). The PSPP derivative will have a different retention factor (Rf) than squalene and FPP.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the extracted samples if necessary (e.g., silylation for the alcohol form of PSPP).

    • Inject the samples into a GC-MS system equipped with a suitable column (e.g., a non-polar column like HP-5MS).[8]

    • Use a temperature program that allows for the separation of FPP, the PSPP derivative, and squalene.

    • Identify the compounds based on their retention times and mass spectra compared to authentic standards. The mass spectrum of squalene will show characteristic fragment ions at m/z 69, 81, and 410.[8]

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the biochemical pathways and the experimental workflow for validating PSPP as a squalene precursor.

Squalene_Biosynthesis_Pathways cluster_eukaryotic Eukaryotic SQS Pathway cluster_bacterial_hpn Bacterial HpnCDE Pathway cluster_bacterial_crtm Bacterial CrtM Pathway FPP1 2 x Farnesyl Diphosphate SQS Squalene Synthase (SQS) FPP1->SQS PSPP_euk This compound (PSPP) SQS->PSPP_euk Step 1 Squalene_euk Squalene PSPP_euk->Squalene_euk Step 2 (Reductive Rearrangement) NADPH_euk NADPH NADPH_euk->Squalene_euk FPP2 2 x Farnesyl Diphosphate HpnD HpnD FPP2->HpnD PSPP_bac This compound (PSPP) HpnD->PSPP_bac HpnC HpnC PSPP_bac->HpnC HSQ Hydroxysqualene HpnC->HSQ HpnE HpnE HSQ->HpnE Squalene_bac Squalene HpnE->Squalene_bac FPP3 2 x Farnesyl Diphosphate CrtM Dehydrosqualene Synthase (CrtM) FPP3->CrtM Dehydrosqualene Dehydrosqualene (Major) CrtM->Dehydrosqualene Squalene_crtm Squalene (Minor) CrtM->Squalene_crtm

Caption: Comparative overview of squalene biosynthesis pathways.

PSPP_Validation_Workflow cluster_accumulation PSPP Accumulation cluster_conversion PSPP to Squalene Conversion Start_acc Incubate SQS + FPP (No NADPH) Quench_acc Quench Reaction Start_acc->Quench_acc Extract_acc Extract with Hexane Quench_acc->Extract_acc Analyze_acc TLC / GC-MS Analysis Extract_acc->Analyze_acc Result_acc Detection of PSPP derivative Analyze_acc->Result_acc Start_conv Incubate SQS + FPP (No NADPH initially) Add_NADPH Add NADPH Start_conv->Add_NADPH Incubate_again Continue Incubation Add_NADPH->Incubate_again Quench_conv Quench Reaction Incubate_again->Quench_conv Extract_conv Extract with Hexane Quench_conv->Extract_conv Analyze_conv TLC / GC-MS Analysis Extract_conv->Analyze_conv Result_conv Detection of Squalene Analyze_conv->Result_conv

Caption: Experimental workflow for validating PSPP as a squalene precursor.

References

A Comparative Kinetic Analysis of Presqualene Diphosphate Analogues as Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of various presqualene diphosphate (B83284) (PSDP) analogues as inhibitors of squalene (B77637) synthase. Squalene synthase represents a critical enzymatic step in the biosynthesis of sterols, including cholesterol, making it a significant target for therapeutic intervention. Understanding the comparative kinetics of its inhibitors is paramount for the development of novel drugs targeting hypercholesterolemia and other related metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical pathway.

Comparative Kinetic Data of PSDP Analogues

The inhibitory potential of presqualene diphosphate analogues against squalene synthase is typically evaluated by determining their inhibition constant (Kᵢ). This value, along with the Michaelis constant (Kₘ) of the natural substrate, farnesyl diphosphate (FPP), provides a clear measure of inhibitor potency. The data presented below has been compiled from studies on recombinant yeast squalene synthase.

CompoundType of InhibitionKᵢ (μM)Kₘ of FPP (μM)Source
Racemic Aziridine (B145994) Analogue (6-OPP)Competitive0.2120[1]
(2S,3R)-6-OPP (Aziridine Analogue)Competitive--[1]
(2R,3S)-6-OPP (Aziridine Analogue)Competitive--[1]
Zaragozic Acid A (Lapaquistat/TAK-475)Competitive--[2]

Note: Specific Kᵢ values for the individual enantiomers of the aziridine analogue and for Zaragozic Acid A were not explicitly available in the cited literature, though their inhibitory activity is well-established.

Experimental Protocols

The determination of the kinetic parameters listed above relies on robust and reproducible experimental methodologies. Below is a detailed protocol for a typical squalene synthase kinetic assay.

Squalene Synthase Activity Assay

This protocol is adapted from methodologies used for assaying recombinant yeast squalene synthase.[1]

1. Enzyme Preparation:

  • Utilize a purified preparation of recombinant squalene synthase (e.g., from Saccharomyces cerevisiae). The enzyme concentration should be determined and kept constant across all assays.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., pH 7.2) to maintain optimal enzyme activity.

  • The reaction mixture should contain the enzyme, the substrate [³H]farnesyl diphosphate ([³H]FPP) at varying concentrations, and the this compound analogue inhibitor at several concentrations.

  • A typical assay might use [³H]FPP at a concentration of 100 μM with a specific activity of 7.5 μCi/μmol.[1]

3. Incubation:

  • Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a set period during which the reaction rate is linear (e.g., 1 hour).[1]

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding a quenching solution, such as a strong base in an organic solvent (e.g., KOH in methanol).

  • Extract the lipid-soluble product (squalene) using an organic solvent like hexane.

5. Quantification:

  • Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.

6. Data Analysis:

  • Determine the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine Vₘₐₓ and Kₘ for FPP.

  • For competitive inhibitors, the Kᵢ can be calculated from the apparent Kₘ values obtained in the presence of the inhibitor.

Fluorescence-Based Squalene Synthase Assay

An alternative, high-throughput method involves monitoring the consumption of the cofactor NADPH, which is fluorescent.[3]

1. Reaction Setup:

  • Combine FPP, NADPH, squalene synthase, and a magnesium ion cofactor in a suitable buffer.

  • Include the PSDP analogue to be tested.

2. Fluorescence Measurement:

  • Excite the reaction mixture with UV light and detect the fluorescent emission of NADPH over time.

  • The rate of decrease in fluorescence is proportional to the rate of squalene synthesis.[3]

3. Data Analysis:

  • Calculate the reaction rate from the change in NADPH concentration.

  • Determine kinetic parameters as described in the previous protocol.

Biochemical Pathway and Inhibition

Squalene synthase catalyzes a two-step reaction that is a committed step in sterol biosynthesis. Understanding this pathway is crucial for appreciating the mechanism of action of PSDP analogues.

Squalene_Synthase_Pathway cluster_0 Squalene Synthase Catalyzed Reactions cluster_1 Inhibition cluster_2 Downstream Pathway FPP1 Farnesyl Diphosphate (FPP) PSDP This compound (PSDP) FPP1->PSDP Condensation FPP2 Farnesyl Diphosphate (FPP) FPP2->PSDP Squalene Squalene PSDP->Squalene Rearrangement & Reduction (NADPH-dependent) Sterols Cholesterol & Other Sterols Squalene->Sterols Multiple Steps Inhibitor PSDP Analogue Inhibitor->PSDP Competes with FPP binding and prevents PSDP formation

Caption: Squalene synthase pathway and mechanism of inhibition by PSDP analogues.

The diagram illustrates the conversion of two molecules of farnesyl diphosphate (FPP) into this compound (PSDP), which is then rearranged and reduced to form squalene.[4][5][6][7] PSDP analogues act as competitive inhibitors, binding to the enzyme's active site and preventing the formation of the natural intermediate, thereby blocking the entire downstream pathway leading to cholesterol and other sterols.

References

Comparative Guide to the Cross-Reactivity of Squalene Synthase with Substrate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and inhibition of squalene (B77637) synthase (SQS) by various substrate analogues. Squalene synthase (EC 2.5.1.21) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This unique position makes it an attractive target for the development of hypocholesterolemic agents.[3] Understanding the interaction of SQS with substrate analogues is crucial for designing potent and specific inhibitors.

Performance Comparison of Substrate Analogues and Inhibitors

The following tables summarize the inhibitory activities of various compounds against squalene synthase. Due to the limited availability of comprehensive quantitative data for a homologous series of direct FPP substrate analogues, this guide presents both qualitative and quantitative findings for different classes of inhibitors.

Table 1: Qualitative and Quantitative Inhibitory Data of Farnesyl Pyrophosphate (FPP) Analogues against Yeast Squalene Synthase

This table is based on the findings of Ortiz de Montellano et al., who synthesized and evaluated a series of FPP analogues. The study determined the inhibitory mechanism but did not provide specific IC50 or K_i values, offering instead a relative ranking of inhibitory strength.[4]

FPP AnalogueModification from FPPInhibitory Strength (Qualitative Ranking)Mechanism of Inhibition
2-Methylfarnesyl pyrophosphateMethyl group at C2++++Competitive/Mixed
7,11-Dimethyl-3-ethyl-2,6,10-dodecatrienyl pyrophosphateEthyl group at C3+++Competitive/Mixed
3-Demethylfarnesyl pyrophosphateHydrogen instead of methyl at C3++Competitive/Mixed
4-Methylthiofarnesyl pyrophosphateMethylthio group at C4++Competitive/Mixed
7,11-Dimethyl-3-iodo-2,6,10-dodecatrienyl pyrophosphateIodo group at C3++Competitive/Mixed
7,11-Dimethyl-2-iodo-2,6,10-dodecatrienyl pyrophosphateIodo group at C2++Competitive/Mixed
7,11-Dimethyldodeca-6,10-dien-2-yn-1-yl pyrophosphateAlkyne bond at C2-C3++Competitive/Mixed
Phytol pyrophosphateSaturated side chain+Competitive/Mixed
3,7,11-Trimethyl-2-dodecenyl pyrophosphateSaturated C6-C7 and C10-C11 bonds+Competitive/Mixed
3,7,11-Trimethyldodecyl pyrophosphateFully saturated side chain+Competitive/Mixed
Geranyl pyrophosphateShorter C10 isoprenoid chain+/-Competitive/Mixed

Note: The inhibitory strength is ranked qualitatively from ++++ (strongest) to +/- (weakest) based on the descriptions in the cited study. All listed analogues act as reversible inhibitors.[4]

Table 2: Quantitative Inhibitory Data of Selected Squalene Synthase Inhibitors

This table includes quantitative data for various classes of squalene synthase inhibitors, which are not all direct analogues of FPP but provide valuable comparative data on inhibitory potency.

InhibitorClassEnzyme SourceIC50K_iReference(s)
Zaragozic Acid A (Squalestatin 1)Fungal metabolite (polyketide)Rat Liver Microsomes5-10 nM29 pM[5]
Lapaquistat (TAK-475)Benzoxazepine derivativeNot Specified~3.9 nM-[6]
P-3622Diethylaminoethoxystilbene derivativeRat Liver Microsomes-0.7 µM[7]
(2R,3S)-Aziridine-PSPP analoguePresqualene pyrophosphate analogueRecombinant Yeast1.2 µM-[8]
Racemic Aziridine-PSPP analoguePresqualene pyrophosphate analogueRecombinant Yeast-0.21 µM[8]
MPEX098BisphosphonateRecombinant Human0.41 µM-
MPEX211BisphosphonateRecombinant Human0.35 µM-
MPEX099BisphosphonateRecombinant Human2.42 µM-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of FPP analogues and the enzymatic assay for squalene synthase activity.

Synthesis of Farnesyl Pyrophosphate Analogues

The synthesis of FPP analogues generally involves the chemical modification of farnesol (B120207) or a related precursor, followed by phosphorylation to introduce the pyrophosphate moiety. The following is a generalized procedure based on the work of Ortiz de Montellano et al.[4]

  • Synthesis of Farnesol Analogues:

    • The desired structural modifications to the farnesol backbone are achieved through standard organic synthesis techniques. For example, modifications at the C2, C3, or C4 positions can be introduced starting from appropriate precursors or by direct modification of farnesol.

    • The stereochemistry of the double bonds is typically controlled through the choice of starting materials and reaction conditions.

  • Phosphorylation to Farnesyl Monophosphate Analogues:

    • The farnesol analogue is reacted with a phosphorylating agent, such as phosphorus oxychloride in pyridine, to yield the corresponding farnesyl monophosphate analogue.

    • The product is purified by column chromatography.

  • Conversion to Farnesyl Pyrophosphate Analogues:

    • The farnesyl monophosphate analogue is converted to its phosphoromorpholidate derivative by reacting it with morpholine (B109124) and dicyclohexylcarbodiimide.

    • The phosphoromorpholidate is then reacted with the tri-n-butylammonium salt of phosphoric acid to yield the farnesyl pyrophosphate analogue.

    • The final product is purified by ion-exchange chromatography.

Squalene Synthase Activity Assay (Radiometric Method)

This protocol is a common method for determining squalene synthase activity and inhibition by monitoring the incorporation of a radiolabeled substrate into squalene.

  • Enzyme Preparation:

    • Microsomes containing squalene synthase are prepared from a suitable source, such as yeast or rat liver, by differential centrifugation.

    • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared, typically containing a buffering agent (e.g., 50 mM MOPS, pH 7.2), MgCl₂ (e.g., 20 mM), a detergent (e.g., 2% v/v Tween 80), and a reducing agent (e.g., 1 mM DTT).[8]

    • The reaction mixture contains the reaction buffer, NADPH (e.g., 1 mM), and the radiolabeled substrate, [³H]FPP (e.g., 100 µM).

    • For inhibition studies, varying concentrations of the test compound (substrate analogue) are added to the reaction mixture.

  • Enzymatic Reaction:

    • The reaction is initiated by adding the enzyme preparation (e.g., 0.1 µg of protein) to the pre-warmed (e.g., 30°C) reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes).

  • Reaction Quenching and Product Extraction:

    • The reaction is stopped by adding a strong base (e.g., 40% aqueous KOH in methanol).[8]

    • The product, [³H]squalene, is extracted from the aqueous mixture using an organic solvent (e.g., hexanes).

  • Product Quantification:

    • The organic extract containing [³H]squalene is purified by passing it through a small column of silica (B1680970) gel or alumina.

    • The amount of radioactivity in the purified extract is determined by liquid scintillation counting.

  • Data Analysis:

    • The rate of squalene synthesis is calculated from the amount of [³H]squalene produced per unit time.

    • For inhibition studies, the percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Spectrophotometric Assay for Squalene Synthase Activity

An alternative, non-radiometric method involves monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.

  • Reaction Setup: A similar reaction mixture to the radiometric assay is prepared, but with non-radiolabeled FPP.

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity of squalene synthase is proportional to the rate of NADPH consumption.

Visualizations

The following diagrams illustrate key pathways and workflows related to squalene synthase and its inhibition.

Squalene_Synthase_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Membrane Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate FPP FPP Mevalonate->FPP SQS Squalene Synthase FPP->SQS 2 molecules PSPP Presqualene Pyrophosphate SQS->PSPP First half-reaction NADP+ NADP+ SQS->NADP+ Squalene Squalene PSPP->Squalene Second half-reaction Cholesterol Cholesterol Squalene->Cholesterol Multiple steps NADPH NADPH NADPH->SQS Experimental_Workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Enzyme_Prep Squalene Synthase (e.g., Microsomes) Reaction_Setup Prepare Reaction Mixture (Buffer, NADPH, [3H]FPP, Inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep [3H]FPP and Analogues Substrate_Prep->Reaction_Setup Incubation Initiate reaction with enzyme and incubate at 30°C Reaction_Setup->Incubation Quenching Stop reaction with KOH/Methanol Incubation->Quenching Extraction Extract [3H]Squalene with Hexane Quenching->Extraction Purification Purify via Silica/Alumina Extraction->Purification Quantification Liquid Scintillation Counting Purification->Quantification Data_Analysis Calculate % Inhibition and determine IC50 Quantification->Data_Analysis Substrate_vs_Analogue FPP Farnesyl Pyrophosphate (FPP) Isoprenoid Tail Pyrophosphate SQS Squalene Synthase Active Site FPP:head->SQS Binds and reacts Analogue FPP Analogue Modified Tail (e.g., saturation, substitution) Pyrophosphate Analogue:head->SQS Binds and inhibits

References

A Comparative Structural Analysis of Presqualene Diphosphate Synthase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural and functional diversity of a key enzyme in isoprenoid biosynthesis.

Presqualene diphosphate (B83284) (PSDP) synthase catalyzes the first committed step in sterol and hopanoid biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form presqualene diphosphate. This enzyme represents a critical juncture in the isoprenoid pathway and is a target of interest for the development of drugs, including cholesterol-lowering agents and antimicrobial compounds. Understanding the structural and functional variations of PSDP synthase across different species is paramount for designing selective and effective inhibitors. This guide provides a comparative overview of PSDP synthase from various organisms, supported by structural and kinetic data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Structural Comparison of this compound Synthase

The structural architecture of PSDP synthase exhibits notable differences across the domains of life. In eukaryotes, the PSDP synthase activity is typically part of a larger, bifunctional enzyme called squalene (B77637) synthase (SQS), which also catalyzes the subsequent conversion of PSDP to squalene. In contrast, some bacteria and algae possess a monofunctional PSDP synthase that is part of a multi-enzyme pathway for squalene or other triterpenoid (B12794562) biosynthesis.

FeatureHomo sapiens (Squalene Synthase)Trypanosoma cruzi (Squalene Synthase)Zymomonas mobilis (HpnD)Botryococcus braunii (SSL-1)
Amino Acid Count 343 (for the deposited crystal structure)[1]404 (full-length)[2][3]291383 (for the related SSL-3)
Molecular Weight (kDa) ~40.08 (for the deposited crystal structure)[1]~46.6 (full-length, predicted)[2]; 41.67 (truncated, active form)[3]~32.6Not explicitly found
Structure Crystal structure available (PDB: 3WEH)[1]Crystal structure of truncated form availableComputed structure model (AlphaFold)No experimental structure available
Functionality Bifunctional (PSDP synthase and squalene synthase)Bifunctional (PSDP synthase and squalene synthase)[2][3]Monofunctional (PSDP synthase)Monofunctional (PSDP synthase)
Cellular Localization Endoplasmic ReticulumEndoplasmic ReticulumCytosolNot explicitly defined

Kinetic Parameters of this compound Synthase Activity

The catalytic efficiency of PSDP synthase varies among species, reflecting adaptations to different metabolic contexts. The Michaelis-Menten constant (Km) for the substrate FPP and the catalytic rate constant (kcat) are key indicators of enzyme performance. It is important to note that for bifunctional squalene synthases, the reported kinetic parameters often describe the overall reaction from FPP to squalene.

ParameterHomo sapiens (Squalene Synthase)Trypanosoma cruzi (Squalene Synthase)Zymomonas mobilis (HpnD)Botryococcus braunii (SSL-1)
Km for FPP (µM) ~1-55.25[3]Not Found12.8[4]
kcat (s⁻¹) Not explicitly found for PSDP step1.05 (for overall reaction)[3]Not Found0.027[4]
kcat/Km (M⁻¹s⁻¹) Not Calculated2.0 x 10⁵Not Calculated2.1 x 10³

Biosynthetic Pathways of Squalene Synthesis

The synthesis of squalene from FPP follows different strategies across species, primarily differing in the organization of the enzymes involved.

Squalene Biosynthesis Pathways Comparative Squalene Biosynthesis Pathways cluster_eukaryotes Eukaryotes (e.g., Homo sapiens) cluster_bacteria Bacteria (e.g., Zymomonas mobilis) FPP_euk 2 x Farnesyl Diphosphate SQS Squalene Synthase (bifunctional) FPP_euk->SQS PSDP_euk This compound (enzyme-bound) SQS->PSDP_euk 1st half-reaction Squalene_euk Squalene PSDP_euk->Squalene_euk 2nd half-reaction (NADPH-dependent) FPP_bac 2 x Farnesyl Diphosphate HpnD HpnD (PSDP Synthase) FPP_bac->HpnD PSDP_bac This compound HpnD->PSDP_bac HpnC HpnC (Hydroxysqualene Synthase) PSDP_bac->HpnC HSQ Hydroxysqualene HpnC->HSQ HpnE HpnE (Hydroxysqualene Reductase) HSQ->HpnE Squalene_bac Squalene HpnE->Squalene_bac

Caption: A comparison of the eukaryotic and bacterial pathways for squalene biosynthesis.

Experimental Protocols

Expression and Purification of Recombinant this compound Synthase

A common strategy for obtaining purified PSDP synthase for structural and kinetic studies involves the expression of a recombinant, often truncated, form of the enzyme in Escherichia coli. Truncation is frequently necessary to remove transmembrane domains that can hinder solubility.

1. Gene Cloning and Vector Construction:

  • The gene encoding the PSDP synthase of interest is amplified by PCR from cDNA or genomic DNA.
  • For membrane-associated enzymes like human SQS, the region encoding the C-terminal transmembrane domain is often omitted to enhance solubility. For example, a construct of human SQS might include amino acids 1-370.
  • For enzymes like T. cruzi SQS, truncations at both the N- and C-termini have been shown to improve the yield of soluble, active protein[3].
  • The amplified gene is cloned into an expression vector, such as pET-28a, which often includes a polyhistidine (His)-tag for affinity purification.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).
  • Bacterial cultures are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C to an optimal cell density (OD600 of 0.6-0.8).
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve protein folding and solubility, induction is often carried out at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours).

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization.
  • The cell lysate is clarified by ultracentrifugation to remove cell debris and insoluble proteins.
  • The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  • The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • For higher purity, a second purification step, such as ion-exchange or size-exclusion chromatography, can be performed.

Enzyme Activity Assay

The activity of PSDP synthase can be measured by monitoring the formation of this compound from radiolabeled farnesyl diphosphate. For bifunctional squalene synthases, the overall reaction to squalene is often measured.

1. Reaction Mixture:

  • A typical assay mixture (total volume of 100-200 µL) contains:
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Dithiothreitol (DTT) (e.g., 2 mM)
  • MgCl₂ (e.g., 5 mM)
  • For the overall squalene synthase reaction, NADPH (e.g., 1 mM) is included.
  • Purified enzyme (a predetermined amount, e.g., 1-5 µg).
  • The reaction is initiated by the addition of [³H]FPP or [¹⁴C]FPP.

2. Incubation:

  • The reaction mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes).

3. Reaction Termination and Product Extraction:

  • The reaction is stopped by the addition of a strong base (e.g., 1 M HCl or a saturated solution of NaCl).
  • The lipid products (PSDP and/or squalene) are extracted with an organic solvent, such as n-hexane or ethyl acetate.

4. Product Analysis:

  • The organic phase is separated, and the solvent is evaporated.
  • The dried residue is redissolved in a small volume of a suitable solvent.
  • The products are separated by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using an appropriate solvent system (e.g., toluene:ethyl acetate, 9:1 v/v).
  • The radioactivity of the spots corresponding to PSDP and/or squalene is quantified using a scintillation counter or a phosphorimager.

5. Data Analysis:

  • The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.

  • For kinetic studies, the initial reaction rates are determined at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

    Enzyme_Assay_Workflow Experimental Workflow for PSDP Synthase Activity Assay start Start prepare Prepare Reaction Mixture (Buffer, MgCl2, DTT, Enzyme) start->prepare initiate Initiate Reaction (Add Radiolabeled FPP) prepare->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acid/Base) incubate->terminate extract Extract Lipids (Organic Solvent) terminate->extract separate Separate Products (Thin-Layer Chromatography) extract->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Km, kcat) quantify->analyze end_node End analyze->end_node

    Caption: A generalized workflow for determining the kinetic parameters of PSDP synthase.

Conclusion and Future Directions

The comparative analysis of this compound synthase reveals significant structural and functional divergence across species. The fusion of PSDP synthase with the subsequent enzyme in the pathway in eukaryotes, compared to the distinct monofunctional enzymes in some bacteria and algae, presents a key difference that can be exploited for the development of species-specific inhibitors. The detailed structural information available for the human and T. cruzi enzymes provides a solid foundation for structure-based drug design. However, a deeper understanding of the structure and kinetics of bacterial and algal PSDP synthases is needed to fully leverage these enzymes as targets for novel antimicrobial agents or for biotechnological applications in biofuel production. Future research should focus on obtaining high-resolution crystal structures of these monofunctional enzymes and performing detailed kinetic characterization to elucidate the nuances of their catalytic mechanisms. Such studies will be instrumental in advancing our ability to modulate the activity of this crucial enzyme for therapeutic and industrial purposes.

References

A Head-to-Head Battle for Cholesterol Synthesis: Presqualene Diphosphate Analogs vs. Bisphosphonates as Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key enzymes in metabolic pathways is a perpetual frontier. Squalene (B77637) synthase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis, represents a prime target for the development of hypocholesterolemic agents. This guide provides an in-depth comparison of two major classes of SQS inhibitors: presqualene diphosphate (B83284) (PSQ-DP) analogs and bisphosphonates, offering a detailed examination of their performance backed by experimental data.

This comprehensive analysis delves into their mechanisms of action, inhibitory potencies, and the broader physiological implications of their use. By presenting quantitative data in a clear, comparative format and detailing the experimental protocols used for their evaluation, this guide aims to equip researchers with the critical information needed to advance their drug discovery and development efforts in this vital therapeutic area.

Mechanism of Action: Mimicking the Transition State vs. Chelating Metal Ions

Presqualene diphosphate (PSQ-DP) analogs are designed as transition-state analogs that mimic the carbocationic intermediate, this compound, formed during the first half-reaction catalyzed by squalene synthase.[1] These analogs bind tightly to the active site of the enzyme, effectively blocking the progression of the catalytic cycle.[2] Their design often incorporates structural features of the natural substrate, farnesyl diphosphate (FPP), and the cyclopropylcarbinyl intermediate.[2]

In contrast, bisphosphonates are structurally related to pyrophosphate and are known to chelate divalent metal ions, such as the magnesium ions (Mg2+) that are essential for the catalytic activity of squalene synthase.[3] While some bisphosphonates are direct competitive inhibitors of SQS, others, particularly nitrogen-containing bisphosphonates (N-BPs), can also inhibit upstream enzymes in the mevalonate (B85504) pathway, such as farnesyl diphosphate synthase (FDPS).[1][4] Their inhibitory action on SQS is thought to involve binding to the FPP binding sites and disrupting the enzyme's ability to catalyze the condensation of two FPP molecules.[5]

Quantitative Comparison of Inhibitory Potency

The efficacy of enzyme inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported inhibitory activities of various this compound analogs and bisphosphonate inhibitors against squalene synthase.

Table 1: Inhibitory Potency of this compound Analogs against Squalene Synthase

Compound ClassSpecific AnalogTarget Organism/Enzyme SourceIC50 / Ki (nM)Reference
Aziridine Analogs of PSPP(2R,3S)-N-bishomogeranyl aziridine-2-methyl diphosphateRecombinant yeast squalene synthase1,170 ± 80[2]
Aziridine Analogs of PSPP(2S,3R)-N-bishomogeranyl aziridine-2-methyl diphosphateRecombinant yeast squalene synthase4,680 ± 320[2]
Acyclic Aza Bifarnesyl AnalogN-bishomogeranyl-N-methylfarnesylamine diphosphateRecombinant yeast squalene synthase> 300,000[2]

Table 2: Inhibitory Potency of Bisphosphonate Inhibitors against Squalene Synthase

Compound NameTarget Organism/Enzyme SourceIC50 / Ki (nM)Reference
YM 175Rat liver microsomal squalene synthase57 (Ki)[1]
EB 1053Rat liver microsomal squalene synthase208 (IC50)[1]
PHPBPRat liver microsomal squalene synthase311 (IC50)[1]
Compound 5 (tetrasodium salt of 9-biphenyl-4,8-dimethyl-nona-3,7-dienyl-1,1-bisphosphonic acid)Recombinant human squalene synthase7.1 ± 1.3 (IC50)[6]
Compound 3 (a biphenyl (B1667301) derivative)Recombinant human squalene synthase5.7 ± 1.7 (IC50)[6]
PamidronateRat liver microsomal squalene synthase> 10,000 (IC50)[1]
AlendronateRat liver microsomal squalene synthase> 10,000 (IC50)[1]

Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of inhibitor characterization. Below are detailed methodologies for key experiments cited in the comparison of PSQ-DP analogs and bisphosphonates.

Squalene Synthase Inhibition Assay (Radiolabeled Method)

This protocol is adapted from studies evaluating both this compound analogs and bisphosphonate inhibitors.[2][7]

Materials:

  • Purified recombinant or microsomal squalene synthase

  • [1-³H]-Farnesyl diphosphate ([³H]-FPP)

  • NADPH

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 5 mM MgCl₂, 10 mM DTT, and a detergent (e.g., 4 mM CHAPS or 1% Tween-80)

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, NADPH, and the desired concentration of the inhibitor or vehicle control.

  • Add the squalene synthase enzyme to each tube and pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding [³H]-FPP to each tube.

  • Incubate the reactions for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 40% KOH in methanol/water).

  • Extract the lipid-soluble product, [³H]-squalene, using an organic solvent such as petroleum ether or hexanes.

  • Quantify the amount of [³H]-squalene formed by liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Squalene Synthase Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous assay that monitors the consumption of NADPH, which is stoichiometrically linked to squalene formation.[8][9]

Materials:

  • Purified recombinant or microsomal squalene synthase

  • Farnesyl diphosphate (FPP)

  • NADPH

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Inhibitor stock solutions

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well microplate, add the assay buffer, squalene synthase enzyme, and various concentrations of the test inhibitor or vehicle control.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the reaction by adding FPP and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).

  • Calculate the initial rate of NADPH consumption for each inhibitor concentration.

  • Determine the percentage of inhibition and subsequently the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of squalene synthase has downstream consequences on cholesterol biosynthesis and can affect other cellular processes. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor screening.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins) Isoprenoids Isoprenoids (e.g., Dolichol, Ubiquinone) Mevalonate->Isoprenoids FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP PSQDP This compound (PSQ-DP) FPP->PSQDP Squalene Synthase (1st half-reaction) ProteinPrenylation Protein Prenylation GGPP->ProteinPrenylation Squalene Squalene PSQDP->Squalene Squalene Synthase (2nd half-reaction) Cholesterol Cholesterol Squalene->Cholesterol Inhibitors PSQ-DP Analogs & Bisphosphonates Inhibitors->PSQDP Inhibitors->Squalene

Cholesterol biosynthesis pathway and the site of action for squalene synthase inhibitors.

SQS_Inhibitor_Screening_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->PrepareReagents AssaySetup Set up Assay Reactions (with varying inhibitor concentrations) PrepareReagents->AssaySetup Incubation Pre-incubation and Reaction Incubation AssaySetup->Incubation Measurement Measure Enzyme Activity (Radiometric or Spectrophotometric) Incubation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 determination) Measurement->DataAnalysis End End DataAnalysis->End

A generalized experimental workflow for screening squalene synthase inhibitors.

Broader Cellular and Physiological Effects

The inhibition of squalene synthase, being the first committed step in cholesterol synthesis, is expected to have a more specific effect on cholesterol levels compared to upstream inhibitors like statins.[10] By blocking SQS, the synthesis of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are required for protein prenylation, should theoretically be less affected.[10] Protein prenylation is crucial for the function of various signaling proteins, including small GTPases.[6]

However, the accumulation of the substrate FPP due to SQS inhibition can have other biological consequences. For instance, elevated FPP levels can influence the activity of nuclear receptors like the farnesoid X-activated receptor (FXR), which plays a role in lipid and bile acid metabolism.[10]

Furthermore, studies have shown that reducing cellular cholesterol through SQS inhibition can have effects beyond lipid metabolism. For example, the SQS inhibitor zaragozic acid has been shown to stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor, a key event in Alzheimer's disease pathology.[11] Additionally, bisphosphonate inhibitors of SQS have been demonstrated to protect cells against cholesterol-dependent cytolysins secreted by pathogenic bacteria.[7][12]

Structure-Activity Relationships (SAR)

The development of potent inhibitors relies heavily on understanding the relationship between their chemical structure and biological activity.

For This compound analogs , the stereochemistry of the cyclopropane (B1198618) ring and the nature of the side chains that mimic the farnesyl groups are critical for high-affinity binding.[2] The presence of the diphosphate group, or a stable mimic, is essential for anchoring the inhibitor to the active site.[2]

In the case of bisphosphonates , the structure of the side chain attached to the geminal bisphosphonate group plays a crucial role in determining inhibitory potency.[13] Lipophilic side chains that resemble the isoprenoid structure of FPP generally lead to more potent inhibition of SQS.[6][13] Modifications to the bisphosphonate moiety itself can also influence activity, with some studies exploring phosphonosulfonates as alternatives.[14]

Conclusion: A Tale of Two Inhibitor Classes

Both this compound analogs and bisphosphonates represent promising classes of squalene synthase inhibitors with distinct characteristics.

  • This compound Analogs: These are highly specific, mechanism-based inhibitors that directly target the active site of SQS by mimicking the transition state. Their development, however, can be synthetically challenging.

  • Bisphosphonates: This class includes compounds with potent SQS inhibitory activity. Their synthesis is often more straightforward, and some have shown efficacy in cellular and in vivo models. A key consideration for this class is their potential to inhibit other enzymes in the mevalonate pathway, which could be either a therapeutic advantage or a source of off-target effects.

The choice between these inhibitor classes for further drug development will depend on the specific therapeutic goals, including the desired level of specificity, pharmacokinetic properties, and overall safety profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design the next generation of squalene synthase inhibitors for the treatment of hypercholesterolemia and other related diseases.

References

Unraveling the Mechanism of Presqualene Diphosphate Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic rearrangement of presqualene diphosphate (B83284) (PSDP) to squalene (B77637) is a pivotal and rate-limiting step in the biosynthesis of sterols and hopanoids. This crucial transformation is primarily orchestrated by the enzyme squalene synthase (SQS). However, an alternative pathway involving a multi-enzyme system has been identified in bacteria. This guide provides an objective comparison of these mechanisms, supported by experimental data, detailed protocols, and visual representations to aid in understanding this fundamental biochemical process.

Mechanistic Overview: A Tale of Two Pathways

The biosynthesis of squalene from two molecules of farnesyl diphosphate (FPP) predominantly follows two distinct mechanistic routes: the single-enzyme Squalene Synthase (SQS) pathway prevalent in eukaryotes and some bacteria, and a three-enzyme pathway discovered in other bacteria.

1. The Eukaryotic Squalene Synthase (SQS) Pathway:

Squalene synthase is a bifunctional enzyme that catalyzes a two-step reaction. The first step involves the head-to-head condensation of two FPP molecules to form the stable intermediate, presqualene diphosphate (PSDP). In the second step, PSDP undergoes a complex rearrangement and is reductively converted to squalene with the aid of NADPH as a cofactor.[1] This intricate rearrangement proceeds through a series of carbocationic intermediates. The process begins with the ionization of the diphosphate group from PSDP, generating a cyclopropylcarbinyl cation. This cation then undergoes a 1,2-migration of a cyclopropane (B1198618) carbon-carbon bond to form a cyclobutyl carbocation, which subsequently rearranges to a second cyclopropylcarbinyl cation before being reduced by NADPH to yield squalene.[1]

2. The Alternative Bacterial Three-Enzyme Pathway:

A distinct pathway for squalene biosynthesis has been identified in several bacteria, involving three separate enzymes: HpnD, HpnC, and HpnE.[2]

  • HpnD: This enzyme catalyzes the initial condensation of two FPP molecules to form PSDP, analogous to the first half-reaction of SQS.[2]

  • HpnC: Following the formation of PSDP, HpnC catalyzes the hydrolytic rearrangement of PSDP to hydroxysqualene.[2]

  • HpnE: The final step is the reduction of hydroxysqualene to squalene, a reaction catalyzed by HpnE.[2]

This modular, three-enzyme system presents a fascinating alternative to the single, bifunctional SQS enzyme and offers potential new targets for antimicrobial drug development.

Comparative Kinetic Performance

The efficiency of these enzymatic pathways can be quantitatively compared by examining their kinetic parameters. The following table summarizes the available kinetic data for Squalene Synthase from various organisms.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Trypanosoma cruzi (recombinant, truncated)Farnesyl Diphosphate5.251.052.0 x 105[3]
Trypanosoma cruzi (recombinant, truncated)NADPH23.341.295.5 x 104[3]
Saccharomyces cerevisiae (recombinant, truncated)Farnesyl Diphosphate2.50.532.1 x 105[4]
Saccharomyces cerevisiae (recombinant, truncated)NADPH500--[4]
Saccharomyces cerevisiae (recombinant, truncated)NADH3600--[4]
Saccharomyces cerevisiae (recombinant, truncated)Farnesyl Diphosphate403.38.25 x 104[5]

Note: Kinetic data for the individual enzymes of the bacterial HpnCDE pathway are not yet available in the reviewed literature, highlighting an area for future research.

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Activity Assay (Radiochemical Method)

This protocol is adapted from methodologies used for characterizing squalene synthase activity by measuring the incorporation of a radiolabeled substrate into squalene.[6]

Materials:

  • Enzyme: Purified recombinant squalene synthase or microsomal preparations.

  • Substrate: [14C]Farnesyl diphosphate (FPP).

  • Cofactor: NADPH.

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

  • Quenching Solution: 1 M HCl.

  • Extraction Solvent: Hexane (B92381).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the enzyme preparation in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [14C]FPP to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipid-soluble products, including [14C]squalene, by adding hexane and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

  • Evaporate the hexane under a stream of nitrogen.

  • Redissolve the residue in a small volume of hexane and transfer to a scintillation vial.

  • Add scintillation cocktail and quantify the amount of [14C]squalene using a scintillation counter.

Protocol 2: Squalene Synthase Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound on squalene synthase by monitoring the consumption of NADPH.[7]

Materials:

  • Enzyme: Purified recombinant squalene synthase.

  • Substrate: Farnesyl diphosphate (FPP).

  • Cofactor: NADPH.

  • Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • In a 96-well microplate, add the assay buffer, SQS enzyme solution, and the test inhibitor at various concentrations (or vehicle control).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding FPP and NADPH to all wells.

  • Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes), which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Mechanisms

To facilitate a clearer understanding of the molecular events in both pathways, the following diagrams have been generated using Graphviz.

SQS_Pathway FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSDP This compound (PSDP) SQS->PSDP Condensation Carbocation1 Cyclopropylcarbinyl Cation PSDP->Carbocation1 Ionization Carbocation2 Cyclobutyl Cation Carbocation1->Carbocation2 Rearrangement Carbocation3 Cyclopropylcarbinyl Cation Carbocation2->Carbocation3 Rearrangement Squalene Squalene Carbocation3->Squalene Reduction NADPH NADPH NADPH->Squalene NADP NADP+ Bacterial_Pathway FPP1 Farnesyl Diphosphate (FPP) HpnD HpnD FPP1->HpnD FPP2 Farnesyl Diphosphate (FPP) FPP2->HpnD PSDP This compound (PSDP) HpnD->PSDP Condensation HpnC HpnC PSDP->HpnC Hydroxysqualene Hydroxysqualene HpnC->Hydroxysqualene Hydrolytic Rearrangement HpnE HpnE Hydroxysqualene->HpnE Squalene Squalene HpnE->Squalene Reduction

References

A Comparative Analysis of Bacterial vs. Eukaryotic Squalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the squalene (B77637) biosynthesis pathways in bacteria and eukaryotes. Squalene is a crucial intermediate in the biosynthesis of sterols in eukaryotes and hopanoids in bacteria, both of which are vital for membrane integrity and function. Understanding the differences between these two pathways offers opportunities for the development of selective inhibitors targeting pathogenic bacteria without affecting the host's sterol biosynthesis.

Key Differences at a Glance

FeatureEukaryotic Squalene SynthesisBacterial Squalene Synthesis
Primary Pathway Mevalonate (MVA) Pathway for isoprenoid precursors.Primarily the Methylerythritol 4-Phosphate (MEP) Pathway for isoprenoid precursors.[1][2]
Enzymology A single bifunctional enzyme, Squalene Synthase (SQS), catalyzes the conversion of two molecules of Farnesyl Diphosphate (B83284) (FPP) to squalene.[3][4]Typically a three-enzyme system: HpnD, HpnC, and HpnE. Some bacteria possess a eukaryotic-like Squalene Synthase.[3][4][5]
Intermediate Presqualene diphosphate (PSPP) is a transient intermediate that is not released from the enzyme.[6]This compound (PSPP) is synthesized by HpnD and is a distinct intermediate that is then acted upon by HpnC.[3][7]
Final Product Squalene is a precursor to sterols like cholesterol.[3]Squalene is primarily a precursor to hopanoids.[3][8]
Oxygen Requirement The subsequent conversion of squalene to sterols is oxygen-dependent.[9]The cyclization of squalene to hopanoids is oxygen-independent.[9]

Quantitative Comparison of Key Enzymes

Quantitative kinetic data for the bacterial squalene synthesis enzymes (HpnC, HpnD, and HpnE) are not extensively available in the current literature. The characterization of this pathway has primarily focused on the identification of intermediates and final products. In contrast, eukaryotic Squalene Synthase (SQS) has been extensively studied.

Eukaryotic Squalene Synthase (SQS) Kinetic Parameters
OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Saccharomyces cerevisiae (Yeast)FPP403.3~7.530-37[7]
Trypanosoma cruziFPP5.251.057.537[10]
Trypanosoma cruziNADPH23.341.297.537[10]
Rat LiverFPP1.5 - 5.0N/A7.437
HumanFPP~1N/A7.437
Inhibitors of Eukaryotic Squalene Synthase
InhibitorOrganism/Enzyme SourceIC₅₀Reference
Zaragozic Acid A (Squalestatin 1)Rat Liver SQS5 - 20 nM
Lapaquistat (TAK-475)Human SQS8.8 nM
E5700Trypanosoma cruzi SQS0.4 nM[5]
ER-119884Trypanosoma cruzi SQS0.9 nM[5]
BPQ-OHTrypanosoma cruzi SQS2.5 µM[5]

Signaling Pathways and Experimental Workflows

Eukaryotic Squalene Synthesis Pathway

Eukaryotic_Squalene_Synthesis FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP This compound (PSPP) (Enzyme-Bound) SQS->PSPP Step 1 Squalene Squalene PSPP->Squalene Step 2 (Reduction & Rearrangement) NADPH NADPH NADPH->Squalene NADP NADP+ Squalene->NADP

Caption: Eukaryotic squalene synthesis from FPP by a single enzyme.

Bacterial Squalene Synthesis Pathway

Bacterial_Squalene_Synthesis FPP1 Farnesyl Diphosphate (FPP) HpnD HpnD (this compound Synthase) FPP1->HpnD FPP2 Farnesyl Diphosphate (FPP) FPP2->HpnD PSPP This compound (PSPP) HpnD->PSPP PPi1 PPi HpnD->PPi1 HpnC HpnC (Hydroxysqualene Synthase) PSPP->HpnC HSQ Hydroxysqualene (HSQ) HpnC->HSQ PPi2 PPi HpnC->PPi2 HpnE HpnE (Hydroxysqualene Reductase) HSQ->HpnE Squalene Squalene HpnE->Squalene H2O H₂O H2O->HpnC

Caption: Bacterial squalene synthesis via the three-enzyme HpnCDE pathway.

Experimental Workflow: Squalene Synthase Activity Assay (Spectrophotometric)

SQS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, SQS Enzyme, FPP, NADPH, and Inhibitor solutions Mix Mix Assay Buffer, SQS Enzyme, and Inhibitor in a 96-well plate Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate reaction by adding FPP and NADPH Preincubation->Initiate Monitor Monitor decrease in absorbance at 340 nm over time Initiate->Monitor Rate Calculate initial reaction rates (V₀) Monitor->Rate Plot Plot % Inhibition vs. log[Inhibitor] Rate->Plot IC50 Determine IC₅₀ value Plot->IC50

Caption: Workflow for a spectrophotometric squalene synthase inhibition assay.

Experimental Protocols

Recombinant Expression and Purification of Eukaryotic Squalene Synthase (e.g., from Saccharomyces cerevisiae)

This protocol is adapted from established methods for producing soluble, active SQS.[7]

a. Gene Cloning and Vector Construction:

  • The gene encoding SQS (e.g., ERG9 from S. cerevisiae) is amplified by PCR. To enhance solubility, the C-terminal membrane-anchoring domain is often truncated.

  • The truncated gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing an N-terminal affinity tag (e.g., 6x-His tag) for purification.

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged SQS is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The His-tagged SQS is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

Squalene Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of SQS by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.

a. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT.

  • Enzyme: Purified recombinant SQS.

  • Substrates: Farnesyl diphosphate (FPP) and NADPH.

  • Inhibitor (for inhibition studies): Dissolved in a suitable solvent (e.g., DMSO).

b. Procedure:

  • In a 96-well UV-transparent microplate, add the following to each well:

    • Assay Buffer.

    • SQS enzyme solution.

    • Inhibitor solution at various concentrations or vehicle control (DMSO).

  • Bring the total volume in each well to a pre-final volume with the assay buffer.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of FPP and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.

c. Data Analysis:

  • Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conceptual Framework for Assaying Bacterial HpnC, HpnD, and HpnE Activity

While detailed kinetic data is sparse, the individual activities of the bacterial enzymes can be assayed through chromatographic and mass spectrometric methods.

a. HpnD (this compound Synthase) Assay:

  • Principle: Measure the conversion of radiolabeled FPP to PSPP.

  • Protocol Outline:

    • Incubate purified recombinant HpnD with radiolabeled [³H]FPP.

    • Stop the reaction and extract the lipids.

    • Separate the products by thin-layer chromatography (TLC).

    • Identify and quantify the radiolabeled PSPP spot using a phosphorimager or by scraping and scintillation counting.

b. HpnC (Hydroxysqualene Synthase) Assay:

  • Principle: Measure the conversion of PSPP to hydroxysqualene (HSQ).

  • Protocol Outline:

    • Incubate purified recombinant HpnC with PSPP (generated enzymatically by HpnD or chemically synthesized).

    • Stop the reaction and extract the lipids.

    • Analyze the products by TLC or gas chromatography-mass spectrometry (GC-MS) to identify and quantify HSQ.

c. HpnE (Hydroxysqualene Reductase) Assay:

  • Principle: Measure the conversion of HSQ to squalene. This reaction is FAD-dependent.

  • Protocol Outline:

    • Incubate purified recombinant HpnE with HSQ and a reducing agent for FAD regeneration.

    • Stop the reaction and extract the lipids.

    • Analyze the products by GC-MS to identify and quantify squalene.

d. Coupled Assay for the Complete Bacterial Pathway:

  • A coupled assay can be performed by incubating all three purified enzymes (HpnC, HpnD, and HpnE) with FPP and necessary cofactors. The final product, squalene, can then be detected and quantified by GC-MS.

Conclusion

The squalene synthesis pathways in bacteria and eukaryotes present a fascinating example of convergent evolution for the production of a key metabolic intermediate, yet with distinct enzymatic strategies. The single-enzyme eukaryotic pathway is a well-characterized target for cholesterol-lowering drugs. The three-enzyme bacterial pathway, on the other hand, offers a unique set of potential targets for the development of novel antibacterial agents. Further research into the kinetic characterization and inhibition of the HpnC, HpnD, and HpnE enzymes is warranted to exploit these differences for therapeutic benefit.

References

Confirming the Absolute Configuration of Presqualene Diphosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the biosynthesis of sterols and hopanoids, presqualene diphosphate (B83284) (PSPP) serves as a critical chiral intermediate. The accurate assignment of its absolute configuration is essential for understanding enzymatic mechanisms and for the development of targeted therapeutic agents. This guide provides an objective comparison of the primary method used to confirm the absolute configuration of PSPP, enantioselective synthesis, with alternative analytical techniques, supported by experimental principles and protocols.

The naturally occurring enantiomer of presqualene diphosphate has been unequivocally identified as (+)-(1R,2R,3R)-presqualene diphosphate.[1][2] This determination was definitively established through its enantioselective chemical synthesis, which remains the gold standard for confirmation. However, advancements in spectroscopic techniques offer alternative and complementary approaches for the stereochemical elucidation of chiral molecules like PSPP. This guide will explore the established synthetic route alongside powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD).

Comparison of Analytical Techniques

The selection of a method for determining absolute configuration depends on factors such as sample availability, the presence of suitable functional groups or chromophores, and the need for a reference standard. The following table summarizes the key aspects of enantioselective synthesis, NMR with chiral derivatizing agents, and VCD.

FeatureEnantioselective SynthesisNMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)
Principle Stereocontrolled chemical reactions to produce a single enantiomer with a known configuration.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.[3][4]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]
Sample Requirement Requires starting materials for a multi-step synthesis.Typically in the milligram range; the sample is chemically modified.Typically 1-10 mg of purified sample in solution.
Directness Provides an unambiguous, direct confirmation of the absolute configuration.Indirect method; requires a chiral agent of known absolute configuration.Indirect method; requires comparison with quantum chemical calculations of the predicted spectrum for a known enantiomer.
Throughput Low; multi-step synthesis is time and labor-intensive.Moderate; derivatization and NMR analysis can be completed relatively quickly.High; rapid data acquisition once the sample is prepared and the computational model is established.
Key Advantage Definitive and foundational for establishing the absolute configuration of a new chiral molecule.Applicable to a wide range of molecules with suitable functional groups for derivatization.Non-destructive to the chiral center and highly sensitive to the overall 3D structure.
Limitations Complex and may have low overall yields.[1]The derivatization reaction must proceed to completion without racemization or kinetic resolution.[6]Requires access to specialized instrumentation and computational resources. The accuracy of the result is dependent on the quality of the theoretical calculations.

Experimental Protocols

Enantioselective Synthesis of (+)-(1R,2R,3R)-Presqualene Diphosphate

The landmark enantioselective synthesis of (+)-PSPP provides the most definitive confirmation of its absolute configuration. The key step in this synthesis is the asymmetric intramolecular cyclopropanation of farnesyl diazoacetate using a chiral rhodium catalyst.[1]

Simplified Workflow:

Farnesol Farnesol Diazoacetate Farnesyl Diazoacetate Farnesol->Diazoacetate Multi-step conversion Lactone (-)-Lactone Diazoacetate->Lactone Chiral Rhodium Catalyst PSOH (+)-(1R,2R,3R)-Presqualene Alcohol Lactone->PSOH Reduction & Hydrolysis PSPP (+)-(1R,2R,3R)-Presqualene Diphosphate PSOH->PSPP Phosphorylation

Figure 1. Enantioselective synthesis of (+)-PSPP.

Key Experimental Steps:

  • Preparation of Farnesyl Diazoacetate: Farnesol is converted to farnesyl diazoacetate through a multi-step process.

  • Asymmetric Cyclopropanation: The farnesyl diazoacetate is treated with a chiral rhodium catalyst to induce an intramolecular cyclopropanation, forming a chiral lactone with high enantiomeric excess.[1]

  • Conversion to Presqualene Alcohol: The resulting lactone is then converted to (+)-(1R,2R,3R)-presqualene alcohol (PSOH) through reduction and hydrolysis.

  • Phosphorylation: The chiral alcohol is phosphorylated to yield the final product, (+)-(1R,2R,3R)-presqualene diphosphate.[1]

The optical rotation and spectroscopic data of the synthesized (+)-PSPP are then compared with the naturally derived material to confirm the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents

This technique can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of a chiral alcohol like presqualene alcohol (the precursor to PSPP). The principle involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form diastereomers, which have distinct NMR spectra.[3][4]

General Protocol:

  • Derivatization: The chiral alcohol (e.g., presqualene alcohol) is reacted with a CDA of known absolute configuration, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.[3]

  • NMR Analysis: The 1H and/or 19F NMR spectra of the resulting diastereomeric mixture are recorded.

  • Spectral Comparison: The chemical shifts of the protons or fluorine atoms near the newly formed chiral center will differ for the two diastereomers. By analyzing these differences and applying established models (like the Mosher's method), the absolute configuration of the original alcohol can be deduced.[3]

Racemic_PSOH Racemic or Enantioenriched Presqualene Alcohol Diastereomers Diastereomeric Esters Racemic_PSOH->Diastereomers CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) CDA->Diastereomers NMR NMR Spectrometer Diastereomers->NMR Analysis Spectral Analysis (Chemical Shift Differences) NMR->Analysis Config Absolute Configuration Assignment Analysis->Config

Figure 2. Workflow for NMR-based absolute configuration determination.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light. It is particularly useful for complex molecules and can provide a "fingerprint" of the molecule's absolute configuration in solution.[5]

General Protocol:

  • Sample Preparation: A solution of the purified chiral molecule (e.g., a stable derivative of PSPP or PSOH) is prepared in a suitable solvent that is transparent in the infrared region of interest.

  • VCD Spectrum Acquisition: The VCD and infrared absorption spectra are measured using a specialized VCD spectrometer.

  • Quantum Chemical Calculations: The 3D structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using quantum chemistry software (e.g., using Density Functional Theory, DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the sample.[7]

cluster_exp Experimental cluster_theory Theoretical Sample Chiral Sample in Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Comparison Exp_Spectrum->Comparison Model 3D Model of One Enantiomer Calc Quantum Chemical Calculation (DFT) Model->Calc Calc_Spectrum Calculated VCD Spectrum Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Figure 3. VCD experimental and theoretical workflow.

Conclusion

The absolute configuration of this compound as (+)-(1R,2R,3R) has been rigorously established through enantioselective synthesis. This method, while demanding, provides an unambiguous and foundational confirmation. For researchers working with PSPP, its analogues, or other novel chiral isoprenoids, understanding the principles and protocols of alternative methods like NMR with chiral derivatizing agents and Vibrational Circular Dichroism is crucial. These spectroscopic techniques offer less labor-intensive and higher-throughput options for stereochemical analysis and can be powerful tools in the drug discovery and development pipeline. The choice of method will ultimately be guided by the specific research question, available resources, and the chemical nature of the molecule under investigation.

References

Presqualene Diphosphate: A Potential but Unvalidated Biomarker in Metabolic Studies - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic pathways is critical. This guide provides a comparative analysis of presqualene diphosphate (B83284) (PSDP) against established biomarkers for cholesterol synthesis and absorption, offering insights into their current and potential utility in metabolic studies.

While presqualene diphosphate holds a pivotal position in the cholesterol biosynthesis pathway, its validation as a clinical biomarker remains elusive. In contrast, other sterol intermediates have been extensively studied and are routinely used to provide valuable information on cholesterol metabolism. This guide will delve into the established roles of lathosterol (B1674540), desmosterol (B1670304), and cholestanol (B8816890), presenting supporting experimental data and detailed methodologies, while also exploring the theoretical potential and current limitations of PSDP.

The Cholesterol Biosynthesis Pathway and Key Biomarkers

The endogenous synthesis of cholesterol is a complex, multi-step process. Biomarkers within this pathway can offer a window into the rate of cholesterol production and absorption, which is crucial for understanding various metabolic diseases and the efficacy of therapeutic interventions like statins.

The formation of this compound is the first committed step in cholesterol synthesis, making it a theoretically ideal point for monitoring the flux of this pathway.[1] It is synthesized from two molecules of farnesyl pyrophosphate (FPP) by the enzyme squalene (B77637) synthase.[1] Subsequently, PSDP is reduced to squalene.[1]

Cholesterol_Biosynthesis FPP Farnesyl Diphosphate (FPP) x2 PSDP This compound (PSDP) FPP->PSDP Squalene Synthase Squalene Squalene PSDP->Squalene Squalene Synthase (NADPH) Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway Desmosterol Desmosterol Lanosterol->Desmosterol Bloch Pathway Cholesterol Cholesterol Lathosterol->Cholesterol Desmosterol->Cholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Comparison of Biomarkers for Cholesterol Metabolism

While PSDP is a key upstream intermediate, its clinical utility as a biomarker has not been established. In contrast, downstream products like lathosterol and desmosterol are well-validated markers of cholesterol synthesis, and cholestanol serves as a reliable indicator of cholesterol absorption.

BiomarkerTypeTypical Plasma Concentration (Healthy Adult)Correlation with Cholesterol MetabolismClinical Utility
This compound (PSDP) SynthesisNot established in human plasmaTheoretical strong correlation with synthesis rateNot validated for clinical use. Potential for research applications.
Lathosterol Synthesis~6.23 ± 3.14 µmol/LStrong positive correlation with whole-body cholesterol synthesis (r ≈ 0.70-0.74)[2]Widely used to assess baseline cholesterol synthesis and response to statin therapy.[2]
Desmosterol Synthesis0 - 65 µmol x 100/mmol of Total Cholesterol[3]Positive correlation with cholesterol synthesisUsed to assess hepatic cholesterol synthesis; high levels may indicate a good response to statins.[3]
Cholestanol AbsorptionVariable, often reported as a ratio to total cholesterolPositive correlation with intestinal cholesterol absorptionUsed to identify individuals who are "high absorbers" of cholesterol and may benefit from absorption inhibitors.[4][5]

Experimental Protocols

Accurate and reproducible measurement is fundamental to the utility of any biomarker. The following are established protocols for the quantification of lathosterol, desmosterol, and cholestanol in human plasma.

Protocol 1: Quantification of Lathosterol and Desmosterol by GC-MS

This method is widely used for the simultaneous measurement of cholesterol synthesis markers.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., 1 µg of 5α-cholestane).

  • Saponify the sample by adding 1 mL of 1 mol/L KOH in ethanol (B145695) and incubating at 60°C for 1 hour.[6]

  • Extract the non-saponifiable sterols with hexane (B92381).

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a solution of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1:1, v/v).[6]

  • Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[1][6]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

  • Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized sterols:

    • Lathosterol-TMS: m/z 458, 368, 353[1][6]

    • Desmosterol-TMS: m/z 119, 253, 351[6]

    • 5α-cholestane (Internal Standard): m/z 109, 149, 217[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Saponify Saponification IS->Saponify Extract Hexane Extraction Saponify->Extract Dry Evaporation Extract->Dry Deriv TMS Derivatization Dry->Deriv GC Gas Chromatography Deriv->GC MS Mass Spectrometry (SIM) GC->MS

Figure 2: GC-MS Workflow for Sterol Analysis.
Protocol 2: Quantification of Cholestanol by GC-MS

This protocol is similar to that for lathosterol and desmosterol, often being performed in the same analytical run.

1. Sample Preparation and Derivatization:

  • Follow the same steps for sample preparation and derivatization as described in Protocol 1.

2. GC-MS Analysis:

  • Use the same GC-MS system and temperature program as in Protocol 1.

  • For quantification of cholestanol, monitor the following characteristic ions for its TMS derivative in SIM mode. (Note: Specific ions should be determined based on in-house validation, but are similar to other sterols).

The Case for this compound: Potential and Challenges

Theoretical Advantages: As the product of the first committed step in cholesterol biosynthesis, the levels of PSDP could, in theory, provide a more direct and immediate measure of the pathway's flux compared to downstream metabolites. Its measurement could be particularly useful for assessing the direct effects of squalene synthase inhibitors.

Current Challenges and Lack of Validation: Despite its theoretical advantages, there are significant hurdles to establishing PSDP as a clinical biomarker:

  • Lack of Clinical Data: There is a notable absence of studies measuring PSDP concentrations in human plasma in either healthy or diseased states.

  • Analytical Difficulties: PSDP is a polar, phosphorylated intermediate, making its extraction from biological matrices and subsequent analysis more challenging than for the non-polar sterols. While methods like HPLC-MS/MS have been used to detect PSDP in vitro, these have not been adapted and validated for routine clinical use.[7]

  • Stability: The stability of PSDP in plasma and serum during collection, processing, and storage has not been characterized, which is a critical step in biomarker validation.

Conclusion

For metabolic studies requiring the assessment of cholesterol synthesis and absorption, lathosterol, desmosterol, and cholestanol are the current biomarkers of choice , supported by a wealth of validation data and established analytical protocols. They provide reliable insights into cholesterol metabolism and the effects of therapeutic interventions.

This compound, while a theoretically promising candidate due to its position in the cholesterol biosynthesis pathway, remains an unvalidated biomarker for clinical applications. Significant research is required to develop and validate robust analytical methods for its quantification in human samples and to establish its correlation with metabolic diseases. Until such data becomes available, PSDP's role in metabolic studies will be confined to preclinical and basic research settings. Future advancements in analytical techniques may, however, pave the way for the clinical validation of this and other upstream intermediates in the cholesterol biosynthesis pathway.

References

Unveiling the Potency of Farnesyl Pyrophosphate Analogues as Farnesyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potential of various farnesyl pyrophosphate (FPP) analogues against farnesyltransferase (FTase) is critical in the pursuit of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the inhibitory potency of different FPP analogues, supported by quantitative data and detailed experimental protocols. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the action of FTase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins.[1][2] By inhibiting FTase, these analogues disrupt the proper localization and function of these proteins, thereby impeding cancer cell proliferation and survival.[3]

Comparative Inhibitory Potency of FPP Analogues

The inhibitory potency of FPP analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of nitrogen-containing bisphosphonates (N-BPs), a prominent class of FPP analogue inhibitors, against human farnesyl pyrophosphate synthase (FPPS), an enzyme structurally and functionally related to FTase.[4] It is important to note that the potency of these compounds can be influenced by pre-incubation with the enzyme, indicating a time-dependent inhibition mechanism.[4]

FPP Analogue (N-BP)Initial IC50 (nM)IC50 after 10 min Pre-incubation (nM)
Zoledronate (ZOL)Not Reported4.1
Risedronate (RIS)Not Reported5.7
Ibandronate (IBA)100025
YM-175Not Reported61
Alendronate (ALN)2250260
Pamidronate (PAM)1900353
Neridronate (NER)2400390

Data sourced from a study on the time-dependent inhibition of human farnesyl pyrophosphate synthase.[4]

Signaling Pathway and Inhibition Mechanism

Farnesyltransferase plays a key role in the Ras signaling pathway, which is a central regulator of cell growth, differentiation, and survival.[5] The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, a prerequisite for their activation and downstream signaling.[2][6] FPP analogues act as competitive inhibitors of the natural substrate, farnesyl pyrophosphate, thereby preventing the farnesylation of Ras and other target proteins.[7] This disruption of the signaling cascade can inhibit tumor growth and progression.[3]

FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras Ras Protein (Cytosolic) Ras->FTase Farnesylated_Ras Farnesylated Ras (Membrane-bound) FTase->Farnesylated_Ras Farnesylation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Farnesylated_Ras->Downstream_Signaling Activation Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation FPP_Analogue FPP Analogue (Inhibitor) FPP_Analogue->FTase Inhibition

Figure 1. Simplified signaling pathway of Ras farnesylation and the inhibitory action of FPP analogues.

Experimental Protocols for Determining Inhibitory Potency

The inhibitory potency of FPP analogues is commonly determined using in vitro enzyme assays. A widely used method is the fluorescence-based assay, which offers a simple and high-throughput-compatible approach to measure FTase activity and its inhibition.[1][2]

Fluorescence-Based Farnesyltransferase Inhibition Assay

Principle: This assay measures the transfer of the farnesyl group from FPP to a fluorescently labeled peptide substrate (e.g., dansyl-peptide).[1] The attachment of the hydrophobic farnesyl group to the peptide alters the fluorescence properties of the dansyl group, leading to an increase in fluorescence intensity.[5] FTase inhibitors prevent this reaction, resulting in a decrease in the fluorescence signal. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.[1]

Materials:

  • Recombinant Farnesyltransferase (e.g., human or rat FTase)[1]

  • Farnesyl Pyrophosphate (FPP)[1]

  • Dansyl-peptide substrate[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)[1]

  • Test FPP analogue compounds (dissolved in a suitable solvent like DMSO)[1]

  • Positive control inhibitor (e.g., a known FTase inhibitor)[1]

  • Black, flat-bottom 96-well or 384-well microplates[1]

  • Fluorescence microplate reader[1]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test FPP analogue and create a series of dilutions in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[2]

    • Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer at their optimal concentrations.[2]

  • Assay Setup:

    • In a microplate, set up the following reactions in triplicate:

      • Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).[1]

      • Control (no inhibitor): Add FTase enzyme and the substrate mix.[1]

      • Test Compound: Add FTase enzyme, the substrate mix, and the test FPP analogue at various concentrations.[1]

      • Positive Control: Add FTase enzyme, the substrate mix, and the positive control inhibitor.[1]

    • Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate mix (FPP and dansyl-peptide) to all wells.[2]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[2]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Start Start Prep_Reagents Prepare Reagents: - FPP Analogue Dilutions - FTase, FPP, Dansyl-Peptide Start->Prep_Reagents Setup_Plate Set up 96-well Plate: - Blanks - Controls - Test Compounds Prep_Reagents->Setup_Plate Pre_incubation Pre-incubate Enzyme and Inhibitor Setup_Plate->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Mix (FPP + Peptide) Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement (Ex: 340nm, Em: 550nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination IC50 Value Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2. Experimental workflow for the fluorescence-based FTase inhibition assay.

This guide provides a foundational understanding of the comparative inhibitory potency of FPP analogues and the methodologies to assess them. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific analogues and detailed structure-activity relationship studies.[4][7]

References

A Comparative Analysis of Dehydrosqualene Synthase and Squalene Synthase: Products, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dehydrosqualene synthase (CrtM) and squalene (B77637) synthase (SQS), two key enzymes in isoprenoid biosynthesis. It delves into their respective product profiles, enzymatic performance, and detailed experimental protocols for their analysis, offering valuable insights for researchers in drug development and metabolic engineering.

Introduction: Key Players in Isoprenoid Biosynthesis

Dehydrosqualene synthase (CrtM) and squalene synthase (SQS) are homologous enzymes that catalyze the first committed step in distinct but related biosynthetic pathways. Both enzymes utilize two molecules of farnesyl pyrophosphate (FPP) as substrates in a two-step condensation reaction. The initial step for both is the formation of the intermediate presqualene pyrophosphate (PSPP). However, their final products diverge, leading to different downstream metabolic fates. SQS is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes, producing squalene, the precursor to cholesterol and other sterols.[1][2] In contrast, CrtM, found in bacteria such as Staphylococcus aureus, produces dehydrosqualene, a precursor for the biosynthesis of carotenoids like staphyloxanthin, a virulence factor for the bacterium.[2][3] Understanding the differences in their products and enzymatic performance is critical for the development of specific inhibitors, particularly for antimicrobial drug discovery targeting CrtM.

Product Profile Comparison

The primary distinction between CrtM and SQS lies in the final product of their catalyzed reactions. While SQS produces the fully saturated triterpene squalene, CrtM synthesizes the unsaturated analogue, dehydrosqualene.

A recent groundbreaking study has revealed an unexpected promiscuity in the catalytic activity of Staphylococcus aureus CrtM. In vitro and in vivo experiments have demonstrated that CrtM can also synthesize squalene, and surprisingly, at a significantly higher yield than the squalene synthase from Bacillus megaterium.[4][5] This finding has significant implications for metabolic engineering and the potential use of CrtM as a "squalene hyperproducer."[4][5]

Table 1: Comparison of Dehydrosqualene Synthase and Squalene Synthase

FeatureDehydrosqualene Synthase (CrtM) from S. aureusSqualene Synthase (SQS)
Primary Product Dehydrosqualene[2][3]Squalene[1][2]
Secondary Product(s) Squalene, Phytoene[4][5]Dehydrosqualene (in the absence of NADPH)[2]
Substrate(s) Farnesyl pyrophosphate (FPP)[2][3]Farnesyl pyrophosphate (FPP)[1][2]
Cofactor Requirement None for dehydrosqualene synthesis; NAD(P)H for squalene synthesis[4]NADPH[1][2]
Reaction Mechanism Two-step condensation of FPP via PSPP intermediate[2][3]Two-step condensation of FPP via PSPP intermediate, followed by NADPH-dependent reduction[1][2]
Kinetic Parameters
Km for FPPData not available in current literature~5.25 µM (T. cruzi)
Km for NADPHData not available in current literature~23.34 µM (T. cruzi)
kcatData not available in current literatureData varies by species and experimental conditions
Optimal pH Estimated to be in the range of 7.0-7.5 (based on optimal growth of S. aureus)Data varies by species and experimental conditions
Optimal Temperature Estimated to be around 37°C (based on optimal growth of S. aureus)Data varies by species and experimental conditions
Product Yield Comparison Higher squalene yield than B. megaterium SQS in a comparative study[4][5]Lower squalene yield than S. aureus CrtM in a comparative study[4][5]

Signaling Pathways and Experimental Workflow

Biosynthetic Pathways

The following diagram illustrates the distinct biosynthetic pathways catalyzed by CrtM and SQS, starting from the common substrate FPP.

FPP 2x Farnesyl Pyrophosphate (FPP) PSPP Presqualene Pyrophosphate (PSPP) FPP->PSPP First Condensation Step CrtM Dehydrosqualene Synthase (CrtM) PSPP->CrtM SQS Squalene Synthase (SQS) PSPP->SQS Dehydrosqualene Dehydrosqualene CrtM->Dehydrosqualene Rearrangement & Elimination NADP NADP+ SQS->NADP Squalene Squalene SQS->Squalene Rearrangement & Reduction NADPH NADPH NADPH->SQS Carotenoids Carotenoids (e.g., Staphyloxanthin) Dehydrosqualene->Carotenoids Sterols Sterols (e.g., Cholesterol) Squalene->Sterols

Caption: Biosynthetic pathways of dehydrosqualene and squalene.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical experimental workflow for the comparative analysis of CrtM and SQS products.

cluster_expression Enzyme Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis cluster_data Data Comparison Expression Recombinant Expression of CrtM and SQS in E. coli Purification Affinity Chromatography Purification Expression->Purification Assay_Setup Incubate purified enzyme with FPP and necessary cofactors (e.g., NADPH for SQS) Purification->Assay_Setup Quenching Quench reaction Assay_Setup->Quenching Extraction Product Extraction (e.g., with n-hexane) Quenching->Extraction Analysis HPLC-MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Dehydrosqualene and Squalene Analysis->Quantification Comparison Compare Product Profiles and Yields Quantification->Comparison

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Recombinant Expression and Purification of CrtM and SQS

Objective: To obtain highly pure and active CrtM and SQS for in vitro assays.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for S. aureus CrtM and a selected SQS (e.g., from B. megaterium or human) with an N-terminal His6-tag. Clone the genes into a suitable expression vector (e.g., pET-28a(+)).

  • Transformation: Transform the expression constructs into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity and Concentration Determination:

    • Assess the purity of the eluted protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C in a storage buffer containing glycerol.

In Vitro Enzyme Activity Assay

Objective: To determine and compare the product profiles of CrtM and SQS.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • For the SQS reaction and for testing the squalene production by CrtM, add NADPH to a final concentration of 1 mM.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, purified enzyme (e.g., 1-5 µg), and FPP (e.g., 50 µM final concentration).

    • For reactions containing NADPH, pre-incubate the enzyme and NADPH for 5 minutes at the desired reaction temperature.

    • Initiate the reaction by adding FPP.

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by adding a solution of EDTA to chelate the Mg2+ ions.

Product Extraction and Analysis by HPLC-MS or GC-MS

Objective: To identify and quantify the enzymatic products (dehydrosqualene and squalene).

Methodology:

  • Product Extraction:

    • Add an equal volume of n-hexane to the quenched reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane (B92381) layer containing the lipophilic products.

    • Repeat the extraction twice.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) for HPLC or hexane for GC).

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or isopropanol.

    • Detection: Mass spectrometry (e.g., ESI-MS) in positive ion mode, monitoring for the m/z of dehydrosqualene ([M+H]+ ≈ 409.7) and squalene ([M+H]+ ≈ 411.7).

    • Quantification: Use authentic standards of dehydrosqualene and squalene to create calibration curves for accurate quantification.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient suitable for the elution of C30 triterpenes.

    • Detection: Mass spectrometry in electron ionization (EI) mode, monitoring for characteristic fragment ions of dehydrosqualene and squalene.

    • Quantification: Use authentic standards and an internal standard (e.g., squalane) for accurate quantification.

Conclusion

The comparative analysis of dehydrosqualene synthase and squalene synthase reveals both fundamental similarities in their reaction mechanism and critical differences in their products and cofactor requirements. The recent discovery of the promiscuous squalene-producing capability of S. aureus CrtM, even surpassing that of a bacterial SQS, opens new avenues for the biotechnological production of squalene. For drug development professionals, the distinct nature of the CrtM-catalyzed reaction continues to make it an attractive target for the design of novel anti-infective agents against S. aureus. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these fascinating enzymes and exploit their potential in various scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of Presqualene Diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of presqualene diphosphate (B83284), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will mitigate risks and ensure responsible chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for presqualene diphosphate. If an SDS is not available, treat the compound as a potentially hazardous substance. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential aerosols.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the first steps toward safe disposal.

  • Uncontaminated this compound: Pure, unused, or spilled this compound that has not been mixed with any other hazardous chemicals.

  • Contaminated this compound: this compound that is mixed with other hazardous materials (e.g., solvents, other chemicals). The disposal protocol must then account for the hazards of all constituents.

Actionable Steps:

  • Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling: Label the container as "Hazardous Waste" and list all the contents, including "this compound" and any other chemicals present. Indicate the approximate percentage of each component.

III. Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Containment: For small spills, use appropriate absorbent materials (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.

IV. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in the regular trash. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Waste Accumulation:

    • Collect this compound waste in a designated satellite accumulation area (SAA) within the laboratory.[1][2]

    • Ensure the waste container is properly sealed to prevent leaks or spills.[1]

    • Do not overfill the container; leave at least 10% headspace.

  • Waste Pickup Request:

    • Once the waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department.

    • Provide accurate information on the waste manifest, including the chemical composition and quantity.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by water.

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for empty chemical containers.

V. Quantitative Data Summary

ParameterGuidelineSource Recommendation
pH Range for Neutralization If applicable, typically between 6.0 and 8.0 before disposal.Safety Data Sheet (SDS)
Recommended Quenching Agent If reactive, the specific agent to neutralize reactivity.Safety Data Sheet (SDS)
Solubility for Rinsing Water, Ethanol, or other specified organic solvents.Safety Data Sheet (SDS)
Regulatory Quantity Limits Limits for storage in a Satellite Accumulation Area (e.g., 55 gallons for hazardous waste, 1 quart for acutely toxic).Institutional EHS Guidelines

VI. Experimental Protocols

Triple-Rinsing of Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol) to the empty container, ensuring all interior surfaces are wetted.

  • Collection: Pour the rinsate into the designated hazardous waste container for this compound.

  • Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent.

  • Final Rinse: A final rinse with water may be appropriate, with the rinsate also being collected as hazardous waste.

  • Drying: Allow the container to air dry completely in a well-ventilated area.

VII. Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

presqualene_disposal_workflow cluster_prep Preparation & Identification cluster_handling Handling & Collection cluster_disposal Disposal Path start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat sds->ppe characterize Characterize Waste: Uncontaminated vs. Contaminated ppe->characterize collect Collect in a Dedicated, Compatible, Labeled Container characterize->collect spill Spill Occurs collect->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in Satellite Accumulation Area (SAA) spill->store No spill_protocol->collect pickup Request Hazardous Waste Pickup from EHS store->pickup empty_container Empty Container? pickup->empty_container triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes end_process End of Disposal Process empty_container->end_process No dispose_rinsate Collect Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Defaced, Dry Container dispose_rinsate->dispose_container dispose_container->end_process

References

Safeguarding Your Research: A Comprehensive Guide to Handling Presqualene Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Presqualene diphosphate (B83284), as a pyrophosphate-containing compound, should be handled with care. Pyrophosphates can cause irritation to the eyes, skin, and respiratory system.[6] Ingestion should be avoided.[6] Therefore, a robust personal protective equipment protocol is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling Presqualene Diphosphate

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from potential splashes or dust.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect before use.[7]Prevents direct skin contact and potential irritation.
Body Protection Laboratory CoatLong-sleeved to prevent skin contact.Protects skin and clothing from contamination.
Respiratory Protection Dust Respirator (e.g., N95)An approved/certified respirator should be used if handling the powder outside of a fume hood or if dust is generated.[7]Minimizes the risk of inhaling fine particles.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Pre-Handling and Preparation
  • Consult Safety Information: Before beginning any work, review this guide and any available safety information for pyrophosphate compounds.

  • Engineering Controls: Whenever possible, handle solid this compound within a chemical fume hood to minimize inhalation exposure.[7]

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are readily accessible.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

Handling the Compound
  • Don PPE: Put on the appropriate PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside a chemical fume hood to control dust.[7]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Post-Handling and Cleanup
  • Decontamination: Clean all glassware and equipment that came into contact with the chemical.

  • Work Area Cleaning: Wipe down the work surface within the fume hood and any other contaminated areas.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired this compound should be disposed of as chemical waste according to your institution's guidelines.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department. Do not pour down the drain.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Guidelines prep_ppe Gather and Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_label Label Containers handle_dissolve->handle_label post_clean Clean Work Area and Equipment handle_label->post_clean post_ppe Remove PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_solid Dispose of Solid Waste post_wash->disp_solid disp_liquid Dispose of Liquid Waste post_wash->disp_liquid disp_contaminated Dispose of Contaminated Materials post_wash->disp_contaminated

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.